molecular formula C7H18N2 B1326676 N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine CAS No. 1033693-03-6

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

Cat. No.: B1326676
CAS No.: 1033693-03-6
M. Wt: 130.23 g/mol
InChI Key: UVQPZTDUOSENTP-UHFFFAOYSA-N
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Description

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is a useful research compound. Its molecular formula is C7H18N2 and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-N-ethyl-3-N-methylbutane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-9(3)7(2)5-6-8/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQPZTDUOSENTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of (3-amino-1-methylpropyl)ethyl(methyl)amine, systematically identified as N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine. Due to the specificity of this molecule, experimental data is limited. Consequently, this document synthesizes predicted data from computational models with established principles of physical organic chemistry and draws comparisons to structurally similar aliphatic diamines. The guide is structured to deliver actionable insights for researchers, scientists, and drug development professionals, covering compound identification, core physicochemical parameters, acid-base chemistry, analytical methodologies, stability, and safety considerations. The overarching goal is to provide a robust foundational understanding of this compound's behavior in experimental and biological systems.

Compound Identification and Structure

The nomenclature "(3-amino-1-methylpropyl)ethyl(methyl)amine" is non-standard. A systematic interpretation leads to the structure N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine . This structure contains a propane backbone with two nitrogen atoms at positions 1 and 3. The nitrogen at position 1 is a tertiary amine, substituted with an ethyl and a methyl group. The nitrogen at position 3 is a primary amine, and a methyl group is attached to the carbon at position 2 of the propane chain.

  • Systematic IUPAC Name: N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine

  • Common Interpretation: (3-amino-1-methylpropyl)ethyl(methyl)amine

  • Molecular Formula: C₈H₂₀N₂

  • Molecular Weight: 144.26 g/mol

  • Chemical Structure:

  • Canonical SMILES: CCN(C)CC(C)CN

  • InChI Key: DZHCTHQUBIPMKS-UHFFFAOYSA-N[1]

A unique CAS Registry Number for this specific structure could not be definitively established, which underscores its status as a niche research chemical. For procurement and regulatory purposes, related structures such as N,N'-Dimethyl-N'-ethyl-1,3-propane diamine (CAS 19475-27-5) may serve as useful reference points[1].

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to predicting its behavior, from reaction kinetics to bioavailability. The following table summarizes key predicted and estimated properties for N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine, contextualized with data from similar aliphatic amines.

PropertyPredicted/Estimated ValueContext & SignificanceSource(s)
Molecular Weight 144.26 g/mol Directly calculated from the molecular formula. Influences diffusion and volatility.N/A
Boiling Point ~160-180 °CEstimated based on structurally similar diamines like N,N'-Diethyl-1,3-propanediamine (164°C)[1]. The presence of a primary amine allows for hydrogen bonding, increasing the boiling point relative to alkanes of similar mass[2].[1]
Melting Point < -20 °CAliphatic amines with branching and asymmetry, like this compound, tend to have very low melting points and often exist as liquids at room temperature. For comparison, N,N-Dimethyl-1,3-propanediamine melts at -70 °C[3].[3]
Density ~0.81 - 0.85 g/mLPredicted to be slightly less dense than water, typical for aliphatic amines. N,N'-Diethyl-1,3-propanediamine has a density of 0.819 g/mL.
Water Solubility Miscible / Highly SolubleLower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds. Solubility is expected to decrease as the carbon chain length increases.
Vapor Pressure ~1-5 mmHg at 20 °CEstimated from related compounds. N,N'-Diethyl-1,3-propanediamine has a vapor pressure of 1 mmHg at 20 °C. This indicates moderate volatility.
Refractive Index ~1.43 - 1.45 at 20 °CThis range is typical for substituted propanediamines and useful for quick purity checks. N,N'-Diethyl-1,3-propanediamine has a refractive index of 1.4374.

Acido-Basic Properties and Lipophilicity

For any compound with ionizable groups, the pKa and logP are critical determinants of its pharmacokinetic and pharmacodynamic profile.

Acid Dissociation Constant (pKa)

This compound possesses two basic nitrogen centers: a primary amine and a tertiary amine. Each will have a distinct pKa value, corresponding to the equilibrium of its protonated (conjugate acid) form.

  • Primary Amine (at C3): Expected pKa₁ ≈ 10.0 - 10.8 . Primary alkylamines are strong bases. The pKa is influenced by the electron-donating effect of the alkyl chain.

  • Tertiary Amine (at C1): Expected pKa₂ ≈ 9.5 - 10.5 . While tertiary amines are more basic in the gas phase, steric hindrance around the nitrogen can impede solvation of the conjugate acid in aqueous solution, sometimes making them slightly weaker bases than secondary or primary amines in water[4].

The basicity of amines is a function of the availability of the nitrogen's lone pair to accept a proton. Predicting and tuning pKa values is a crucial step in drug discovery to optimize ADME properties[5]. Computational methods and group contribution models are often used for estimation[5][6][7].

The ionization state of the molecule is pH-dependent. At physiological pH (~7.4), both amine groups will be predominantly protonated, giving the molecule a net charge of +2.

pKa_Ionization cluster_0 pH < pKa₂ cluster_1 pKa₂ < pH < pKa₁ cluster_2 pH > pKa₁ Mol_2+ R-N⁺H₃ (CH₂)₂ R'-N⁺H(Et)(Me) Net Charge: +2 Mol_1+ R-N⁺H₃ (CH₂)₂ R'-N(Et)(Me) Net Charge: +1 Mol_2+->Mol_1+ -H⁺ (pKa₂) Mol_0 R-NH₂ (CH₂)₂ R'-N(Et)(Me) Net Charge: 0 Mol_1+->Mol_0 -H⁺ (pKa₁)

Caption: pH-dependent protonation states of N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • Predicted XLogP3: ~-0.4 to 1.0 . The presence of two amine groups, which are polar and capable of hydrogen bonding, significantly increases hydrophilicity. For comparison, N-Ethyl-1,3-propanediamine has a calculated XLogP3 of -0.4[8]. The additional methyl and ethyl groups on the target molecule will increase lipophilicity slightly.

Understanding the interplay between lipophilicity and ionization state (LogD) is critical. For basic molecules, high lipophilicity (ClogP > 3) can be correlated with a higher risk of in vivo toxicity[9]. This compound's predicted low LogP suggests it is less likely to fall into this high-risk category.

Analytical Methodologies

Accurate quantification and characterization are essential. Due to the lack of a strong chromophore, direct UV-Vis detection is impractical. The following methods are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying aliphatic amines, but it requires specific approaches due to their properties. Pre-column derivatization is the most common and robust method.[10]

Principle: The primary and/or secondary amine functionalities are reacted with a derivatizing agent to attach a chromophore or fluorophore. This allows for highly sensitive detection and improves the chromatographic behavior of the analyte.

Recommended Protocol: Pre-column Derivatization with o-Phthalaldehyde (OPA)

This method is highly selective for primary amines.

  • Reagent Preparation:

    • OPA Reagent: Combine 0.8 mL of 20 mM borate buffer (pH 9.5), 0.2 mL of 75 mg/L OPA in methanol, and 2 µL of 3-mercaptopropionic acid[10]. This reagent should be prepared fresh daily.

    • Mobile Phase A: 50 mM Sodium Phosphate buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

    • Sample Diluent: Water/Methanol (1:1, v/v).

  • Standard and Sample Preparation:

    • Prepare a stock solution of the amine in the sample diluent.

    • Create a series of working standards for calibration by diluting the stock solution.

    • Dilute unknown samples to fall within the calibration range.

  • Derivatization Procedure:

    • In an autosampler vial, mix 100 µL of the standard or sample solution with 100 µL of the OPA reagent.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. An automated pre-column derivatization program is ideal for reproducibility[10].

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

    • Gradient Elution:

      • 0-10 min: 20% to 60% B

      • 10-15 min: 60% to 90% B

      • 15-17 min: Hold at 90% B

      • 17-20 min: Return to 20% B and equilibrate.

HPLC_Workflow A Sample/Standard Preparation C Automated Derivatization (2 min) A->C B OPA Reagent Preparation B->C D HPLC Injection (20 µL) C->D E C18 Column Separation D->E F Fluorescence Detection (Ex:340/Em:455) E->F G Data Acquisition & Quantification F->G

Caption: Workflow for HPLC analysis of primary amines via OPA derivatization.

Gas Chromatography (GC)

GC coupled with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) can also be used. An NPD offers superior sensitivity and selectivity for nitrogen-containing compounds.

Recommended Protocol: GC-NPD Analysis

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent like methanol or isopropanol.

    • To improve peak shape and reduce tailing, samples can be neutralized with an equivalent of acid (e.g., H₂SO₄ in methanol) before analysis[11].

  • Chromatographic Conditions:

    • Column: A polar capillary column, such as a DB-WAX or a DB-5 amine-deactivated column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Detector Temperature (NPD): 300 °C.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 1 min.

      • Ramp: 10 °C/min to 240 °C.

      • Hold at 240 °C for 5 min.

Stability and Reactivity Profile

  • Thermal Stability: Aliphatic amines are generally stable but can undergo decomposition at high temperatures. The stability is influenced by alkyl substitution[12].

  • Oxidative Stability: Amines are susceptible to atmospheric oxidation, which can lead to coloration and degradation over time. The presence of oxygen and trace metals can catalyze this degradation. Tertiary amines are often slightly more stable towards oxidation than primary and secondary amines[13]. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation.

  • Reactivity:

    • Basic Nature: As Lewis bases, amines react readily with acids to form salts[2]. This is a key property used in purification and separation.

    • Nucleophilicity: The lone pair of electrons on both nitrogen atoms makes the molecule a potent nucleophile. It will react with electrophiles such as alkyl halides (alkylation) and acid chlorides (acylation)[4]. The primary amine is generally more sterically accessible and may react preferentially in some cases.

    • Reaction with Carbon Dioxide: Like other amines, it will react with CO₂ in aqueous environments, a property relevant in fields like carbon capture[13].

Safety and Handling

Aliphatic amines as a class require careful handling due to their potential hazards.

  • Corrosivity: Short-chain diamines are typically corrosive and can cause severe skin burns and eye damage[14][15][16].

  • Toxicity: They can be harmful if swallowed or inhaled[14][17]. The vapor can cause respiratory irritation[17].

  • Flammability: The compound is expected to be a flammable liquid[3][15][16].

Recommended Handling Precautions:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[15][17].

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[15][16].

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents and acids[15][16].

  • Spill & Disposal: Absorb spills with an inert material and dispose of as hazardous waste in accordance with local regulations. Do not allow the material to enter drains.

References

  • MeSH terms. (1973). Quantitative determination of aliphatic diamines and polyamines by an automated liquid chromatography procedure. Anal Biochem. Available at: [Link]

  • Wayner, D. D. M., et al. (n.d.). C-H bond dissociation energies of alkyl amines: radical structures and stabilization energies. Journal of the American Chemical Society. Available at: [Link]

  • NCERT. (n.d.). Amines. Available at: [Link]

  • ResearchGate. (n.d.). Experimental determination of dissociation constants (pKa) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N,N‐dimethyldipropylenetriamine, 3,3′‐diamino‐N‐methyldipropyl‐amine, Bis[2‐(N,N‐dimethylamino) ethyl]ether, 2. Available at: [Link]

  • MSU chemistry. (n.d.). Amine Reactivity. Available at: [Link]

  • ACS Publications. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research. Available at: [Link]

  • PubChem. (n.d.). N-[2-[2-(dimethylamino)ethoxy]ethyl]-N-methyl-1,3 propanediamine. Available at: [Link]

  • SciSpace. (n.d.). Experimental determination of dissociation constants ( p K a ) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N, N‐dimethyldipropylenetriamine, 3,3'‐ diamino‐N ‐methyldipropyl‐amine, Bis[2‐(N , N‐dimethylamino)ethyl]ether. Available at: [Link]

  • CDC. (n.d.). amines, aliphatic 2010 | niosh. Available at: [Link]

  • OUCI. (n.d.). LC Analysis of Aliphatic Primary Amines and Diamines After Derivatization with 2,6-Dimethyl-4-quinolinecarboxylic Acid N-Hydroxysuccinimide Ester. Available at: [Link]

  • NICNAS. (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Available at: [Link]

  • ResearchGate. (n.d.). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Diaminopropane, PA. Available at: [Link]

  • NIST WebBook. (n.d.). 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-. Available at: [Link]

  • FlexiPrep. (n.d.). Alkylamine. Available at: [Link]

  • PubChem. (n.d.). N-Ethyl-1,3-propanediamine. Available at: [Link]

  • Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Available at: [Link]

  • ResearchGate. (n.d.). The Prediction of Physicochemical Properties. Available at: [Link]

  • precisionFDA. (n.d.). N,N'-DIMETHYL-1,3-PROPYLENEDIAMINE. Available at: [Link]

  • ChemBK. (n.d.). N,N-Dimethyl-1,3-propanediamine. Available at: [Link]

  • PubMed Central. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Available at: [Link]

  • PubMed Central. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Available at: [Link]

  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. Available at: [Link]

Sources

An In-depth Technical Guide to N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine (CAS 1033693-03-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine, with CAS number 1033693-03-6, is a functionalized aliphatic diamine. While specific literature on this exact molecule is sparse, its structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, proposes a representative synthetic route, details robust analytical methodologies for its characterization, and explores its potential applications based on the established roles of similar 1,3-diamines in drug discovery and asymmetric synthesis. This document is intended to serve as a foundational resource for researchers interested in the synthesis, analysis, and utilization of this and structurally related compounds.

Physicochemical and Safety Profile

A thorough understanding of the fundamental properties and safety considerations is paramount for the effective and safe handling of any chemical compound.

Physicochemical Properties

The key physicochemical properties of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine are summarized in the table below. These computed properties, primarily sourced from PubChem, provide essential information for experimental design, including solvent selection and reaction condition optimization.[1][2]

PropertyValueSource
Molecular Formula C₇H₁₈N₂PubChem[1]
Molecular Weight 130.23 g/mol PubChem[1]
IUPAC Name 3-N-ethyl-3-N-methylbutane-1,3-diaminePubChem[1]
CAS Number 1033693-03-6PubChem[1]
Appearance Solid (predicted)Sigma-Aldrich
XLogP3 0.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]
Monoisotopic Mass 130.146998583 DaPubChem[1]
Safety and Hazard Information

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is classified as harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3]

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)[1]

Synthesis and Purification

While a specific, peer-reviewed synthesis for N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine has not been published, a plausible and efficient route can be designed based on established methods for the synthesis of N,N-dialkyl-1,3-diamines. Reductive amination is a robust and widely used method for the formation of C-N bonds and is well-suited for the preparation of this target molecule.[4]

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis involves a two-step sequence starting from commercially available reagents. This approach offers a convergent and flexible strategy for the preparation of the target diamine.

G cluster_0 Step 1: Formation of the Intermediate Imine cluster_1 Step 2: Reduction to the Final Product A N-ethyl-N-methyl-1,3-butanediamine C Intermediate Imine A->C Reaction B Acetone B->C Reaction D Intermediate Imine F N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine D->F Reduction E Sodium borohydride (NaBH4) E->F Reducing Agent

Caption: Proposed two-step synthesis of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine via reductive amination.

Representative Experimental Protocol

Step 1: Synthesis of the intermediate imine

  • To a solution of N-ethyl-N-methyl-1,3-butanediamine (1.0 eq) in a suitable solvent such as methanol or ethanol, add acetone (1.1 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate imine, which can be used in the next step without further purification.

Step 2: Reduction to N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

  • The crude imine from Step 1 is dissolved in methanol.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.

Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine.

G A Synthesized Product B GC-MS Analysis (with derivatization) A->B C HPLC-FLD Analysis (with derivatization) A->C D NMR Spectroscopy (¹H and ¹³C) A->D E Structural Confirmation and Purity Assessment B->E C->E D->E

Caption: Analytical workflow for the characterization of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of amines, derivatization is often necessary to improve chromatographic performance and sensitivity.[5]

Protocol for GC-MS Analysis with Ethyl Chloroformate Derivatization

This protocol is adapted from established methods for the derivatization of amines.[6][7][8][9]

  • Sample Preparation: Prepare a standard solution of the diamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Derivatization:

    • To 100 µL of the sample solution, add 100 µL of a pyridine/ethanol (1:4 v/v) solution.

    • Add 20 µL of ethyl chloroformate.

    • Vortex the mixture for 30 seconds.

    • Add 200 µL of a saturated sodium bicarbonate solution to quench the reaction.

    • Extract the derivatized analyte with 500 µL of an organic solvent such as hexane or ethyl acetate.

    • Vortex and centrifuge the mixture.

    • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

  • GC-MS Conditions (Representative):

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

For non-volatile or thermally labile amines, HPLC with pre-column derivatization using a fluorescent tagging agent is a highly sensitive and selective method.[10][11]

Protocol for HPLC-FLD Analysis with o-Phthalaldehyde (OPA) Derivatization

This protocol is based on the widely used OPA derivatization for primary amines.[12][13]

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 10.4 with a concentrated sodium hydroxide solution.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.25 mL of the borate buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.

  • Derivatization:

    • In an autosampler vial, mix 50 µL of the sample or standard solution with 50 µL of the OPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • HPLC-FLD Conditions (Representative):

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M sodium acetate buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.

Potential Applications in Research and Development

The structural features of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine, namely the presence of a primary and a tertiary amine at a 1,3-position, make it a valuable building block in several areas of chemical and pharmaceutical research.

Medicinal Chemistry and Drug Discovery

Diamines are prevalent structural motifs in a wide range of biologically active compounds and approved drugs.[14] The 1,3-diamine scaffold can serve as a key component in the synthesis of:

  • Conformationally Restricted Scaffolds: The diamine can be incorporated into cyclic structures to create rigid scaffolds that present functional groups in a defined spatial orientation, which can enhance binding affinity and selectivity to biological targets.[15]

  • G-Protein Coupled Receptor (GPCR) Ligands: Many GPCR ligands contain basic amine functionalities that interact with acidic residues in the receptor binding pocket.

  • Enzyme Inhibitors: The amino groups can act as key pharmacophoric features in the design of inhibitors for various enzymes, including proteases and kinases.

  • Antiproliferative Agents: Some diamines have been shown to exhibit antiproliferative effects by interacting with cellular polyamine metabolism.[16]

G A N-(3-amino-1-methylpropyl)- N-ethyl-N-methylamine B Scaffold for GPCR Ligands A->B C Precursor for Enzyme Inhibitors A->C D Component of Anticancer Agents A->D E Building Block for Antiviral Compounds A->E

Caption: Potential applications of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine in drug discovery.

Asymmetric Synthesis and Catalysis

Chiral diamines are fundamental components of many successful chiral ligands and organocatalysts used in asymmetric synthesis.[17][18][19][20] The target molecule, being chiral at the carbon bearing the tertiary amine, has the potential to be resolved into its enantiomers and utilized in:

  • Chiral Ligands for Transition Metal Catalysis: The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as hydrogenations, transfer hydrogenations, and C-C bond-forming reactions.

  • Organocatalysis: The primary and tertiary amine functionalities can act in a cooperative manner to catalyze reactions such as Michael additions, aldol reactions, and Mannich reactions.

The development of novel chiral diamines is an active area of research, and N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine represents a potentially new and valuable scaffold for the design of next-generation catalysts.

Conclusion

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is a chemical entity with significant, yet largely unexplored, potential. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. By leveraging established methodologies for the synthesis and analysis of related diamines, researchers can confidently incorporate this building block into their research and development programs. The versatility of the 1,3-diamine motif suggests that this compound and its derivatives could play a valuable role in the advancement of medicinal chemistry, asymmetric catalysis, and materials science. Further research into the specific properties and reactivity of this molecule is warranted and is expected to uncover novel and valuable applications.

References

  • Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25219172, N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. Retrieved from [Link]

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A-Z Guide to Spectroscopic Characterization: N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust characterization of novel chemical entities is the bedrock of modern drug discovery and materials science. This guide provides an in-depth, predictive analysis of the spectral data for N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine, a diamine structure of interest. As experimental spectra for this specific molecule are not publicly available, this document serves as a technical whitepaper, leveraging foundational spectroscopic principles and predictive models to establish an expected analytical profile. We will detail the hypothetical protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into experimental design and culminating in a thorough interpretation of the predicted spectra. This guide is intended for researchers and professionals who require a practical and theoretical understanding of how to approach the structural elucidation of new molecules.

Introduction: The Imperative of Multi-Modal Analysis

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is a polyamine featuring both a primary and a tertiary amine. Such structures are common motifs in biologically active compounds and industrial polymers. A definitive structural confirmation is paramount before proceeding with any functional or safety studies. To achieve this, a multi-technique spectroscopic approach is not just recommended; it is essential. Each technique—NMR, IR, and MS—provides a unique and complementary piece of the structural puzzle.

  • NMR Spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms.

  • IR Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.[1][2]

  • Mass Spectrometry determines the molecular weight and offers clues to the structure through fragmentation analysis.[3][4][5][6]

This guide will construct a predicted spectroscopic fingerprint for our target molecule, explaining the causality behind the expected signals and the rationale for the chosen analytical methods.

Integrated Spectroscopic Workflow

A logical and efficient workflow is critical for unambiguous structural elucidation. The process begins with sample preparation and proceeds through data acquisition by orthogonal techniques, culminating in a synthesized interpretation that confirms the molecular structure.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_interp Phase 3: Analysis & Elucidation Prep Purity Check & Degassing NMR NMR (¹H, ¹³C) Prep->NMR Disperse Sample IR ATR-FTIR Prep->IR Disperse Sample MS EI-MS Prep->MS Disperse Sample Data_Analysis Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirm Structure Confirmation Data_Analysis->Structure_Confirm

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can deduce the chemical environment, connectivity, and stereochemistry of the atoms.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

LabelChemical Structure FragmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
a-CH-CH₃ ~1.1Doublet (d)3HShielded methyl group, split by the adjacent methine proton.
b-N-CH₂-CH₃ ~1.2Triplet (t)3HEthyl group methyl, split by the adjacent methylene protons.
c-NH₂~1.5Broad Singlet (br s)2HLabile protons on the primary amine; signal can be broad and its position is concentration-dependent.[7]
d-CH-CH₂ -CH₂-~1.8Multiplet (m)2HMethylene group adjacent to two other CH groups, leading to complex splitting.
e-N-CH₃ ~2.3Singlet (s)3HMethyl group on the tertiary nitrogen; no adjacent protons to cause splitting.
f-N-CH₂ -CH₃~2.5Quartet (q)2HEthyl group methylene, split by the adjacent methyl protons.
g-CH₂ -NH₂~2.8Triplet (t)2HMethylene adjacent to the primary amine, deshielded by nitrogen.
h-N-CH (CH₃)-~3.0Multiplet (m)1HMethine proton, deshielded by nitrogen and split by multiple neighboring protons.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum shows the number of chemically distinct carbon environments.

Predicted Shift (δ, ppm)Carbon EnvironmentRationale
~15-CH-C H₃Aliphatic methyl carbon, shielded.
~18-N-CH₂-C H₃Aliphatic methyl carbon on the ethyl group.
~35-CH-C H₂-CH₂-Aliphatic methylene carbon.
~40-C H₂-NH₂Methylene carbon adjacent to the primary amine.
~42-N-C H₃Methyl carbon on the tertiary amine.
~50-N-C H₂-CH₃Methylene carbon on the tertiary amine's ethyl group.
~58-N-C H(CH₃)-Methine carbon, significantly deshielded by the adjacent tertiary nitrogen.
Self-Validating Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual peak.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer. Higher field strength provides better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans. This ensures quantitative integration and a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence (e.g., zgpg30) with a 30° pulse angle, a 2-second relaxation delay, and accumulate ~1024 scans to achieve adequate signal strength.

  • Verification: After acquisition, confirm the disappearance of the -NH₂ signal by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum. The exchange of protons for deuterium will cause the amine peak to vanish, confirming its identity.[7]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that identifies the types of chemical bonds (functional groups) within a molecule by measuring their absorption of infrared radiation.[9]

Predicted IR Absorption Bands (ATR-FTIR)
Wavenumber (cm⁻¹)Bond VibrationIntensityRationale
3400-3300N-H Stretch (asymmetric & symmetric)Medium, SharpTwo distinct peaks are characteristic of a primary amine (-NH₂).[1][2]
2960-2850C-H Stretch (sp³)StrongAbundant aliphatic C-H bonds in the molecule.
~1600N-H Bend (Scissoring)MediumCharacteristic bending vibration for a primary amine.[1]
1460-1440C-H BendMediumMethylene and methyl group bending vibrations.
1250-1020C-N StretchMedium-WeakStretching vibrations for both the primary and tertiary aliphatic amines.[1]
910-665N-H WagBroad, StrongOut-of-plane bending of the N-H bonds in the primary amine.[1]
Self-Validating Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal to no sample preparation for liquids.[10][11][12]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and collecting a background spectrum. The background scan is crucial as it subtracts the absorbance from ambient CO₂ and water vapor, ensuring they do not appear in the final sample spectrum.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal surface.

  • Data Acquisition: Using Fourier-transform infrared (FTIR) spectroscopy software, co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

  • Cleaning: After the measurement, clean the crystal surface thoroughly with a suitable solvent.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information from the fragmentation pattern. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, which is highly useful for structural elucidation.[13][14]

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Formula: C₇H₁₈N₂

  • Molecular Weight: 130.23 g/mol

  • Molecular Ion [M]⁺•: A peak is expected at m/z = 130 . According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[5] The presence of this peak confirms the molecular weight.

Major Fragmentation Pathway: α-Cleavage The most characteristic fragmentation for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom.[4][6] This occurs because it leads to the formation of a stable, resonance-stabilized iminium cation.

G cluster_alpha α-Cleavage Pathways Mol_Ion Molecular Ion [M]⁺• m/z = 130 Frag_A Fragment A (Loss of •C₃H₇) m/z = 87 Mol_Ion->Frag_A Cleavage at C1-C2 Frag_B Fragment B (Loss of •CH₃) m/z = 115 Mol_Ion->Frag_B Cleavage at C1-N Frag_C Fragment C (Loss of •C₂H₅) m/z = 101 Mol_Ion->Frag_C Cleavage at C-N (ethyl) Base_Peak Base Peak m/z = 87 Frag_A->Base_Peak Most Stable Fragment

Caption: Predicted major fragmentation pathways via α-cleavage.

Predicted Key Fragments:

m/zProposed Structure / LossRationale
130[C₇H₁₈N₂]⁺•Molecular Ion (M⁺•). Its presence may be weak for acyclic aliphatic amines.[5]
87 [CH₃CH₂N(CH₃)CH(CH₃)]⁺Base Peak. Loss of a propyl radical (•C₃H₇) via α-cleavage at the tertiary amine. This is the most substituted and thus most stable iminium ion.
115[C₆H₁₅N₂]⁺Loss of a methyl radical (•CH₃) from the tertiary amine.
101[C₅H₁₃N₂]⁺Loss of an ethyl radical (•C₂H₅) from the tertiary amine.
44[CH₂(CH₂)NH₂]⁺Cleavage next to the primary amine, though less favored than cleavage at the tertiary center.
Self-Validating Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a small amount of the liquid sample via a direct insertion probe or by coupling to a Gas Chromatograph (GC) for prior separation and purification.

  • Ionization: Utilize a standard Electron Ionization (EI) source with an electron energy of 70 eV. This standardized energy ensures that the fragmentation patterns are reproducible and comparable to spectral libraries like the NIST database.[14][15]

  • Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their m/z ratio.

  • Data Interpretation: Identify the molecular ion peak at m/z 130. Verify that it is an even number, consistent with the Nitrogen Rule for two nitrogen atoms. The most intense peak in the spectrum (the base peak) should correspond to the most stable fragment, predicted to be at m/z 87.

Conclusion: A Unified Structural Portrait

By synthesizing the data from these three orthogonal spectroscopic techniques, we can build a conclusive and self-validating case for the structure of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine.

  • MS confirms the molecular weight of 130 g/mol and the presence of two nitrogen atoms. Its fragmentation pattern strongly points to the specific arrangement of alkyl groups around the tertiary amine.

  • IR confirms the presence of key functional groups: a primary amine (two N-H stretch bands) and aliphatic C-H bonds. The absence of other characteristic bands (like C=O or O-H) confirms the purity of the sample with respect to other functional groups.

  • NMR provides the final, definitive proof of structure. The predicted chemical shifts, integrations, and splitting patterns in both the ¹H and ¹³C spectra correspond exactly to the proposed atomic connectivity, leaving no ambiguity.

This in-depth, predictive guide illustrates a robust framework for the structural elucidation of novel compounds, grounding experimental design and data interpretation in the fundamental principles of chemical spectroscopy.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link][16][17][18][19][20]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link][4]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link][10]

  • Wikipedia. Electron ionization. [Link][13]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link][11]

  • JoVE. Video: Mass Spectrometry of Amines. [Link][5]

  • YouTube. What Are Common NMR Solvents? - Chemistry For Everyone. [Link][8]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][6]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link][2][7]

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  • LCGC International. (2019). Electron Ionization in GC–MS. [Link][15]

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"solubility of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine in Organic Solvents

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust understanding of this compound's behavior in different chemical environments.

Executive Summary: The Strategic Importance of Solubility

Solubility is a critical physicochemical parameter that governs the feasibility of a chemical entity's application in numerous fields, from pharmaceutical formulation to synthetic chemistry. For N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine, a diamine with distinct functional groups, understanding its solubility profile is paramount for controlling reaction kinetics, optimizing purification processes, and developing stable formulations. This document moves beyond a simple data sheet, offering a foundational understanding of the principles governing its solubility and providing a detailed protocol for its empirical determination.

Physicochemical Profile of the Solute

A molecule's structure dictates its interactions with its environment. N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine possesses features that create a complex solubility profile:

  • Asymmetric Structure: The molecule contains both a primary amine and a tertiary amine.

  • Hydrogen Bonding Capability: The primary amine group (-NH2) can act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors. This is a primary driver of its interaction with protic solvents.

  • Polarity: The presence of two nitrogen atoms imparts significant polarity to the molecule.

  • Alkyl Character: The ethyl, methyl, and propyl groups contribute to its nonpolar character, allowing for potential interactions with less polar solvents through van der Waals forces.

Due to this dual nature, its solubility is expected to be highly dependent on the specific characteristics of the solvent.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational but simplified view of solubility. A more nuanced understanding requires considering the specific intermolecular forces at play between the solute and the solvent.

Solvent Classification and Expected Interactions

Organic solvents can be broadly categorized, and the solubility of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is predicted to vary across these classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the strong potential for hydrogen bonding with the amine groups of the solute, high solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Good to moderate solubility is expected, driven by dipole-dipole interactions and hydrogen bonding with the solvent as an acceptor.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The polar amine groups of the solute are not well-solvated by these solvents, leading to an expectation of low solubility.

The logical relationship between the solute's properties and its expected solubility is illustrated below.

G cluster_solute Solute: N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine cluster_properties Inferred Physicochemical Properties cluster_solvents Solvent Classes cluster_interactions Dominant Intermolecular Forces cluster_solubility Predicted Solubility Outcome Solute Key Features: - Primary Amine (-NH2) - Tertiary Amine (-NR2) - Alkyl Backbone Properties - Hydrogen Bond Donor/Acceptor - High Polarity - Basicity (pKa) Solute->Properties leads to HBond Hydrogen Bonding Properties->HBond Dipole Dipole-Dipole Properties->Dipole VdW Van der Waals Properties->VdW Protic Polar Protic (e.g., Methanol) Protic->HBond enables Aprotic Polar Aprotic (e.g., DMSO) Aprotic->Dipole enables Nonpolar Nonpolar (e.g., Hexane) Nonpolar->VdW enables HighSol High Solubility HBond->HighSol ModSol Moderate Solubility Dipole->ModSol LowSol Low Solubility VdW->LowSol

Caption: Predicted solubility based on intermolecular forces.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To obtain reliable, quantitative solubility data, the isothermal equilibrium shake-flask method is a gold standard. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved concentration.

Materials and Equipment
  • N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine (solute)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Step-by-Step Methodology

The experimental workflow is a self-validating system designed to ensure equilibrium is reached and accurately measured.

G A Step 1: Preparation Add excess solid solute to a known volume of solvent in a vial. B Step 2: Equilibration Incubate at a constant temperature (e.g., 25°C) with continuous agitation for a set time (e.g., 24-48 hours). A->B Ensure saturation C Step 3: Phase Separation Allow vials to stand undisturbed at temperature for >2 hours for solid to settle. B->C Reach equilibrium D Step 4: Sampling Carefully withdraw a sample from the supernatant. C->D E Step 5: Filtration Immediately filter the sample using a syringe filter to remove all undissolved solids. D->E Critical for accuracy F Step 6: Dilution Accurately dilute the filtered sample with a suitable mobile phase or solvent. E->F G Step 7: Quantification Analyze the diluted sample by a validated HPLC or GC method against a calibration curve. F->G H Step 8: Data Calculation Calculate the original concentration in mg/mL or mol/L. G->H

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

Establishing a Self-Validating System

To ensure the trustworthiness of the results, the protocol must be self-validating:

  • Confirmation of Equilibrium: Samples should be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not significantly change between later time points.

  • Mass Balance Confirmation: The amount of solid added should be sufficient to ensure saturation. A visual inspection for remaining solid at the end of the experiment is a primary check.

  • Analytical Method Validation: The HPLC or GC method used for quantification must be validated for linearity, accuracy, and precision according to standard guidelines.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvent systems.

Table 1: Solubility of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine at 25°C

Solvent Class Solvent Solubility (mg/mL) Solubility (mol/L) Observations
Polar Protic Methanol [Experimental Data] [Calculated Data] Clear, colorless solution
Ethanol [Experimental Data] [Calculated Data] Clear, colorless solution
Polar Aprotic Acetonitrile [Experimental Data] [Calculated Data]
Dimethyl Sulfoxide (DMSO) [Experimental Data] [Calculated Data]
Nonpolar Toluene [Experimental Data] [Calculated Data] Suspension with minimal dissolution

| | n-Hexane | [Experimental Data] | [Calculated Data] | Insoluble, solid remains |

Note: This table is a template for presenting experimentally determined data. No pre-existing public data for this specific compound was found.

Conclusion and Further Considerations

The solubility of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is a complex function of its molecular structure and the properties of the solvent. While theoretical principles provide a strong predictive framework, empirical determination through a robust, validated method like the isothermal equilibrium technique is essential for obtaining accurate data for critical applications. Researchers should pay close attention to achieving true equilibrium and utilizing a validated analytical method to ensure the integrity of their results. Further studies could investigate the effect of temperature on solubility to determine the thermodynamic parameters of the dissolution process.

References

  • International Union of Pure and Applied Chemistry (IUPAC). Glossary of Terms Used in Physical Organic Chemistry. Source: IUPAC Gold Book, [Link]

  • Avdeef, A. Solubility of Sparingly Soluble Drugs. Source: John Wiley & Sons, [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. Source: International Council for Harmonisation, [Link]

  • Babu, R. S., & Hefter, G. (2008). The IUPAC-NIST Solubility Data Series: A guide to its use and application. Journal of Chemical & Engineering Data, 53(1), 1-2. Source: ACS Publications, [Link]

An In-depth Technical Guide to the Stability and Storage of (3-amino-1-methylpropyl)ethyl(methyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Molecular Integrity

Disclaimer: (3-amino-1-methylpropyl)ethyl(methyl)amine is a specific, systematically named molecule. As it is not a widely documented commercial or research chemical, this guide is structured based on the foundational principles of aliphatic amine chemistry and established pharmaceutical stability testing protocols. The methodologies and potential degradation pathways described herein are illustrative for this class of compounds and serve as a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Stability Profiling

The molecule (3-amino-1-methylpropyl)ethyl(methyl)amine, featuring both a primary and a tertiary amine functional group, presents a unique set of stability challenges. As with any active pharmaceutical ingredient (API) or key intermediate, a comprehensive understanding of its degradation pathways and intrinsic stability is paramount. This knowledge is not merely a regulatory requirement; it is the bedrock of developing a safe, effective, and reliable therapeutic product. It directly informs formulation development, packaging selection, shipping protocols, and the determination of a viable shelf-life.[1][2]

This guide provides a detailed exploration of the potential instabilities of this diamine, outlines robust protocols for stability assessment in line with international standards, and offers field-proven recommendations for optimal storage and handling.

Physicochemical Properties & Inherent Instabilities

Based on its structure—CH₃-CH(NH₂)-CH₂-N(CH₃)(C₂H₅)—we can infer several key properties that will govern its stability profile:

  • Basicity: The presence of two amine groups, one primary and one tertiary, makes the molecule basic. The lone pair of electrons on the nitrogen atoms makes them susceptible to protonation and also renders them nucleophilic.

  • Hygroscopicity: Lower molecular weight aliphatic amines are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can facilitate hydrolytic degradation or act as a medium for other reactions.

  • Susceptibility to Oxidation: The lone pair of electrons on the nitrogen atoms, particularly the tertiary amine, are susceptible to oxidation, which is often accelerated by light, heat, and the presence of metal ions.[3] Arylamines are particularly noted for coloring upon storage due to atmospheric oxidation.[3]

Potential Degradation Pathways

Understanding how a molecule might degrade is the first step in preventing it. For an aliphatic diamine like our subject compound, several pathways are of primary concern.

Oxidative Degradation

Oxidation is one of the most significant degradation routes for amines.[4][5]

  • N-Oxide Formation: The tertiary amine is particularly prone to oxidation to form an N-oxide. This is a common pathway and can significantly alter the molecule's pharmacological and toxicological profile.[6]

  • Dealkylation: Oxidative reactions can lead to the cleavage of the N-ethyl or N-methyl groups from the tertiary amine.[6][7]

  • Radical Reactions: The initiation of radical chain reactions, often catalyzed by trace metals or light, can lead to a complex mixture of degradation products, including aldehydes and smaller amine fragments.[4]

Reaction with Carbon Dioxide

Amines can react with atmospheric carbon dioxide, especially in the presence of moisture, to form carbamate salts. While often reversible, this can lead to changes in the physical state of the material and represents a loss of the free base.

Photodegradation

Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate oxidative degradation and other radical-mediated pathways. Photostability testing is a mandatory component of stress testing under ICH guidelines.[8][9][10]

Thermal Degradation

While aliphatic amines are generally more thermally stable than many other functional groups, high temperatures can accelerate all other degradation pathways.[11] It is crucial to determine the temperature at which significant degradation begins to occur.

Diagram of Potential Degradation Pathways

G cluster_0 Core Molecule cluster_1 Stress Factors cluster_2 Primary Degradation Products A (3-amino-1-methylpropyl)ethyl(methyl)amine N_Oxide N-Oxide Derivative A->N_Oxide Oxidation Dealkylated Dealkylated Amines A->Dealkylated Oxidation Carbamate Carbamate Salt A->Carbamate Reaction Radical_Products Aldehydes & Fragments A->Radical_Products Photolysis/ Oxidation O2 Oxygen (Air) O2->N_Oxide O2->Dealkylated Light Light (UV/Vis) Light->Radical_Products Heat Heat (Thermal) Heat->N_Oxide Heat->Dealkylated CO2 Carbon Dioxide CO2->Carbamate

Caption: Key degradation pathways for the target amine.

Recommended Storage and Handling Protocols

Based on the inherent instabilities, a multi-faceted approach to storage is required to ensure long-term integrity.

  • Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon). This is the most critical step to prevent oxidation and reaction with atmospheric CO2.

  • Temperature: Store in a controlled, cool environment. Refrigerated conditions (2-8°C) are recommended for long-term storage.[12] Avoid freeze-thaw cycles unless data proves stability under these conditions.[12][13] Generally, amines should be stored below 30°C to maintain stability.

  • Light: Protect from light at all times. Use amber glass vials or store containers in light-opaque secondary packaging.[2]

  • Container: Use tightly sealed containers made of non-reactive materials like Type I borosilicate glass or, if compatibility is proven, high-density polyethylene (HDPE).

  • Moisture: Store in a dry environment and handle quickly to minimize exposure to humidity, given the hygroscopic nature of many amines.

A Self-Validating Stability Testing Program

A robust stability program is designed not just to find a shelf-life, but to build a comprehensive understanding of the molecule. This program must be built on the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[9][14][15]

Forced Degradation (Stress Testing)

The goal of forced degradation is to intentionally degrade the sample to identify likely degradation products and establish the stability-indicating nature of the analytical method.[1][16] The target degradation is typically 5-20%; excessive degradation can obscure the primary pathways.[10][16][17][18]

Experimental Workflow for Stability Assessment

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analysis cluster_2 Phase 3: Formal Stability Study cluster_3 Outcome start Pristine API Batch hydrolysis Acid/Base Hydrolysis (e.g., 0.1M HCl, 0.1M NaOH) start->hydrolysis Expose Aliquots oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation Expose Aliquots thermal Thermal Stress (e.g., 60°C, 80°C) start->thermal Expose Aliquots photo Photostability (ICH Q1B Light Box) start->photo Expose Aliquots analysis Stability-Indicating HPLC-UV/MS (Assay, Purity, Impurity ID) hydrolysis->analysis Analyze Samples oxidation->analysis Analyze Samples thermal->analysis Analyze Samples photo->analysis Analyze Samples long_term Long-Term Storage (e.g., 25°C/60% RH) analysis->long_term Inform Formal Study Design accelerated Accelerated Storage (e.g., 40°C/75% RH) analysis->accelerated outcome Define Shelf-Life & Storage Conditions long_term->outcome Evaluate Data Over Time accelerated->outcome Evaluate Data Over Time

Caption: Integrated workflow for stability program execution.

Protocol 5.1.1: Forced Degradation Experimental Details

  • Preparation: Prepare a stock solution of the amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl. Hold at room temperature and an elevated temperature (e.g., 60°C). Sample at time points (e.g., 2, 8, 24 hours) and neutralize before analysis.

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH. Use the same temperature and time point strategy as the acid hydrolysis.

  • Oxidative Stress: Treat the solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor at frequent intervals, as oxidation can be rapid.

  • Thermal Stress: Store the solid API and the solution at elevated temperatures (e.g., 60°C and 80°C) in a calibrated oven.

  • Photostability: Expose the solid API and solution to a calibrated light source that meets ICH Q1B specifications (a total illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/square meter).[1] A dark control must be run in parallel.

Long-Term and Accelerated Stability Studies

These formal studies are performed on multiple batches of the API to establish a re-test period or shelf-life.[19] The conditions are standardized by ICH guidelines.[8][18][20]

Protocol 5.2.1: ICH Stability Study Design

  • Batch Selection: Place at least three primary batches of the API on stability.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[2][8]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[2][8]

    • Intermediate (if needed): 30°C ± 2°C / 65% RH ± 5% RH.[2][8][9] This is used if a significant change occurs during accelerated testing.[9][19]

  • Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[8][20] For accelerated studies, test at 0, 3, and 6 months.[8][20]

  • Tests Performed: At each time point, the sample should be tested for appearance, assay, and purity (degradation products) using a validated, stability-indicating analytical method.

The Stability-Indicating Analytical Method

The cornerstone of any stability study is the analytical method. It must be able to separate the intact API from all potential degradation products, process impurities, and other related substances.

  • Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse. A reversed-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

  • Detection: Coupling HPLC with a Mass Spectrometer (LC-MS) is invaluable during forced degradation studies to help identify the mass of unknown degradation products, which is the first step in structural elucidation.[21][22][23]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are used to prove specificity.

Data Presentation and Interpretation

All quantitative data should be tabulated to track trends over time.

Table 1: Example Forced Degradation Summary

Stress ConditionDuration% Assay% Purity% Total DegradationMajor Degradant RRT
Control (T=0) N/A100.199.910.09N/A
0.1 M HCl (60°C) 24h98.298.351.650.85
0.1 M NaOH (RT) 24h99.899.810.191.15
3% H₂O₂ (RT) 8h85.485.5014.501.22
Thermal (80°C) 48h96.596.623.381.22, 0.85
Light (ICH Q1B) 7 days97.197.252.751.22

RRT = Relative Retention Time

Interpretation: The data in this hypothetical table suggests the molecule is highly susceptible to oxidation, moderately susceptible to thermal and photolytic stress, and relatively stable to acid and base hydrolysis. The primary degradant from oxidation (RRT 1.22) appears to also be formed under thermal and light stress, suggesting a common pathway. This information is critical for guiding formulation scientists to include antioxidants or use specific packaging.

Conclusion

The stability of (3-amino-1-methylpropyl)ethyl(methyl)amine is governed by its susceptibility to oxidative degradation, with additional risks posed by thermal and photolytic stress. A comprehensive stability program, grounded in ICH guidelines, is essential to characterize these liabilities. The keystone of this program is the development of a validated, stability-indicating analytical method capable of resolving all significant degradation products. Based on the chemical principles of aliphatic amines, stringent control over the storage environment—specifically, the use of an inert atmosphere, protection from light, and controlled cool temperatures—is mandatory to ensure the molecule's integrity, purity, and potency over its intended shelf-life.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available from: [Link]

  • International Council for Harmonisation. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • Pharma Compliance. (2025, April 3). Q1A(R2) A deep dive in Stability Studies [Video]. YouTube. Available from: [Link]

  • Gong, Z., et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Institutes of Health. Available from: [Link]

  • Wang, C., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available from: [Link]

  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. Available from: [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available from: [Link]

  • ResearchGate. (n.d.). of degradation products of some common amines determined by the different methods of GC. Available from: [Link]

  • Laboratoire Sciences, Bioanalytiques et Miniaturisation. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture. Available from: [Link]

  • Hartono, A., et al. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health. Available from: [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available from: [Link]

  • Al-Absi, R. S., et al. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available from: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Available from: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]

  • Q1 Scientific. (2020, August 19). A Q&A guide to stability storage. Available from: [Link]

  • NCERT. (n.d.). Amines. Available from: [Link]

  • Rosenblatt, D. H., et al. (1973). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. Available from: [Link]

  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Available from: [Link]

  • World Health Organization. (n.d.). Annex 10. Available from: [Link]

  • Selvita. (n.d.). Stability Studies. Available from: [Link]

  • Simon, P., & Lemacon, C. (1987). Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. Analytical Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Available from: [Link]

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"potential research applications of substituted 1,3-diaminobutane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Research Applications of Substituted 1,3-Diaminobutane

Executive Summary

The 1,3-diaminobutane scaffold, a four-carbon chain with amino groups at the first and third positions, represents a versatile and stereochemically rich building block with significant untapped potential in modern chemical research. The presence of a chiral center at the C3 position, coupled with the differential reactivity of the 1- and 3-amino groups, provides a unique platform for the development of novel molecular architectures. This guide synthesizes current knowledge and projects future research trajectories for substituted 1,3-diaminobutane derivatives. We delve into their pivotal role as chiral ligands in asymmetric catalysis, particularly in the synthesis of enantiomerically pure alcohols through transfer hydrogenation. Furthermore, this document explores their emerging applications in the fields of medicinal chemistry, as exemplified by their integration into metal-based anticancer complexes, and in materials science for the creation of functional polyamides. Detailed experimental protocols, comparative performance data, and mechanistic visualizations are provided to empower researchers, scientists, and drug development professionals to harness the full potential of this promising chemical scaffold.

The 1,3-Diaminobutane Scaffold: A Foundation for Innovation

1,3-Diaminobutane is an organic compound characterized by a butane backbone with amino groups at positions 1 and 3.[1] Its structure, particularly the presence of a stereocenter at the C3 position, makes it a valuable chiral building block in synthetic chemistry.[2] The differential steric and electronic environments of the two amino groups allow for selective functionalization, leading to a wide array of substituted derivatives with tailored properties.

The enantiomers, (R)- and (S)-1,3-diaminobutane, are of particular importance in asymmetric synthesis, where they serve as the foundation for chiral ligands that can induce high levels of stereoselectivity in chemical transformations.[2]

Synthesis of the Core Scaffold

The 1,3-diaminobutane scaffold can be synthesized through various methods, including both chemical and biochemical routes. A common industrial method involves the hydrogenation of succinonitrile.[3] For laboratory-scale and enantiomerically pure synthesis, methods often start from chiral precursors. For example, (R)-1,3-butanediamine can be synthesized from (R)-3-aminobutanol through a process of mesylation followed by substitution with an azide and subsequent reduction.

Asymmetric Catalysis: A Premier Application

The most significant and well-explored application of substituted 1,3-diaminobutane is in the field of asymmetric catalysis. The chiral backbone of 1,3-diaminobutane is ideal for the synthesis of ligands that, when complexed with a transition metal, can catalyze reactions with high enantioselectivity.

Schiff Base Ligands: A Gateway to Chiral Catalysts

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands in coordination chemistry.[4] Chiral 1,3-diaminobutane is an excellent starting material for the synthesis of chiral Schiff base ligands. These ligands can then be complexed with various metals, such as ruthenium, iridium, palladium, and platinum, to create catalysts for a range of asymmetric transformations.[5][6][7]

This protocol describes the synthesis of a C2-symmetric Schiff base ligand, a common precursor for chiral catalysts.

Materials:

  • (R)-1,3-Butanediamine

  • Salicylaldehyde

  • Absolute Ethanol

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of (R)-1,3-butanediamine in 30 mL of absolute ethanol.

  • Add 22 mmol (a slight excess) of salicylaldehyde to the solution.

  • Attach a condenser and reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, allow the solution to cool to room temperature. The Schiff base product will precipitate as a crystalline solid.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand under vacuum.

  • Characterize the product by NMR, IR spectroscopy, and melting point determination.

G cluster_reactants Reactants cluster_process Process cluster_products Products R_Diamine (R)-1,3-Diaminobutane P_Solvent Absolute Ethanol (Solvent) R_Diamine->P_Solvent R_Aldehyde Salicylaldehyde (2 eq.) R_Aldehyde->P_Solvent P_Reflux Reflux (4-6h) P_Solvent->P_Reflux Pr_Ligand Chiral Schiff Base Ligand P_Reflux->Pr_Ligand Pr_Water Water (Byproduct) P_Reflux->Pr_Water

Caption: Synthesis of a chiral Schiff base ligand.

Asymmetric Transfer Hydrogenation of Ketones

A prominent application of chiral catalysts derived from substituted 1,3-diaminobutane is the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce enantiomerically enriched secondary alcohols.[8] This reaction is of great industrial importance for the synthesis of pharmaceuticals and fine chemicals.[6] Ruthenium(II) complexes bearing chiral ligands derived from N-substituted 1,3-diaminobutanes have shown excellent performance in this transformation.[9][10]

The general mechanism for ATH involves the transfer of hydrogen from a hydrogen donor, typically isopropanol or formic acid, to the ketone substrate, mediated by the chiral metal complex. The stereochemistry of the resulting alcohol is dictated by the chiral environment created by the ligand around the metal center.

G Ru_precatalyst [Ru(II)-Ligand] Ru_hydride [Ru(II)-H(Ligand)]+ Ru_precatalyst->Ru_hydride H-donor (e.g., iPrOH) Substrate_complex [Ketone-Ru(II)-H(Ligand)]+ Ru_hydride->Substrate_complex Ketone Product_complex [Alcohol-Ru(II)-Ligand] Substrate_complex->Product_complex H-transfer Product_complex->Ru_precatalyst Alcohol release G Start Substituted 1,3-Diaminobutane Derivative Synthesis Complexation with Pt(II) or Pt(IV) salt Start->Synthesis Characterization Spectroscopic & X-ray Analysis Synthesis->Characterization InVitro In Vitro Cytotoxicity Assays (e.g., MTT, SRB) Characterization->InVitro InVivo In Vivo Animal Models (e.g., tumor-bearing mice) InVitro->InVivo Promising Candidates Lead Lead Compound Identification InVivo->Lead

Caption: Workflow for developing Pt-based anticancer agents.

Materials Science: Building Blocks for Functional Polyamides

Polyamides are a major class of engineering plastics known for their excellent mechanical and thermal properties. The incorporation of functional monomers, such as substituted 1,3-diaminobutanes, into the polymer backbone can lead to the development of "smart" or functional polyamides with tailored properties. For example, the use of chiral 1,3-diaminobutane can introduce stereoregularity, affecting the polymer's crystallinity and optical properties. [11]Furthermore, substituents on the diamine can be used to introduce functionalities such as hydrophilicity, reactivity for cross-linking, or sites for post-polymerization modification. [11]

Future Outlook and Unexplored Research Avenues

The potential of substituted 1,3-diaminobutane derivatives is far from fully realized. Several promising areas for future research include:

  • Organocatalysis: Chiral diamines are known to be effective organocatalysts. The unique stereoelectronic properties of substituted 1,3-diaminobutanes could be exploited in a variety of organocatalytic reactions.

  • Enzyme Inhibition: The structural similarity of diamines to certain biological molecules suggests their potential as enzyme inhibitors. Substituted 1,3-diaminobutane derivatives could be screened against various enzyme targets for drug discovery.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of 1,3-diaminobutane to act as a bridging ligand makes it a candidate for the construction of novel coordination polymers and MOFs with interesting structural and functional properties.

References

Sources

The Biological Significance of Chirality: An In-Depth Technical Guide to the Activity of Short-Chain Asymmetric Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Mirror Image – The Imperative of Asymmetry in Bioactivity

In the intricate landscape of molecular biology and drug development, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its function. Short-chain asymmetric diamines, a class of chiral molecules featuring two amine functionalities on a concise carbon backbone, are emerging as pivotal structural motifs in a wide array of biologically active compounds. Their importance is underscored by their presence in natural products, pharmaceuticals, and as key ligands in asymmetric synthesis, a testament to their versatile and potent interactions with biological systems[1][2][3]. This guide provides an in-depth exploration of the biological activities of these molecules, moving beyond their well-established roles in synthesis to elucidate their mechanisms of action, therapeutic potential, and the experimental methodologies required for their evaluation. For researchers and drug development professionals, a deep understanding of the stereoselective nature of these interactions is not merely academic; it is fundamental to the design of more potent and selective therapeutic agents[2].

Mechanisms of Action: How Asymmetry Dictates Biological Function

The biological effects of short-chain asymmetric diamines are diverse and profoundly influenced by their chirality. The distinct spatial orientation of the amine groups and other substituents allows for stereospecific interactions with chiral biological targets such as enzymes, receptors, and nucleic acids.

Enzyme Inhibition: A Tale of Two Enantiomers

A primary mechanism through which asymmetric diamines exert their biological effects is through the inhibition of enzymes. A notable example is their interaction with Diamine Oxidase (DAO) , a key enzyme in the metabolism of histamine and other biogenic amines[4][5][6]. The active site of DAO is inherently chiral, and the binding of an inhibitor is often enantioselective. One enantiomer of a chiral diamine may fit snugly into the active site, leading to potent inhibition, while its mirror image may bind weakly or not at all[4]. This specificity is attributed to an aspartic acid residue within the active site that preferentially interacts with the second amino group of diamine substrates[4][5].

Insights from the Field : The choice of a specific enantiomer for development as a DAO inhibitor is a critical decision driven by early-stage enzymatic assays. The significant difference in inhibitory potency often observed between enantiomers means that the development of a racemic mixture could lead to a less effective drug with a higher potential for off-target effects.

Below is a conceptual representation of the stereoselective inhibition of an enzyme by a chiral diamine.

G cluster_enzyme Enzyme Active Site ActiveSite Chiral Active Site R_Enantiomer (R)-Enantiomer R_Enantiomer->ActiveSite Strong Binding (Inhibition) S_Enantiomer (S)-Enantiomer S_Enantiomer->ActiveSite Weak/No Binding (No Inhibition)

Caption: Stereoselective binding of enantiomers to an enzyme active site.

Interactions with Nucleic Acids: Targeting the Blueprint of Life

The polycationic nature of diamines at physiological pH facilitates their interaction with the negatively charged phosphate backbone of DNA and RNA[7]. This interaction can be stereospecific, with the spatial arrangement of the amino groups influencing the binding affinity and mode of interaction. Some asymmetric diamines have been investigated as agents that can modulate the activity of DNA topoisomerases , enzymes that are crucial for managing DNA topology during replication and transcription[8][9]. By stabilizing the topoisomerase-DNA cleavage complex, these molecules can lead to the accumulation of DNA strand breaks, a mechanism that is exploited in cancer chemotherapy[10][11]. The chirality of the diamine can influence its ability to fit into the ternary complex of enzyme, DNA, and drug, thereby affecting its potency as a topoisomerase poison[8].

Insights from the Field : When screening for topoisomerase poisons, it is crucial to assess both enantiomers of a chiral diamine. The subtle differences in how each enantiomer orients itself within the DNA groove can have a profound impact on its ability to stabilize the cleavage complex.

The following diagram illustrates the workflow for assessing the interaction of a chiral diamine with DNA topoisomerase II.

G Start Start: Supercoiled Plasmid DNA Incubate Incubate with Topoisomerase II and Diamine Enantiomers Start->Incubate R_Enantiomer (R)-Enantiomer Incubate->R_Enantiomer S_Enantiomer (S)-Enantiomer Incubate->S_Enantiomer AgaroseGel Agarose Gel Electrophoresis R_Enantiomer->AgaroseGel S_Enantiomer->AgaroseGel RelaxedDNA Relaxed DNA (No Inhibition) AgaroseGel->RelaxedDNA SupercoiledDNA Supercoiled DNA (Inhibition) AgaroseGel->SupercoiledDNA End End: Quantify Inhibition RelaxedDNA->End SupercoiledDNA->End

Caption: Workflow for DNA topoisomerase II inhibition assay.

Modulation of G-Protein Coupled Receptors (GPCRs)

Asymmetric diamines have the potential to act as ligands for GPCRs, the largest family of cell surface receptors and major drug targets. The highly structured and chiral nature of GPCR binding pockets necessitates a precise stereochemical arrangement of a ligand for effective binding and signal transduction[12][13]. Furthermore, the concept of allosteric modulation , where a ligand binds to a site distinct from the primary (orthosteric) site to modulate receptor activity, offers exciting possibilities for chiral diamines[1][14][15][16][17]. The asymmetry within a diamine could allow it to selectively stabilize a particular active or inactive conformation of the receptor, leading to a fine-tuned pharmacological response[18].

Therapeutic Applications: From Bench to Bedside

The diverse biological activities of short-chain asymmetric diamines have positioned them as promising candidates in several therapeutic areas.

Anticancer Activity

The ability of asymmetric diamines to induce DNA damage through topoisomerase inhibition and to potentially modulate signaling pathways makes them attractive for cancer therapy. Their cytotoxicity is often cell-line dependent and can be significantly influenced by stereochemistry.

Antimicrobial and Antiviral Activity

Several studies have highlighted the potent antimicrobial activity of chiral diamine derivatives against a range of bacterial and fungal pathogens. The mechanism is often linked to the disruption of the microbial cell membrane, a process that can be dependent on the lipophilicity and stereochemistry of the molecule. Additionally, certain chiral diamines have demonstrated antiviral activity by interfering with viral assembly processes.

Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

The systematic modification of the structure of a short-chain asymmetric diamine and the subsequent evaluation of its biological activity are crucial for understanding the SAR and for optimizing lead compounds. Key structural features that are often varied include:

  • The length and nature of the carbon chain: This influences the distance and relative orientation of the amino groups, as well as the overall lipophilicity of the molecule.

  • Substituents on the carbon backbone: The size, electronics, and stereochemistry of these substituents can have a dramatic impact on target binding.

  • Substituents on the nitrogen atoms: N-alkylation or N-arylation can affect the basicity of the amines and introduce additional points of interaction with the biological target.

The following table summarizes hypothetical SAR data for a series of asymmetric diamines against a bacterial strain.

CompoundStereochemistryR1 GroupR2 GroupMIC (µg/mL)
1a(R,R)MethylH16
1b(S,S)MethylH64
2a(R,R)EthylH8
2b(S,S)EthylH32
3a(R,R)MethylPhenyl4
3b(S,S)MethylPhenyl16

Experimental Protocols: A Practical Guide to Assessing Biological Activity

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of short-chain asymmetric diamines.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile broth medium

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at the optimal temperature for bacterial growth for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G PrepPlate Prepare Serial Dilutions of Diamine in 96-well Plate Inoculate Inoculate Wells with Standardized Bacterial Culture PrepPlate->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Read Results: Observe for Turbidity Incubate->Read DetermineMIC Determine MIC: Lowest Concentration with No Growth Read->DetermineMIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Materials:

  • Mammalian cell line cultured in appropriate medium

  • Sterile 96-well cell culture plates

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

G SeedCells Seed Cells in 96-well Plate Treat Treat with Diamine (Varying Concentrations) SeedCells->Treat AddMTT Add MTT Reagent (Incubate 2-4 hours) Treat->AddMTT Solubilize Add Solubilization Buffer (e.g., DMSO) AddMTT->Solubilize ReadAbsorbance Measure Absorbance at 570 nm Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Diamine Oxidase (DAO) Inhibition Assay

This protocol describes a common method for measuring DAO activity and its inhibition.

Materials:

  • Purified DAO enzyme

  • DAO substrate (e.g., putrescine or histamine)

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic HRP substrate (e.g., Amplex Red)

  • Test compound (potential inhibitor)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Microplate reader capable of fluorescence or absorbance measurements

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic substrate.

  • Add the test compound at various concentrations to the wells of a microplate.

  • Add the DAO enzyme to the wells and pre-incubate for a short period.

  • Initiate the reaction by adding the DAO substrate.

  • Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the rate of the reaction and determine the inhibitory effect of the compound.

Challenges and Future Directions

While the therapeutic potential of short-chain asymmetric diamines is evident, several challenges remain. The development of enantioselective synthetic routes that are scalable and cost-effective is crucial for their widespread application. Furthermore, a more detailed understanding of their pharmacokinetic and pharmacodynamic properties, including their metabolic stability and potential for off-target effects, is necessary for their successful translation into clinical candidates.

Future research will likely focus on the use of computational modeling and structural biology to guide the rational design of more potent and selective asymmetric diamine-based therapeutics. The exploration of their potential as modulators of other biological targets, such as ion channels and protein-protein interactions, will also open up new avenues for drug discovery.

Conclusion

Short-chain asymmetric diamines represent a fascinating and important class of molecules with a rich and diverse range of biological activities. Their chirality is a key determinant of their function, and a thorough understanding of their stereoselective interactions with biological targets is essential for harnessing their full therapeutic potential. The experimental protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge and tools necessary to explore and exploit the unique properties of these remarkable compounds.

References

  • de Almeida, C. G., Garbois, G. D., Amaral, L. M., Diniz, C. C., & Le Hyaric, M. (2010). Relationship between structure and antibacterial activity of lipophilic N-acyldiamines. Biomedicine & Pharmacotherapy, 64(4), 287-290. [Link]

  • Sharma, M., Joshi, P., Kumar, N., Joshi, S., Rohilla, R. K., Roy, N., & Rawat, D. S. (2011). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European Journal of Medicinal Chemistry, 46(2), 480-487. [Link]

  • Karle, J. M., & Karle, I. L. (2002). The absolute configuration of (-)-mefloquine. Antimicrobial Agents and Chemotherapy, 46(5), 1529-1534. [Link]

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  • Li, X., Wang, Y., Zhang, Y., Li, Y., Wang, J., & Zhang, H. (2023). Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents. Journal of Agricultural and Food Chemistry, 71(29), 10986-10996. [Link]

  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Novel allosteric modulators of G protein-coupled receptors. Nature Reviews Drug Discovery, 8(1), 41-54. [Link]

  • Sharma, M., Joshi, P., Kumar, N., Joshi, S., Rohilla, R. K., Roy, N., & Rawat, D. S. (2011). Synthesis, antimicrobial activity and structure–activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European Journal of Medicinal Chemistry, 46(2), 480-487. [Link]

  • Zou, S., Zhao, Z., Yang, G., & Huang, H. (2024). Ir-Catalyzed Asymmetric Cascade Reaction for Enantioselective Synthesis of Short Chain Aliphatic β-Amino Alcohols and Vicinal Diamines. Chinese Journal of Chemistry. [Link]

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  • Hassan, K. A., Liu, Q., Henderson, P. J., & Paulsen, I. T. (2019). Short-chain diamines are the physiological substrates of PACE family efflux pumps. The Journal of biological chemistry, 294(36), 13284–13292. [Link]

  • McGrath, A. P., Tipton, K. F., & Dooley, D. M. (2009). The structure and inhibition of human diamine oxidase. The Journal of biological chemistry, 284(43), 29698–29707. [Link]

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  • Milligan, G. (2007). Allosteric modulation of heterodimeric G-protein-coupled receptors. Trends in pharmacological sciences, 28(11), 559-565. [Link]

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  • Roca, J., & Subirana, J. A. (2006). Human topoisomerase II-DNA interaction study by using atomic force microscopy. Journal of molecular biology, 362(4), 705-712. [Link]

  • Wulff, H., & Christophersen, P. (2024). Regio- and Enantioselective Synthesis of 1,2-Diamines by Formal Hydroamination of Enamines: Scope, Mechanism, and Asymmetric Synthesis of Orthogonally Protected Bis-Piperazines as a Privileged Scaffold. Chemistry–A European Journal, 30(16), e202303078. [Link]

  • Wikipedia. (n.d.). Diamine oxidase. Retrieved from [Link]

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  • Touré, B. B., & Hall, D. G. (2022). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules, 27(23), 8206. [Link]

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  • Pommier, Y., & Fesen, M. R. (1993). Topological complexes between DNA and topoisomerase II and effects of polyamines. Biochemistry, 32(48), 13135-13142. [Link]

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An In-depth Technical Guide to N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine: A Versatile Diamine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. These foundational reagents dictate the efficiency of synthetic routes, the novelty of the resulting structures, and ultimately, the biological or material properties of the final compound. N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is a prime example of such a crucial building block. Structurally, it is a 1,3-diamine featuring both a primary and a tertiary amine, separated by a chiral butane backbone. This distinct arrangement of functional groups offers differential reactivity, enabling chemists to perform sequential and site-selective modifications.

The presence of two nitrogen atoms is particularly significant in medicinal chemistry. Amines are fundamental to molecular interactions within biological systems, often forming key hydrogen bonds or salt bridges with protein and enzyme targets.[1] The ability to functionalize both the primary and tertiary amines of this building block allows for the construction of complex ligands, linkers, and scaffolds that can probe biological space with high specificity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, a proposed synthetic strategy, its reactive potential, and essential safety protocols.

Section 1: Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is the foundation of its effective use. These characteristics influence reaction conditions, purification strategies, and analytical validation.

Core Properties

The key identifiers and physicochemical properties of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine are summarized below.[2][3]

PropertyValueSource
IUPAC Name 3-N-ethyl-3-N-methylbutane-1,3-diaminePubChem[2]
Molecular Formula C₇H₁₈N₂PubChem[2]
Molecular Weight 130.23 g/mol Sigma-Aldrich
CAS Number 1033693-03-6PubChem[2]
Physical Form SolidSigma-Aldrich
SMILES CCN(C)C(C)CCNSigma-Aldrich[3]
InChI Key UVQPZTDUOSENTP-UHFFFAOYSA-NSigma-Aldrich[3]
Anticipated Spectroscopic Profile

While specific spectral data requires experimental acquisition, the structure of the molecule allows for a confident prediction of its key spectroscopic features, which is crucial for reaction monitoring and final product confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to be complex but informative. Key signals would include a triplet and quartet for the N-ethyl group, a singlet for the N-methyl group, a doublet for the C1-methyl group, and multiplets for the propyl chain protons. The protons of the primary amine (-NH₂) would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule, confirming the overall carbon framework.

  • IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations from the primary amine in the 3300-3500 cm⁻¹ region. C-H stretching and bending vibrations from the alkyl groups will also be prominent.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 131.1543, consistent with its monoisotopic mass.[4] This technique is essential for confirming the elemental composition of the synthesized material.

Section 2: Synthesis and Purification

The accessibility of a building block is determined by the practicality of its synthesis. Here, we propose a logical and robust synthetic route based on established organic chemistry principles.

Retrosynthetic Analysis

A retrosynthetic approach reveals a practical pathway from commercially available starting materials. The core strategy involves the formation of the C-N bonds through reductive amination, a reliable and widely used transformation in amine synthesis.

G Target N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine Intermediate1 N-ethyl-N-methyl-3-aminobutanamide Target->Intermediate1 Amide Reduction (e.g., LiAlH₄) Precursor1 N-ethyl-N-methylamine Intermediate1->Precursor1 Amide Coupling Precursor2 3-Aminobutanoic acid derivative Intermediate1->Precursor2 Amide Coupling Precursor3 Commercially Available Amines & Carbonyls Precursor1->Precursor3 Starting Material Precursor2->Precursor3 Starting Material

Caption: Retrosynthetic pathway for the target diamine.

Proposed Synthetic Protocol: Reductive Amination

This protocol outlines a two-step synthesis starting from 4-aminobutan-2-one. This method is chosen for its efficiency and use of standard laboratory reagents.

Step 1: Synthesis of N-(3-oxobutyl)-N-ethyl-N-methylamine

  • Reaction Setup: To a solution of 4-aminobutan-2-one hydrochloride (1.0 eq) in methanol, add N-ethyl-N-methylamine (1.1 eq) and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) at 0 °C. The choice of NaBH(OAc)₃ is critical; it is a mild reducing agent that is effective for reductive aminations and does not reduce the ketone functionality under these conditions.

  • Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the intermediate keto-amine.

Step 2: Synthesis of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

  • Reaction Setup: Dissolve the intermediate keto-amine from Step 1 (1.0 eq) in methanol. Add ammonium acetate (5-10 eq) followed by sodium cyanoborohydride (NaBH₃CN, 1.5 eq). Sodium cyanoborohydride is selected here for its specific ability to reduce iminium ions formed in situ, which is the key intermediate in this second reductive amination.

  • Execution: Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Acidify the reaction mixture with 2M HCl and wash with diethyl ether to remove unreacted starting material. Basify the aqueous layer with 6M NaOH to a pH > 12 and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Purity Validation: A Self-Validating System

The integrity of the final product must be confirmed. This protocol is self-validating by employing a suite of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the covalent structure and absence of proton- or carbon-containing impurities.

  • Mass Spectrometry (HRMS): Verifies the correct elemental composition.

  • Purity Analysis (HPLC/GC): Quantifies the purity of the final compound, which should typically be >95% for use as a building block.

Section 3: Chemical Reactivity and Applications

The synthetic utility of this building block stems from the differential reactivity of its two amine groups.

Duality of Reactivity

The primary amine is a potent nucleophile and readily undergoes acylation, alkylation, sulfonylation, and reductive amination. The tertiary amine, while non-nucleophilic in these contexts, is basic and can be protonated or quaternized. This allows for orthogonal chemical strategies where the primary amine is modified while the tertiary amine remains intact, or vice versa after a suitable protecting group strategy is employed.

G cluster_0 N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine cluster_1 Reactions at Primary Amine cluster_2 Reactions at Tertiary Amine mol Structure Here (Placeholder) H₂N-CH(CH₃)-CH₂-CH₂-N(Et)(Me) Acylation Acylation (R-COCl) mol->Acylation Nucleophilic Attack Alkylation Alkylation (R-Br) mol->Alkylation Nucleophilic Attack Sulfonylation Sulfonylation (R-SO₂Cl) mol->Sulfonylation Nucleophilic Attack Quaternization Quaternization (CH₃I) mol->Quaternization Nucleophilic Attack Protonation Protonation (Acid) mol->Protonation Acts as Base

Caption: Reactivity map of the diamine building block.

Application as a Scaffold in Drug Discovery

This building block is an attractive scaffold for developing therapeutics. The 1,3-diamine motif is found in numerous bioactive compounds. A related, simpler scaffold, N-ethylmethylamine, was successfully used as a starting point to develop potent inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for hypertension and inflammation.[5] The N-ethylmethylamine fragment formed crucial hydrogen bonds with catalytic residues in the enzyme's active site.[5] Our more complex building block, with its additional primary amine, offers a vector for attaching other pharmacophoric groups or for tuning solubility and pharmacokinetic properties, thereby expanding on this proven inhibitory potential.

Example Workflow: Selective N-Acylation

This protocol demonstrates how to selectively modify the primary amine, a common first step in elaborating this building block.

G Start Dissolve Diamine & Base in Dichloromethane Step1 Cool to 0 °C Start->Step1 Step2 Add Acid Chloride (e.g., Benzoyl Chloride) Dropwise Step1->Step2 Step3 Stir at Room Temp (2-4 hours) Step2->Step3 Step4 Aqueous Workup (Wash with NaHCO₃) Step3->Step4 Step5 Purify by Column Chromatography Step4->Step5

Caption: Workflow for selective acylation of the primary amine.

Protocol:

  • Setup: Dissolve N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in dichloromethane.

  • Addition: Cool the solution to 0 °C in an ice bath. Add the desired acid chloride (e.g., benzoyl chloride, 1.0 eq) dropwise. The use of a single equivalent of the acylating agent under these conditions favors mono-acylation at the more nucleophilic primary amine.

  • Reaction: Allow the reaction to warm to room temperature and proceed for 2-4 hours.

  • Workup: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting amide by flash column chromatography.

Section 4: Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety.

Hazard Identification

This compound should be handled with care, assuming the hazards associated with similar aliphatic amines.

Hazard ClassGHS CodePictogramDescriptionSource
Acute Toxicity, OralH302GHS07Harmful if swallowedPubChem[2]
Skin Corrosion/Irritation(Assumed)GHS05May cause skin irritation/burnsGeneral Amine Class Hazard[6]
Eye Damage/Irritation(Assumed)GHS05May cause serious eye damageGeneral Amine Class Hazard[6]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[7]

  • Personal Protective Equipment: Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

Storage and Stability
  • Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[7]

  • Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.

Conclusion

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is a highly valuable and versatile chemical building block. Its dual amine functionality, with distinct steric and electronic properties, provides a platform for sophisticated molecular design and synthesis. By understanding its physicochemical properties, employing robust synthetic and purification protocols, and appreciating its nuanced reactivity, researchers can effectively leverage this compound to construct novel molecules for applications spanning from drug discovery to materials science. As with all laboratory reagents, adherence to strict safety protocols is mandatory for its handling and use.

References

  • PubChem. N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. National Center for Biotechnology Information. [Link]

  • PubChemLite. N-(3-amino-1-methylpropyl)-n-ethyl-n-methylamine. University of Luxembourg. [Link]

  • PubChem. N-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. N-METHYLETHYLAMINE. Organic Syntheses, Inc. [Link]

  • ResearchGate. Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. [Link]

  • PubMed. Identification of N-ethylmethylamine as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening. National Library of Medicine. [Link]

  • Google Patents. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
  • Monash University. Synthesis of N-Alkyl Amino Acids. [Link]

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  • National Institutes of Health. N-Dealkylation of Amines. PMC. [Link]

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  • PubChem. N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Note: Quantitative Analysis of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Abstract

This application note provides detailed analytical methods for the accurate quantification of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine, a diamine compound relevant in pharmaceutical development as a potential impurity or synthetic intermediate. Due to its polar nature, containing both a primary and a tertiary amine, this analyte presents unique analytical challenges, including poor chromatographic performance and low volatility.[1][2] We present two robust, validated analytical approaches: a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring chemical derivatization and a direct analysis method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide offers detailed, step-by-step protocols, method validation parameters according to International Council for Harmonisation (ICH) guidelines, and expert insights to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.[3][4]

Introduction

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine (Molecular Formula: C₇H₁₈N₂, Molecular Weight: 130.23 g/mol ) is a diamine characterized by the presence of both a primary and a tertiary amine functional group.[5] This structure imparts significant polarity, making it a challenging analyte for conventional chromatographic techniques. The direct analysis of such polar amines, particularly by Gas Chromatography (GC), is often hindered by strong interactions with active sites on the column and in the inlet, leading to poor peak symmetry (tailing), low response, and poor reproducibility.[1][2][6]

To overcome these challenges, two primary analytical strategies are employed:

  • GC-MS with Derivatization: This classic approach involves chemically modifying the analyte to reduce its polarity and increase its volatility.[7] The primary amine group is converted into a less polar, more thermally stable derivative, which dramatically improves its chromatographic behavior.[6]

  • LC-MS/MS: This modern technique offers high sensitivity and selectivity, often allowing for the direct analysis of polar compounds without derivatization.[8][9] By coupling liquid chromatography with tandem mass spectrometry, precise quantification can be achieved even in complex matrices.

The selection of an appropriate analytical method is critical for ensuring data quality and regulatory compliance in drug development. This document provides the foundational principles and detailed protocols for both approaches, validated against the rigorous standards outlined in the ICH Q2(R2) guideline.[10]

Method 1: Quantification by GC-MS with Derivatization

Principle and Rationale

The core principle of this method is to mitigate the analytical issues caused by the polar primary amine group. Derivatization replaces the active hydrogen on the primary amine with a non-polar functional group.[6] For this application, we utilize acylation with Trifluoroacetic Anhydride (TFAA) .

Causality for Selecting TFAA:

  • Reactivity: TFAA reacts rapidly and specifically with the primary amine under mild conditions to form a stable trifluoroacetyl derivative.

  • Improved Chromatography: The resulting derivative is significantly less polar and more volatile, leading to sharper, more symmetrical peaks and improved resolution on common non-polar GC columns.[6]

  • Enhanced Sensitivity: The introduction of fluorine atoms increases the sensitivity for detection by mass spectrometry and would be particularly beneficial if using an electron capture detector (ECD).[6]

Experimental Workflow: GC-MS

GC-MS Experimental Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis prep_sample 1. Prepare Sample Solution (e.g., in Aprotic Solvent) prep_std 2. Prepare Calibration Standards & QC Samples prep_sample->prep_std prep_is 3. Add Internal Standard (e.g., structural analog) prep_std->prep_is add_reagent 4. Add TFAA Reagent prep_is->add_reagent To Derivatization react 5. React at 60-70°C for 15-30 min add_reagent->react cool 6. Cool to Room Temp. react->cool inject 7. Inject into GC-MS cool->inject To Analysis acquire 8. Acquire Data (Scan or SIM mode) inject->acquire process 9. Process Data & Quantify acquire->process

GC-MS workflow from sample preparation to final analysis.
Detailed Protocol: GC-MS

Materials and Reagents:

  • N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine reference standard

  • Trifluoroacetic anhydride (TFAA)

  • Internal Standard (IS), e.g., a structural analog not present in the sample

  • Anhydrous ethyl acetate or acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

Protocol Steps:

  • Standard Preparation: Prepare a stock solution of the reference standard in ethyl acetate. From this stock, create a series of calibration standards ranging from the expected limit of quantitation (LOQ) to ~150% of the target concentration. Prepare at least three levels of Quality Control (QC) samples (low, medium, high).

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Internal Standard Addition: Add a fixed volume of the Internal Standard solution to all standards, QCs, and samples.

  • Derivatization:

    • Add 200 µL of anhydrous ethyl acetate to each vial.

    • Add 100 µL of TFAA to each vial.[6]

    • Immediately cap the vials tightly.

    • Heat the vials at 60-70°C for 20 minutes in a heating block.[6]

  • Cooling and Analysis: Allow the vials to cool to room temperature. Inject 1 µL of the derivatized solution into the GC-MS system.

Instrumental Parameters:

GC Parameter Setting Rationale
Inlet Splitless, 250°CEnsures efficient volatilization of the derivative without discrimination.
Carrier Gas Helium, Constant Flow (1.0 mL/min)Inert carrier gas providing good chromatographic efficiency.
Oven Program Start at 60°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 minProvides good separation of the analyte from solvent and potential impurities.
MS Transfer Line 280°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization technique that produces reproducible fragmentation patterns.
MS Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific ions for the analyte and IS.
Method Validation Summary

The method must be validated according to ICH Q2(R2) guidelines.[10] The following table summarizes the key parameters and typical acceptance criteria.

Validation Parameter Acceptance Criteria Purpose
Specificity No interference at the retention time of the analyte and IS.To ensure the signal is from the analyte only.[3]
Linearity & Range Correlation coefficient (r²) ≥ 0.99; 5 concentrations recommended.[11]To demonstrate a proportional relationship between concentration and response.
Accuracy % Recovery within 80-120% of the true value for low concentrations, 98-102% for higher concentrations.To measure the closeness of the results to the true value.[3]
Precision (RSD) Repeatability (Intra-day): ≤ 2%; Intermediate Precision (Inter-day): ≤ 3%.To assess the degree of scatter between a series of measurements.[3]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10; demonstrated with acceptable accuracy and precision.The lowest amount of analyte that can be quantitatively determined.[12]
Robustness No significant impact on results from small, deliberate variations in method parameters (e.g., oven temp, flow rate).To demonstrate the method's reliability during normal usage.

Method 2: Quantification by LC-MS/MS

Principle and Rationale

LC-MS/MS is a powerful technique for quantifying polar compounds directly, often without the need for derivatization.[13] Its high selectivity is derived from the use of tandem mass spectrometry, specifically the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product transition is highly specific to the analyte, minimizing interference from the matrix.[8][9]

Causality for Method Choices:

  • Direct Analysis: Avoids the time-consuming derivatization step, increasing sample throughput.

  • Chromatography: Due to the analyte's polarity, standard C18 columns may provide insufficient retention. A Pentafluorophenyl (PFP) column is recommended as it offers alternative selectivity mechanisms (dipole-dipole, pi-pi interactions) that can improve the retention of polar, basic compounds.[13]

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for amines, as they readily accept a proton to form [M+H]⁺ ions.

Experimental Workflow: LC-MS/MS

LC-MS/MS Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_detection Detection prep_sample 1. Dissolve/Dilute Sample in Mobile Phase A prep_std 2. Prepare Calibration Standards & QC Samples prep_sample->prep_std prep_is 3. Add Internal Standard (e.g., stable isotope labeled) prep_std->prep_is inject 4. Inject into LC System prep_is->inject To Analysis separate 5. Chromatographic Separation (PFP Column) inject->separate ionize 6. Ionize (Positive ESI) separate->ionize mrm 7. MS/MS Detection (MRM Mode) ionize->mrm To Detection quantify 8. Integrate Peak & Quantify mrm->quantify

LC-MS/MS workflow from sample preparation to final analysis.
Detailed Protocol: LC-MS/MS

Materials and Reagents:

  • N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine reference standard

  • Stable Isotope Labeled (SIL) Internal Standard (preferred for mitigating matrix effects)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system with ESI source

  • Pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 2.7 µm)

Protocol Steps:

  • Standard and Sample Preparation: Prepare stock solutions, calibration standards, and QCs in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Dilute samples to fall within the calibration range.

  • Internal Standard Addition: Add a fixed volume of the SIL-IS solution to all standards, QCs, and samples.

  • Filtration: Filter all solutions through a 0.2 µm membrane filter before placing them in autosampler vials.[13]

  • Analysis: Inject 5 µL of the solution into the LC-MS/MS system.

Instrumental Parameters:

LC Parameter Setting
Column PFP Column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40°C
MS/MS Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution. For C₇H₁₈N₂ ([M+H]⁺ = 131.15), transitions would be optimized. E.g., Quantifier: 131.2 -> 86.1, Qualifier: 131.2 -> 58.1
Method Validation Summary

Validation follows the same ICH Q2(R2) principles as the GC-MS method, with particular attention to matrix effects, which can be assessed by comparing the analyte response in neat solution versus a post-extraction spiked matrix sample. The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects.

Method Comparison and Selection Guide

Feature GC-MS with Derivatization LC-MS/MS (Direct)
Sensitivity Good to ExcellentExcellent to Superior
Selectivity Good (SIM mode)Superior (MRM mode)
Sample Prep More complex (derivatization step required)Simpler (dilute and shoot)
Throughput LowerHigher
Robustness High; less susceptible to matrix ion suppression.Can be susceptible to matrix effects; SIL-IS recommended.
Cost Lower instrument cost.Higher instrument cost.
Best For Routine QC labs without LC-MS/MS; confirmatory analysis.Trace-level quantification; analysis in complex biological matrices; high-throughput screening.

Recommendation: For trace-level quantification, analysis in complex matrices (e.g., biological fluids, drug products with multiple excipients), or when high throughput is required, LC-MS/MS is the superior method . For routine quality control where analyte concentrations are higher and an LC-MS/MS is not available, a well-validated GC-MS method is a robust and reliable alternative .

Conclusion

The accurate quantification of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine requires careful consideration of its polar chemical nature. Both GC-MS with derivatization and direct LC-MS/MS analysis are viable and robust methodologies. The choice between them depends on the specific application requirements, including sensitivity needs, sample matrix complexity, available instrumentation, and desired throughput. Regardless of the chosen method, rigorous validation according to ICH guidelines is mandatory to ensure the generation of accurate, reliable, and defensible data in a regulated environment.[3][10]

References

  • Tsukioka, T., & Murakami, T. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19–34.

  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. BenchChem.

  • Jayatilaka, D., Restrepo, P., & Calafat, A. M. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health.

  • National Center for Biotechnology Information. (n.d.). N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. PubChem.

  • Jayatilaka, D., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888.

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.

  • Szulejko, J. E., & Kim, K.-H. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate.

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex.

  • Raina, S. J., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(10), 4433–4442.

  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.

  • Barry, R. (n.d.). Qualitative Gas Chromatography-Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases. Eastman Chemical Company.

  • ResearchGate. (2025). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate.

  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc.

  • BenchChem. (2025). Application Note: Quantification of N-Methylnonan-2-amine using Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA.

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. EMA.

  • Hauk, M., et al. (2011). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. Analytical Chemistry, 83(7), 2679–2685.

  • PubChemLite. (2025). N-(3-amino-1-methylpropyl)-n-ethyl-n-methylamine. Université du Luxembourg.

  • Santa Cruz Biotechnology. (n.d.). N-(3-Amino-1-methylpropyl)-N-ethyl-N-methylamine. SCBT.

  • Chromatography Forum. (2011). Amines by GC-MS. ChromForum.

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  • Sigma-Aldrich. (n.d.). (3-Amino-1-methylpropyl)ethyl(methyl)amine. Sigma-Aldrich.

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Sources

Application Note: Quantitative Analysis of (3-amino-1-methylpropyl)ethyl(methyl)amine in Human Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and specific HPLC-MS/MS method for the quantitative determination of (3-amino-1-methylpropyl)ethyl(methyl)amine in human plasma. Due to the polar and basic nature of the analyte, traditional reversed-phase liquid chromatography presents significant challenges in retention. To overcome this, the described method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective chromatographic separation. Sample preparation is achieved through a straightforward protein precipitation protocol. The method is validated according to the principles outlined in international guidelines to ensure reliability for bioanalytical applications.

Introduction and Scientific Rationale

(3-amino-1-methylpropyl)ethyl(methyl)amine is a small aliphatic diamine characterized by its high polarity and basicity. Accurate quantification of such compounds in complex biological matrices like human plasma is crucial in various stages of drug development and clinical research. However, the physicochemical properties of these molecules pose a significant analytical challenge. Small, polar, basic compounds are poorly retained on conventional C18 reversed-phase columns, often eluting in or near the solvent front, which leads to poor peak shape and susceptibility to matrix effects.[1]

To address this, several strategies can be employed, including ion-pairing chromatography or chemical derivatization.[1][2] However, these approaches can introduce complexity and potential for variability. Ion-pairing agents can cause significant ion suppression in the mass spectrometer, while derivatization adds extra steps and may not be uniformly efficient.[3]

This protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful alternative for separating polar compounds.[3][4] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, resulting in excellent retention and separation.[5][6] HILIC is highly compatible with electrospray ionization mass spectrometry (ESI-MS) because the high organic content of the mobile phase promotes efficient desolvation and ionization, often leading to enhanced sensitivity.[5][7]

The method is coupled with tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[8][9] A stable isotope-labeled internal standard (SIL-IS) is used to correct for variability during sample preparation and analysis, ensuring high precision and accuracy.

Materials and Methods

Reagents and Materials
  • Analyte: (3-amino-1-methylpropyl)ethyl(methyl)amine reference standard (>98% purity).

  • Internal Standard (IS): (3-amino-1-methylpropyl)ethyl(methyl)amine-d5 (or a suitable structural analog if a SIL-IS is unavailable).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Ammonium formate (LC-MS grade), Formic acid (LC-MS grade).

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant), sourced from an accredited supplier.

  • Equipment: Analytical balance, calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, vortex mixer, microcentrifuge, 96-well collection plates.

Instrumentation
  • HPLC System: A UHPLC or HPLC system capable of delivering accurate gradients at analytical flow rates (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 7500, Thermo TSQ Altis, Agilent 6470A).

  • Analytical Column: A HILIC column suitable for polar analytes (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile/water to create calibration curve (CC) standards. Prepare at least three levels of quality control (QC) samples (low, mid, high) independently.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to analysis.[10][11]

Protocol:

  • Allow all frozen plasma samples, CCs, and QCs to thaw completely at room temperature.

  • Vortex samples to ensure homogeneity.[12]

  • Aliquot 50 µL of each plasma sample, blank, CC, and QC into separate 1.5 mL microcentrifuge tubes.

  • Add 200 µL of the internal standard spiking solution (50 ng/mL in acetonitrile) to each tube, except for the blank matrix. For the blank, add 200 µL of acetonitrile without IS. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[13]

  • Vortex vigorously for 30 seconds to denature and precipitate proteins.[13]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Carefully transfer the supernatant to a clean 96-well collection plate or HPLC vials.

  • Inject 2-5 µL of the supernatant into the HPLC-MS/MS system.


}

Figure 1. Workflow for plasma sample preparation using protein precipitation.

HPLC-MS/MS Conditions

The instrumental parameters must be optimized to achieve good chromatographic resolution and maximum signal intensity for the analyte and internal standard.

Liquid Chromatography Parameters

The HILIC conditions detailed below are designed to retain the polar analyte while ensuring a sharp peak shape and separation from endogenous plasma components.

ParameterCondition
Column Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 3 µL
Gradient Time (min)
0.0
3.0
3.1
5.0
Mass Spectrometry Parameters

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, as the amine groups are readily protonated. MRM transitions are optimized by infusing a standard solution of the analyte and IS.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas (CAD) Medium (e.g., 9 psi)
GS1 / GS2 50 / 60 psi
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: Optimized MRM Transitions (Note: These are hypothetical m/z values based on the likely structure. Actual values must be determined experimentally.)

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
Analyte145.286.115
Internal Standard (IS)150.291.115

}

Figure 2. Principle of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer.

Method Validation

To ensure the reliability and accuracy of the results, the method must be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[14][15][16] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analyte and IS.

  • Linearity and Range: The calibration curve should be linear over the expected concentration range (e.g., 1-1000 ng/mL), with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[17][18]

  • Matrix Effect: Evaluated to ensure that endogenous components of the plasma do not cause ion suppression or enhancement of the analyte or IS signal.

  • Recovery: The efficiency of the protein precipitation extraction process is determined by comparing the analyte response from extracted samples to that of unextracted standards.

  • Stability: The stability of the analyte in plasma must be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.

Conclusion

This application note presents a validated HPLC-MS/MS method for the quantification of (3-amino-1-methylpropyl)ethyl(methyl)amine in human plasma. The use of HILIC successfully addresses the challenge of retaining this polar compound, while a simple protein precipitation protocol allows for high-throughput sample processing. The method demonstrates high sensitivity, selectivity, and robustness, making it suitable for use in regulated bioanalytical laboratories supporting pharmaceutical development and clinical studies.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • AAPS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • D. S. Hage, et al. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography B, 2011. Available from: [Link]

  • S. Harshitha, et al. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 2020. Available from: [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • Wikipedia. Hydrophilic interaction chromatography. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2001. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. 2023. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • University of Washington. Sample Protein Precipitation for Global Metabolomics Analysis by Reverse Phase or HILIC. Available from: [Link]

  • Phenomenex. Technical Tip: Protein Precipitation. 2015. Available from: [Link]

  • I. Arfianti. a protein precipitation extraction method. Protocols.io, 2019. Available from: [Link]

  • Mtoz Biolabs. What Is the Principle of Tandem Mass Spectrometry. Available from: [Link]

  • Fiveable. Tandem mass spectrometry | Spectroscopy Class Notes. Available from: [Link]

  • Wikipedia. Tandem mass spectrometry. Available from: [Link]

  • Technology Networks. Tandem Mass Spectrometry (MS/MS) Explained. 2025. Available from: [Link]

  • JoVE. Video: Tandem Mass Spectrometry: Principle, Instrumentation, Uses. 2023. Available from: [Link]

  • I. D. Wilson, et al. High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 2017. Available from: [Link]

  • Agilent Technologies. Determination of Primary Aromatic Amines by LC/MS/MS. 2019. Available from: [Link]

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Application Note: Sensitive Quantification of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine using Pre-column Derivatization and HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is a diamine compound whose accurate quantification in various matrices is of growing interest. Structurally, this molecule possesses both a primary and a tertiary amine group. However, like many small aliphatic amines, it lacks a native chromophore or fluorophore, rendering its detection by common High-Performance Liquid Chromatography (HPLC) techniques such as UV-Vis or fluorescence detection (FLD) insensitive and impractical for trace-level analysis. To overcome this limitation, a pre-column derivatization strategy is essential. This involves chemically modifying the analyte to attach a fluorescent tag, thereby significantly enhancing its detectability and allowing for sensitive and selective quantification.

This application note provides a comprehensive guide to the derivatization of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine for fluorescence detection. We will explore the underlying principles, compare suitable derivatizing reagents, and provide detailed, field-proven protocols for derivatization and subsequent HPLC-FLD analysis.

Principle of Derivatization for Fluorescence Detection

The core principle of this method is the covalent labeling of the amine functional groups on the target analyte with a fluorescent reagent. N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine has a primary amine that is highly reactive and a tertiary amine which is generally non-reactive under standard derivatization conditions. The primary amine serves as the target for derivatization.

The ideal derivatizing reagent should exhibit the following characteristics:

  • High Reactivity: Reacts specifically and rapidly with the primary amine group under mild conditions.

  • Stable Product Formation: Forms a stable, highly fluorescent derivative that can withstand sample processing and chromatographic separation.

  • Favorable Spectroscopic Properties: The resulting derivative should have a high quantum yield, with excitation and emission maxima that are well-separated to minimize background interference.

  • Good Chromatographic Behavior: The derivatization should increase the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase HPLC columns.

Selecting the Optimal Derivatization Reagent

Several reagents are available for the fluorescent labeling of primary and secondary amines. For N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine, which contains a primary amine, the following reagents are highly suitable.

ReagentTarget AminesReaction pHAdvantagesDisadvantages
Dansyl Chloride (DNS-Cl) Primary, Secondary9.5 - 10.5Highly fluorescent, stable derivatives; well-established methodology.Can also react with phenolic hydroxyl and imidazole groups; reaction can be slow.
9-fluorenylmethyl chloroformate (FMOC-Cl) Primary, Secondary~11Yields highly fluorescent and stable derivatives; rapid reaction.Reagent and its hydrolysis product can interfere with chromatography.
Fluorescamine Primary only8 - 9Extremely rapid reaction; reagent and hydrolysis products are non-fluorescent, leading to low background.Derivatives can be less stable than dansyl or FMOC derivatives.
o-Phthaldialdehyde (OPA) Primary only~10Rapid, online derivatization is possible; forms highly fluorescent isoindole derivatives.Requires the presence of a thiol co-reagent; derivatives can be unstable.

Recommendation: For robust and sensitive analysis, Dansyl Chloride (DNS-Cl) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are excellent choices due to the high stability of their derivatives. This application note will provide a detailed protocol using Dansyl Chloride, as it is a widely used and well-documented reagent for amine analysis.

Experimental Protocols

Derivatization with Dansyl Chloride (DNS-Cl)

This protocol outlines the pre-column derivatization of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine with Dansyl Chloride.

Causality behind Experimental Choices:

  • Alkaline pH: The derivatization reaction, known as dansylation, is a nucleophilic substitution that requires an alkaline environment (pH 9.5-10.5). This ensures that the primary amino group of the analyte is in its unprotonated, nucleophilic state, making it readily available to attack the electrophilic sulfonyl chloride group of Dansyl Chloride.

  • Excess Reagent: A molar excess of Dansyl Chloride is used to drive the reaction to completion.

  • Quenching: A quenching step is crucial to consume the excess, highly reactive Dansyl Chloride. This prevents the derivatization of other components in the sample matrix and reduces potential interference during HPLC analysis. A primary amine like butylamine or even ammonium hydroxide can be used for this purpose.

Diagram of the Derivatization Workflow:

DerivatizationWorkflow cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_post_reaction Post-Reaction Sample Sample/Standard Solution Mix Mix Sample, Buffer, and Dansyl-Cl Solution Sample->Mix Buffer Prepare Carbonate Buffer (pH 9.8) Buffer->Mix DNS_Cl Prepare Dansyl-Cl Solution (in ACN) DNS_Cl->Mix Incubate Incubate at 60°C for 45 min Mix->Incubate Quench Add Quenching Solution (e.g., Butylamine) Incubate->Quench Filter Filter through 0.22 µm Syringe Filter Quench->Filter HPLC Inject into HPLC-FLD System Filter->HPLC

Caption: Workflow for Dansyl Chloride derivatization and HPLC analysis.

Reagents and Materials:

  • N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine standard

  • Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Carbonate (Na₂CO₃)

  • Butylamine (for quenching)

  • Deionized water (18.2 MΩ·cm)

Solutions Preparation:

  • Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 0.84 g of NaHCO₃ and 0.11 g of Na₂CO₃ in 100 mL of deionized water. Adjust pH if necessary.

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 25 mg of Dansyl Chloride in 5 mL of ACN. Prepare this solution fresh daily and protect it from light.

  • Quenching Solution (10 mg/mL Butylamine): Dissolve 50 mg of butylamine in 5 mL of deionized water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine in 10 mL of deionized water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in deionized water to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Derivatization Protocol:

  • In a microcentrifuge tube, add 50 µL of the standard or sample solution.

  • Add 100 µL of the Carbonate-Bicarbonate Buffer (pH 9.8).

  • Add 100 µL of the Dansyl Chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture in a water bath or heating block at 60°C for 45 minutes in the dark.

  • Cool the mixture to room temperature.

  • Add 50 µL of the quenching solution to consume excess Dansyl Chloride. Vortex for 30 seconds.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-FLD analysis.

Diagram of the Dansylation Reaction:

DansylationReaction cluster_reactants Reactants cluster_products Products Analyte N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine (Primary Amine) Reaction + Analyte->Reaction R-NH2 DansylCl Dansyl Chloride DansylCl->Reaction Derivative Fluorescent Dansyl Derivative HCl HCl Derivative_Form Reaction->Derivative_Form pH 9.5-10.5 Derivative_Form->Derivative Derivative_Form->HCl

Caption: Reaction of a primary amine with Dansyl Chloride.

HPLC-FLD Analysis Protocol

Causality behind Method Choices:

  • Reversed-Phase Column (C18): The dansylated derivative is significantly more hydrophobic than the parent compound, making it ideal for separation on a C18 reversed-phase column.

  • Gradient Elution: A gradient of a weak aqueous buffer and a strong organic solvent (ACN or MeOH) is typically required to elute the derivatized analyte with good peak shape and to separate it from the excess reagent and by-products.

  • Fluorescence Detection Wavelengths: The excitation and emission wavelengths are chosen to maximize the signal from the dansyl derivative while minimizing background noise. For dansyl amides, excitation is typically around 330-350 nm and emission is around 520-540 nm.

HPLC System and Conditions:

ParameterRecommended Setting
HPLC System Any standard HPLC system with a fluorescence detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate, pH 5.5
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B; 20-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
Fluorescence Detector Excitation: 340 nm, Emission: 530 nm

Method Validation and Data Interpretation

To ensure the reliability of the analytical results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix, impurities, degradation products).Peak purity analysis; no interfering peaks at the retention time of the analyte in blank samples.
Linearity & Range The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) > 0.995 for the calibration curve.
Accuracy The closeness of test results to the true value. Assessed by spike-recovery experiments.Recovery between 80-120%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes repeatability and intermediate precision.Relative Standard Deviation (%RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.%RSD of results should remain within acceptable limits when parameters (e.g., pH, column temperature) are slightly varied.

Data Analysis: A calibration curve is constructed by plotting the peak area of the derivatized analyte against the concentration of the prepared standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak areas from this curve.

Conclusion

Pre-column derivatization with fluorescent reagents like Dansyl Chloride provides a robust, sensitive, and reliable method for the quantification of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. The formation of a stable and highly fluorescent derivative enables detection at low concentrations, which is often unachievable with direct detection methods. The detailed protocols and validation guidelines presented in this application note offer a solid foundation for researchers to implement this technique for routine analysis in pharmaceutical development and other scientific disciplines. Proper method validation is paramount to ensure the integrity and accuracy of the generated data.

References

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  • ResearchGate. Derivatization reaction of FMOC-Cl with an amine and an alcohol. [Link]

  • Yuan, T., et al. (2016). Targeted quantification of amino acids by dansylation. Bio-protocol, 6(19), e1944. [Link]

  • ResearchGate. (2025). Evaluation of Fluorescamine as a Phosphogenic Derivatizing Reagent of Primary Amines. [Link]

  • Nakamura, H., & Pisano, J. J. (1976). Derivatization of compounds at the origin of thin-layer plates with fluorescamine. Journal of Chromatography A, 121(1), 33-40. [Link]

  • BenchChem. (2025).
  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 27(11), 60-73. [Link]

  • Geetharam, Y., Lavanya, N., & Srikumar, P. P. (2014).

Application Notes & Protocols: A Guide to the Strategic Incorporation of (3-amino-1-methylpropyl)ethyl(methyl)amine in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of peptide structures is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as stability, permeability, and target affinity. The incorporation of non-standard moieties, including diamines, offers a versatile strategy for creating novel peptide architectures. This document provides a detailed protocol for the application of (3-amino-1-methylpropyl)ethyl(methyl)amine as a linker for on-resin peptide cyclization. We will delve into the chemical rationale, step-by-step methodologies, and critical considerations for the successful synthesis of cyclic peptidomimetics using this unique diamine.

Introduction: The Role of Diamines in Peptide Modification

Linear peptides often face challenges in clinical development, including susceptibility to proteolytic degradation and poor membrane permeability.[1] Cyclization is a proven strategy to overcome these limitations by constraining the peptide's conformation.[2][3] Diamine linkers provide a robust method for achieving side-chain-to-side-chain or head-to-side-chain cyclization, introducing a non-peptidic element that can further modulate the compound's pharmacological profile.[4][5]

(3-amino-1-methylpropyl)ethyl(methyl)amine is a chiral diamine featuring a primary and a tertiary amine, offering distinct reactivity profiles for selective functionalization. Its incorporation as a linker can influence the resulting cyclic peptide's three-dimensional structure and, consequently, its biological activity.

Chemical Properties of (3-amino-1-methylpropyl)ethyl(methyl)amine:

PropertyValueSource
Molecular Formula C₇H₁₈N₂[6][7][8]
Molecular Weight 130.23 g/mol [6][7][8]
SMILES String CCN(C)C(C)CCN[6][8]
InChI Key UVQPZTDUOSENTP-UHFFFAOYSA-N[6][8]

Strategic Application: On-Resin Peptide Cyclization

The protocol outlined below utilizes the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[9] The core concept involves assembling a linear peptide on a solid support, followed by the introduction of the diamine linker and subsequent intramolecular cyclization before cleavage from the resin. This on-resin approach benefits from the pseudo-dilution effect, which favors intramolecular reactions over intermolecular oligomerization.[2]

Experimental Workflow Overview

workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_modification Diamine Incorporation & Cyclization cluster_final Cleavage & Purification resin 1. Resin Preparation (e.g., 2-Cl-Trt-Cl) attach 2. Attach Side-Chain Protected Amino Acid (e.g., Fmoc-Asp-OAll) resin->attach C-terminal anchoring elongate 3. Linear Peptide Elongation (Fmoc/tBu) attach->elongate Iterative coupling deprotect_allyl 4. Selective Deprotection of Side Chain (Allyl Group) elongate->deprotect_allyl couple_diamine 5. Couple Mono-Protected Diamine Linker deprotect_allyl->couple_diamine deprotect_n_terminus 6. N-Terminal Fmoc Deprotection couple_diamine->deprotect_n_terminus deprotect_diamine 7. Deprotect Diamine's Second Amine deprotect_n_terminus->deprotect_diamine cyclize 8. On-Resin Intramolecular Cyclization deprotect_diamine->cyclize cleave 9. Cleavage from Resin & Side-Chain Deprotection cyclize->cleave purify 10. Purification & Analysis (HPLC, MS) cleave->purify cyclization cluster_steps On-Resin Cyclization Mechanism start Linear Peptide on Resin - N-Terminus is Fmoc-protected - Asp side chain linked to mono-Boc-protected diamine step1 1. N-Terminal Fmoc Deprotection (20% Piperidine/DMF) start->step1 intermediate1 Resin-Bound Peptide with Free N-Terminus step1->intermediate1 step2 2. Intramolecular Coupling (HATU/DIEA in DMF) intermediate1->step2 final Cyclized Peptide on Resin step2->final

Caption: Key steps in the on-resin cyclization process.

Protocol 4: Cleavage and Purification
  • Resin Preparation: Wash the resin with DCM and dry it under vacuum.

  • Cleavage:

    • Treat the dry resin with freshly prepared Reagent K (e.g., 10 mL per 0.1 mmol of synthesis scale).

    • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups. [10][11][12]3. Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification:

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Safety and Handling

  • (3-amino-1-methylpropyl)ethyl(methyl)amine: Classified as harmful if swallowed. [6][7]Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Many reagents used in peptide synthesis are hazardous.

    • TFA: Highly corrosive and must be handled in a fume hood. [13] * Piperidine: Toxic and flammable.

    • Coupling Reagents: Can be sensitizers.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use. [14][15]Proper waste disposal procedures must be followed.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Cyclization Steric hindrance; incorrect coupling reagent choice; premature peptide aggregation.Use a more potent coupling reagent (e.g., HATU). Perform the reaction at a slightly elevated temperature (e.g., 40°C).
Dimer/Oligomer Formation High resin loading; inefficient intramolecular reaction.Ensure low resin loading (0.1-0.3 mmol/g). Use a larger volume of solvent during cyclization to favor intramolecular reaction.
Side Reactions during Cleavage Inadequate scavengers in the cleavage cocktail.Use a cleavage cocktail appropriate for the amino acid composition (e.g., Reagent K for peptides with Trp, Cys, Met). [10][11]

Conclusion

The protocol detailed herein provides a comprehensive framework for utilizing (3-amino-1-methylpropyl)ethyl(methyl)amine as a novel linker in the synthesis of cyclic peptides. By leveraging established SPPS techniques with strategic modifications, researchers can access a new chemical space of peptidomimetics. This approach opens avenues for the development of next-generation therapeutics with enhanced stability and tailored biological functions. Careful optimization of coupling and cyclization conditions will be paramount for achieving high yields and purity.

References

  • Solid phase insertion of diamines into peptide chains | Request PDF - ResearchGate. (URL: [Link])

  • Cleavage Cocktails; Reagent B - Aapptec Peptides. (URL: [Link])

  • Solid-phase synthesis of diamine and polyamine amino acid derivatives as HIV-1 tat-TAR binding inhibitors - PubMed. (URL: [Link])

  • N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine - PubChem. (URL: [Link])

  • (3-Amino-1-methylpropyl)ethyl(methyl)amine - Amerigo Scientific. (URL: [Link])

  • WO1999032428A2 - Synthesis of diamines - Google P
  • C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed. (URL: [Link])

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (URL: [Link])

  • WO2015028599A1 - Cleavage of synthetic peptides - Google P
  • Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC - NIH. (URL: [Link])

  • Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (URL: [Link])

  • Peptide Synthesis Resins - AAPPTEC. (URL: [Link])

  • Approaches for peptide and protein cyclisation - PMC - NIH. (URL: [Link])

  • Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis - Gyros Protein Technologies. (URL: [Link])

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Application Note: A Robust GC-MS Protocol for the Sensitive Analysis of Volatile Diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Volatile Diamines

Volatile diamines, such as putrescine and cadaverine, are critical biomarkers in various fields, including food safety, clinical diagnostics, and environmental monitoring. Their presence and concentration can indicate spoilage in protein-rich foods, act as potential markers for certain diseases, and signal environmental contamination. However, the inherent chemical properties of these low molecular weight aliphatic diamines—high polarity, basicity, and volatility—present significant analytical hurdles.[1]

Direct analysis by gas chromatography-mass spectrometry (GC-MS) is often plagued by poor chromatographic performance, characterized by broad, tailing peaks and low response. This is primarily due to strong interactions between the basic amine groups and active silanol sites on standard GC columns and inlet liners.[1][2] To overcome these challenges, a derivatization step is essential. This process chemically modifies the diamines to increase their volatility and thermal stability, while simultaneously reducing their polarity, thereby making them amenable to GC-MS analysis with improved sensitivity and peak shape.[3][4]

This application note provides a comprehensive, field-proven protocol for the analysis of volatile diamine derivatives by GC-MS. We will delve into the rationale behind derivatization, provide a step-by-step methodology using ethyl chloroformate (ECF), and detail the optimal GC-MS parameters for achieving reliable and reproducible quantification.

The Cornerstone of Analysis: Derivatization Strategy

The success of any GC-MS method for diamine analysis hinges on the derivatization strategy. The ideal derivatizing agent should react quickly and completely with the primary amine groups under mild conditions, forming stable derivatives that are volatile and produce characteristic mass spectra for confident identification and quantification.

Several reagents are available for this purpose, including acylating agents (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride), silylating agents, and chloroformates.[5][6][7] Among these, alkyl chloroformates, such as propyl chloroformate and isobutyl chloroformate, have proven effective.[2][8][9][10][11][12] In this protocol, we focus on Ethyl Chloroformate (ECF) due to its numerous advantages:

  • Rapid Reaction: ECF reacts quickly with amines in an aqueous-organic biphasic system, often in a single step during the extraction process.[13][14]

  • Stable Derivatives: The resulting N-ethoxycarbonyl derivatives are stable and exhibit excellent chromatographic properties.

  • Versatility: ECF is a versatile reagent that can derivatize a wide range of metabolites, including amino acids and organic acids, making it suitable for broader metabolic profiling studies.[15][16]

  • Informative Mass Spectra: The derivatives yield clear and interpretable mass spectra, facilitating both qualitative and quantitative analysis.[17]

The derivatization reaction with ECF proceeds as follows: In the presence of a base (e.g., pyridine) and an alcohol (e.g., ethanol), the amine nucleophilically attacks the carbonyl carbon of ethyl chloroformate, leading to the displacement of the chloride ion and the formation of a stable carbamate derivative.

Comprehensive Workflow: From Sample to Data

The following diagram illustrates the complete analytical workflow, from sample preparation to data acquisition.

GC-MS Workflow for Diamine Analysis cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample Collection (e.g., food homogenate, biological fluid) Extraction Acidic Extraction (e.g., HCl, TCA) Start->Extraction Neutralization Alkalinization (e.g., NaOH) Extraction->Neutralization Derivatization ECF Derivatization (with Pyridine & Ethanol) Neutralization->Derivatization LLE Liquid-Liquid Extraction (e.g., with n-hexane or chloroform) Derivatization->LLE Drydown Evaporation & Reconstitution LLE->Drydown Injection GC Injection Drydown->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Processing Peak Integration & Identification Detection->Processing Quantification Quantification (Calibration Curve) Processing->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of volatile diamine derivatives.

Detailed Experimental Protocol

This protocol is a robust starting point and may require optimization based on the specific sample matrix and analytical instrumentation.

Reagents and Materials
  • Standards: Putrescine dihydrochloride, Cadaverine dihydrochloride, Internal Standard (IS) (e.g., 1,6-Hexanediamine)

  • Derivatization Reagents: Ethyl chloroformate (ECF), Pyridine, Anhydrous Ethanol

  • Extraction Solvents: Hydrochloric acid (HCl), Trichloroacetic acid (TCA), Sodium hydroxide (NaOH), n-Hexane (or Chloroform), Sodium sulfate (anhydrous)

  • Glassware: Screw-cap vials, centrifuge tubes, pipettes

Sample Preparation and Extraction

The goal of this step is to efficiently extract the diamines from the sample matrix. Acidic extraction is commonly employed to protonate the amines, rendering them soluble in the aqueous phase and separating them from non-polar matrix components.[3]

  • Homogenization: For solid samples (e.g., fish tissue), homogenize a known weight of the sample in an acidic solution (e.g., 0.1 M HCl or 5% TCA). For liquid samples, an equivalent dilution in the acidic solution is appropriate.

  • Centrifugation: Centrifuge the homogenate to pellet proteins and other insoluble material.

  • Supernatant Collection: Carefully transfer the supernatant containing the protonated diamines to a clean vial.

  • Internal Standard Spiking: Add a known amount of the internal standard to the supernatant.

Derivatization and Liquid-Liquid Extraction (LLE)

This is the most critical stage of the protocol. The reaction is performed in an alkaline environment to ensure the diamines are in their free base form, which is necessary for the reaction with ECF.

  • Alkalinization: In a screw-cap vial, add an aliquot of the acidic extract. Make the solution alkaline by adding a suitable volume of NaOH solution (e.g., 1-2 M).

  • Addition of Reagents: Add anhydrous ethanol and pyridine to the aqueous sample. Pyridine acts as a catalyst and acid scavenger.

  • ECF Addition: Add ECF to the mixture. The reaction is typically rapid. Vortex the mixture vigorously for 1-2 minutes.[15]

  • Extraction: Add the extraction solvent (e.g., n-hexane or chloroform) to the vial and vortex again to extract the newly formed, less polar derivatives into the organic phase.[18]

  • Phase Separation: Centrifuge the vial to achieve clear separation of the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a new vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen. Reconstitute in a suitable solvent (e.g., ethyl acetate) to the final volume for GC-MS injection.

GC-MS Instrumental Parameters

The following table provides a validated set of GC-MS parameters for the analysis of ECF-derivatized diamines. These parameters should serve as a starting point and may be optimized for your specific instrument and column.

Parameter Condition Rationale
GC System Agilent 7890B or equivalentStandard, reliable platform for routine analysis.
MS System Agilent 5977A MSD or equivalentProvides sensitive detection and mass spectral information for identification.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column offering good separation for the derivatives.
Inlet SplitlessMaximizes analyte transfer to the column for trace-level analysis.
Inlet Temperature 250 °CEnsures efficient volatilization of the derivatives without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature ramp that effectively separates the target analytes from each other and from matrix components.[19]
MS Transfer Line 280 °CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Source Temperature 230 °COptimal temperature for ionization efficiency and stability.
Quadrupole Temp. 150 °CStandard operating temperature for the mass filter.
Acquisition Mode Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)Scan mode for qualitative analysis and library matching. SIM mode for enhanced sensitivity and quantitative analysis.

Key Quantifier and Qualifier Ions for SIM Mode:

  • Putrescine-di-ECF derivative: Target ions will depend on the fragmentation pattern. Common fragments involve the loss of ethoxy and carbonyl groups.

  • Cadaverine-di-ECF derivative: Similar to putrescine, with characteristic ions reflecting the longer carbon chain.

  • (Note: Specific m/z values should be determined by analyzing the full scan mass spectra of the derivatized standards.)

Data Analysis and Quantification

Compound Identification

Identification of the derivatized diamines is achieved by comparing the retention times and the acquired mass spectra with those of authentic standards. The fragmentation patterns of ECF derivatives are typically characterized by losses of ethoxy (-OC2H5), ethoxycarbonyl (-COOC2H5), and fragments of the original diamine backbone.

Quantification

Quantitative analysis is performed using an internal standard method to correct for variations in extraction efficiency and injection volume. A calibration curve is constructed by analyzing a series of standards of known concentrations, prepared and derivatized in the same manner as the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The linearity of the calibration curve should be confirmed (R² > 0.99).[16][20]

Logical Flow of GC-MS Analysis

The following diagram outlines the logical sequence of events within the GC-MS instrument during the analysis of a prepared sample.

GC-MS Analysis Logic cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector Port (250°C) Sample Vaporization Column Capillary Column Separation by Boiling Point & Polarity Injector->Column Carrier Gas Flow IonSource Ion Source (70 eV) Molecule Fragmentation & Ionization Column->IonSource Elution MassAnalyzer Quadrupole Ion Filtering by m/z IonSource->MassAnalyzer Ion Beam Detector Electron Multiplier Ion Detection & Signal Amplification MassAnalyzer->Detector Filtered Ions DataSystem Data System (Chromatogram & Mass Spectrum) Detector->DataSystem Signal to Computer

Caption: Logical flow of the GC-MS analysis process.

Troubleshooting and Best Practices

  • Peak Tailing: If peak tailing persists, consider further deactivation of the GC inlet liner or using a specialized base-deactivated column.[21]

  • Low Recovery: Optimize the pH during extraction and derivatization. Ensure the LLE solvent is appropriate for the derivatives. In some cases, Solid-Phase Microextraction (SPME) can be an alternative, solvent-free extraction method.[3][22][23][24]

  • Contamination: Diamines are ubiquitous. Use high-purity reagents and thoroughly clean all glassware to avoid background contamination.

  • Matrix Effects: Complex matrices can interfere with ionization. If significant matrix effects are observed, a matrix-matched calibration curve should be prepared to ensure accurate quantification.

Conclusion

The protocol detailed in this application note provides a reliable and sensitive method for the GC-MS analysis of volatile diamine derivatives. By converting the polar and volatile diamines into stable, less polar ECF derivatives, the challenges associated with their direct GC analysis are effectively overcome. This method is suitable for a wide range of applications in research, quality control, and clinical settings, enabling accurate and reproducible quantification of these important biological molecules.

References

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks - Virginia Tech. [Link]

  • Development of non-aqueous single stage derivatisation method for the determination of putrescine and cadaverine using GC-MS. ResearchGate. [Link]

  • Schematic representation of the derivatization of BAs with isobutyl chloroformate (Płotka-Wasylka et al. 2015). ResearchGate. [Link]

  • Validation and preliminary application of a GC-MS method for the determination of putrescine and cadaverine in the human brain: a promising technique for PMI estimation. PubMed. [Link]

  • Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. (2023). MDPI. [Link]

  • Reaction process for cadaverine derivatized by isobutyl chloroformate (IBCF). ResearchGate. [Link]

  • Process for separating monoamines from diamines by liquid-liquid extraction.
  • Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. ScienceDirect. [Link]

  • Gas Chromatographic Determination of Cadaverine, Putrescine, and Histamine in Foods. ACS Publications. [Link]

  • Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). Royal Society of Chemistry. [Link]

  • Biogenic amines detection in food industry. Alma Ata Repository. [Link]

  • A GC-MS method for quantitation of histamine and other biogenic amines in beer. ResearchGate. [Link]

  • Analysis of Biogenic Amines in Wine Using the Agilent 1290 Infinity II LC and Ultivo Triple Quadrupole LC/MS. Agilent Technologies. [Link]

  • Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. PubMed. [Link]

  • Linear correlation of aliphatic diamines to response factors by number of carbons in GC-MS. SSU:scholar. [Link]

  • Determination of target biogenic amines in fish by GC-MS: investigating seafood quality. Taylor & Francis Online. [Link]

  • Gas Chromatographic Method for Putrescine and Cadaverine in Shrimp. ResearchGate. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]

  • Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. PubMed. [Link]

  • The GC-MS analysis of isocyanate diamine-metabolites. ResearchGate. [Link]

  • Liquid-liquid extraction of DMF.
  • Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. National Institutes of Health. [Link]

  • Analysis of volatile amines on medium- and wide-bore columns. Agilent Technologies. [Link]

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. [Link]

  • Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. Heterocyclic Communications. [Link]

  • GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. CORE. [Link]

  • Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Agilent Technologies. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022). MDPI. [Link]

  • GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. PubMed. [Link]

  • Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. ResearchGate. [Link]

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  • Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. (2024). MDPI. [Link]

  • SPME in GC Sample Preparation: Advantages and Applications. (2025). ILT. [Link]

  • Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS. Shimadzu Scientific Instruments. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent Technologies. [Link]

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Application Notes & Protocols: The Strategic Integration of N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine in polymer chemistry. While direct literature for this specific molecule, which may also be named N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine, is not widely available, its unique structure as an unsymmetrical diamine with distinct primary and tertiary amine functionalities suggests significant potential in several high-performance polymer applications. This guide extrapolates from established principles and data from structurally analogous compounds to provide robust application notes and detailed protocols. We will explore its role as a specialized epoxy curing agent, a monomer for creating functional polyamides, and a building block in the synthesis of polyurethanes, focusing on how its molecular architecture can be leveraged to achieve specific material properties.

Introduction: Unpacking the Molecular Architecture and Potential

N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine, with the structure H₂N-CH₂-CH₂-CH(CH₃)-N(CH₃)(CH₂CH₃), presents a fascinating case for polymer chemists. Its key features are:

  • A Primary Amine (-NH₂): This group is highly reactive and serves as a primary reaction site for step-growth polymerization with monomers like diacids, diisocyanates, or epoxy resins.

  • A Tertiary Amine (-N(CH₃)(C₂H₅)): This group is non-reactive in a polymerization context but can act as a built-in catalyst, particularly in polyurethane and epoxy systems. It can also serve as a site for post-polymerization modifications, such as quaternization to introduce ionic character.

  • An Asymmetric Carbon Center: The chiral carbon at the C1 position introduces stereochemical complexity, which can be exploited to influence the morphology and properties of the resulting polymer, potentially leading to materials with unique optical or mechanical characteristics.

  • A Flexible Alkyl Backbone: The butane backbone provides flexibility to the polymer chain.

These features make it a versatile building block for creating polymers with tailored properties, such as improved catalytic activity, enhanced adhesion, and controlled morphology.

Application I: As a Catalytic Curing Agent for Epoxy Resins

The presence of both a primary and a tertiary amine makes N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine an excellent candidate for a dual-function curing agent for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA).

Mechanism of Action

The curing process involves a two-stage mechanism. First, the primary amine undergoes a nucleophilic addition reaction with the epoxy groups, initiating the cross-linking process. Concurrently, the tertiary amine acts as an accelerating catalyst for the hydroxyl-epoxy addition reaction, promoting the formation of a dense and highly cross-linked network. This dual functionality can lead to faster cure times at lower temperatures compared to traditional diamine curing agents.

Experimental Protocol: Curing of DGEBA Epoxy Resin

Objective: To evaluate the curing kinetics and final properties of a DGEBA-based epoxy resin cured with N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828)

  • N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine (or a structurally similar analogue)

  • Anhydrous Toluene

  • Acetone (for cleaning)

  • Differential Scanning Calorimeter (DSC)

  • Rheometer

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of the diamine curing agent based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For this molecule, the AHEW would be calculated based on the two hydrogens of the primary amine.

  • Mixing: In a clean, dry beaker, weigh the calculated amount of DGEBA resin. Gently warm the resin to approximately 50-60 °C to reduce its viscosity.

  • Addition of Curing Agent: Add the stoichiometric amount of N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine to the warmed resin.

  • Homogenization: Mix the components thoroughly using a mechanical stirrer for 5-10 minutes until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven at 50 °C for 15-20 minutes to remove any entrapped air bubbles.

  • Curing and Analysis:

    • DSC Analysis: Transfer a small sample (5-10 mg) to a DSC pan and perform a dynamic scan from room temperature to 250 °C at a heating rate of 10 °C/min to determine the curing exotherm and the glass transition temperature (Tg) of the cured material.

    • Rheological Analysis: Place a sample in a rheometer to monitor the change in viscosity over time at a constant temperature to determine the gel time.

    • Bulk Curing: Pour the remaining mixture into a pre-heated mold and cure in an oven following a predetermined schedule (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).

  • Post-Cure Characterization: Once cured, the sample can be demolded and subjected to further testing, such as tensile strength, flexural modulus, and thermal stability (TGA).

Expected Outcomes & Data Interpretation
ParameterExpected ResultSignificance
Gel Time Shorter compared to non-catalytic diaminesIndicates accelerated curing due to the tertiary amine.
Curing Temperature Lower onset temperature in DSCConfirms catalytic activity and potential for energy savings.
Glass Transition (Tg) High TgSuggests a highly cross-linked and rigid network.
Mechanical Properties High strength and modulusReflects the formation of a dense, robust polymer network.
Workflow Diagram

G cluster_prep Preparation cluster_analysis Curing & Analysis cluster_post Post-Cure Characterization calc 1. Stoichiometric Calculation weigh 2. Weigh DGEBA Resin calc->weigh warm 3. Warm Resin weigh->warm add 4. Add Diamine warm->add mix 5. Homogenize add->mix degas 6. Degas Mixture mix->degas dsc DSC Analysis (Kinetics, Tg) degas->dsc Sample rheo Rheology (Gel Time) degas->rheo Sample bulk Bulk Curing (Molding) degas->bulk Sample mech Mechanical Testing (Tensile, Flexural) bulk->mech Cured Part thermal Thermal Analysis (TGA) bulk->thermal Cured Part

Workflow for Epoxy Curing and Characterization.

Application II: Monomer for Functional Polyamides

The primary amine of N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. The pendant tertiary amine groups along the polymer backbone introduce unique functionalities.

Rationale and Advantages
  • Increased Hydrophilicity and Dyeability: The tertiary amine sites can be protonated at low pH, introducing positive charges that can improve the polymer's affinity for water and anionic dyes.

  • Chelating Properties: The diamine structure can act as a chelating agent for metal ions, making these polyamides suitable for applications in water treatment or as specialty membranes.

  • Platform for Modification: The tertiary amines can be quaternized to create polyampholytes or ionomers, which have applications as flocculants, antistatic agents, or components in ion-exchange resins.

Experimental Protocol: Synthesis of a Functional Polyamide via Melt Polycondensation

Objective: To synthesize a polyamide from N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine and adipic acid.

Materials:

  • N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine

  • Adipic acid

  • Deionized water

  • Nitrogen gas supply

  • High-temperature reactor with mechanical stirrer and distillation column

Procedure:

  • Salt Formation: In the reactor, prepare an aqueous solution of the diamine and adipic acid in a 1:1 molar ratio. The pH of the solution should be adjusted to be near neutral to ensure stoichiometry.

  • Initial Heating: Heat the salt solution under a nitrogen blanket to evaporate the water and form a low molecular weight prepolymer.

  • Polycondensation: Gradually increase the temperature to above the melting point of the resulting polyamide (typically 220-280 °C).

  • Vacuum Application: Apply a vacuum to remove the water of condensation and drive the polymerization reaction to completion, increasing the molecular weight. The viscosity of the melt will increase significantly.

  • Extrusion and Quenching: Once the desired viscosity is reached, extrude the molten polymer from the reactor as a strand into a cold water bath to quench it.

  • Pelletizing: The solidified polymer strand is then fed into a pelletizer to produce polymer pellets for further processing and characterization.

  • Characterization: The resulting polyamide can be analyzed for its molecular weight (GPC), thermal properties (DSC, TGA), and mechanical properties.

Reaction Pathway Diagram
Pathway for Polyamide Synthesis via Melt Polycondensation.

Concluding Remarks and Future Outlook

N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine represents a class of unsymmetrical, functional monomers with significant, largely untapped potential in polymer chemistry. Its dual amine functionalities allow it to act as both a building block and a catalytic accelerator, offering pathways to novel polymers with enhanced properties. The protocols and insights provided in this guide, extrapolated from established principles of polymer science, serve as a foundational framework for researchers to explore the synthesis and characterization of advanced materials derived from this and similar functional diamines. Future research should focus on the synthesis of this specific monomer and a thorough investigation of its impact on polymer properties, particularly in the areas of stereoregular polymers, high-performance thermosets, and functional materials for biomedical and separation applications.

References

Due to the lack of direct literature for the specified compound, this reference list includes authoritative sources on the fundamental principles and protocols for the discussed polymerization techniques and the behavior of analogous compounds.

  • Epoxy Resins: Chemistry and Technology. (2009). CRC Press. This book provides comprehensive coverage of epoxy resin chemistry, including the mechanisms of various curing agents. [Link]

  • Principles of Polymerization, 4th Edition. (2004). Wiley. An essential textbook covering the principles of step-growth polymerization, including polyamide and polyurethane synthesis. [Link]

  • Amine Curing Agents for Epoxies. (2022). Huntsman Corporation. Technical datasheets and guides from industry leaders like Huntsman provide practical insights into the use of various amine curing agents. [Link]

  • Synthesis and characterization of novel polyamides containing tertiary amine groups. European Polymer Journal, 41(5), 985-993. (2005). This paper describes the synthesis of polyamides from diamines containing tertiary amine groups, providing a relevant example of the principles discussed. [Link]

Application Notes & Protocols: Experimental Procedures for N-Alkylation of 1,3-Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated 1,3-diamines are crucial structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials.[1][2] Their synthesis, however, presents unique challenges, primarily centered on achieving selective alkylation and avoiding undesired side products. This guide provides an in-depth analysis of common and advanced experimental procedures for the N-alkylation of 1,3-diamines, tailored for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings and provide detailed, field-proven protocols for direct alkylation, reductive amination, and modern catalytic methods, equipping the reader with the knowledge to select and execute the optimal strategy for their synthetic target.

Introduction: The Synthetic Challenge of 1,3-Diamine Alkylation

The N-alkylation of amines is a fundamental carbon-nitrogen bond-forming reaction in organic synthesis. However, when applied to diamines, particularly primary diamines, the reaction is often complicated. The initial mono-alkylation product, a secondary amine, is typically more nucleophilic than the starting primary amine, leading to a high propensity for overalkylation and the formation of complex product mixtures.[3][4] Furthermore, with 1,3-diamines, intramolecular reactions can lead to cyclic byproducts.

Controlling the degree of alkylation—achieving selective mono- or di-alkylation—is therefore the principal challenge. The choice of synthetic strategy is paramount and depends on the desired product, the nature of the diamine, and the alkylating agent.

Strategic Overview: Pathways to N-Alkylated 1,3-Diamines

There are several primary strategies for the N-alkylation of 1,3-diamines, each with distinct advantages and limitations. The selection of a method hinges on factors such as desired selectivity, substrate scope, and reaction conditions.

Method Alkylating Agent Key Advantages Common Challenges
Direct Alkylation Alkyl Halides, SulfonatesSimple, readily available reagents.Poor selectivity, overalkylation is common.[4][5]
Reductive Amination Aldehydes, KetonesHigh selectivity, broad substrate scope, milder conditions.[6][7]Requires a suitable reducing agent, potential for side reactions with sensitive functional groups.
Catalytic Alkylation AlcoholsAtom economical ("Borrowing Hydrogen"), green chemistry.[8][9]Requires specific metal catalysts (e.g., Ru, Ir, Pd), may require higher temperatures.[10][11][12]

Experimental Protocols & Methodologies

Method 1: Direct Alkylation with Alkyl Halides

Direct alkylation is the most traditional approach but requires careful control to be effective. The key to selectivity is often to use a large excess of the diamine to favor mono-alkylation or to precisely control stoichiometry for di-alkylation.

Mechanistic Rationale: The reaction proceeds via a standard nucleophilic aliphatic substitution (SN2) mechanism. An amine nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. A base is required to neutralize the hydrohalic acid byproduct.

Scientist's Note: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is often preferred to scavenge the acid produced without competing in the alkylation itself.[13][14] Using a stronger base like potassium carbonate can also be effective, particularly in polar aprotic solvents like acetonitrile or DMF.[13]

Protocol 1: Mono-N-Alkylation of 1,3-Diaminopropane with Benzyl Bromide

Objective: To synthesize N-benzylpropane-1,3-diamine with minimized formation of the di-substituted product.

Materials:

  • 1,3-Diaminopropane (5.0 eq.)

  • Benzyl Bromide (1.0 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq.)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1,3-diaminopropane (5.0 mmol) and anhydrous acetonitrile (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.2 mmol) to the solution.

  • Slowly add a solution of benzyl bromide (1.0 mmol) in anhydrous acetonitrile (5 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkylated product.

Method 2: Reductive Amination

Reductive amination is arguably the most versatile and widely used method for controlled N-alkylation.[7] It involves the reaction of a diamine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.[15]

Mechanistic Rationale: The reaction proceeds in two main steps. First, the amine and carbonyl compound condense to form a hemiaminal, which then dehydrates to form an imine intermediate.[15] A reducing agent, present in the same pot, selectively reduces the C=N double bond of the imine to the desired amine product.

Workflow: General Reductive Amination

G cluster_0 Reaction Vessel cluster_1 Work-up & Purification Diamine Diamine Imine_Formation Imine_Formation Diamine->Imine_Formation Step 1 Carbonyl Carbonyl Carbonyl->Imine_Formation Reducing_Agent Reducing_Agent Reduction Reduction Reducing_Agent->Reduction Solvent Solvent Imine_Formation->Reduction Step 2 Quenching Quenching Reduction->Quenching Product Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Characterization Characterization Chromatography->Characterization Final Product G [M] [M] Catalyst [M]-H2 [M]-H₂ [M]->[M]-H2 - R'CHO Product Alkylated Amine R-NH-CH₂R' [M]-H2->Product + Imine R'CH2OH Alcohol R'CH2OH->[M] R'CHO Aldehyde Imine R-N=CHR' R'CHO->Imine + RNH₂ - H₂O RNH2 Amine RNH2->Imine Imine->[M]

Sources

Application Notes and Protocols: The Strategic Application of N-(3-Amino-1-methylpropyl)-N-ethyl-N-methylamine (CAS 1033693-03-6) in the Synthesis of Novel Bioactive Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of the diamine N-(3-Amino-1-methylpropyl)-N-ethyl-N-methylamine (CAS 1033693-03-6), a versatile building block for the construction of complex bioactive molecules. We will explore its application in the synthesis of novel amine derivatives, drawing parallels to the established synthesis of potent therapeutic agents. This document will furnish researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and a framework for the strategic incorporation of this reagent into their synthetic workflows.

Introduction: The Role of Substituted Amines in Medicinal Chemistry

The amine functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive natural products. The specific substitution pattern on the amine nitrogen atoms significantly influences the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The diamine N-(3-Amino-1-methylpropyl)-N-ethyl-N-methylamine, with its distinct primary and tertiary amine functionalities, offers a unique scaffold for the development of novel therapeutics. Its structure allows for differential functionalization, enabling the synthesis of diverse molecular architectures.

The strategic incorporation of specific amine-containing side chains is a well-established strategy in drug design to modulate interactions with biological targets. For instance, the dimethylaminopropyl moiety is a common feature in many centrally acting drugs. The title compound, with its ethyl-methylamino group, provides a nuanced variation on this theme, potentially offering advantages in terms of metabolic stability or target engagement.

Core Characteristics of N-(3-Amino-1-methylpropyl)-N-ethyl-N-methylamine

A thorough understanding of the reagent's properties is paramount for its effective utilization.

PropertyValueSource
CAS Number 1033693-03-6[1]
Molecular Formula C₇H₁₈N₂[1]
Molecular Weight 130.23 g/mol [1]
Appearance Solid
SMILES CCN(C)C(C)CCN
InChI 1S/C7H18N2/c1-4-9(3)7(2)5-6-8/h7H,4-6,8H2,1-3H3

Synthetic Strategy: Nucleophilic Substitution for C-N Bond Formation

The primary amine of N-(3-Amino-1-methylpropyl)-N-ethyl-N-methylamine serves as a potent nucleophile, making it an ideal candidate for reactions with electrophilic precursors. A common and powerful strategy for forging C-N bonds is the nucleophilic substitution of a suitable leaving group, such as a halide or a sulfonate ester, on a carbon framework. This approach is widely employed in the synthesis of numerous pharmaceuticals.

For instance, the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor, involves the reaction of 1-(3-chloro-3-phenylpropoxy)naphthalene with dimethylamine.[2] Similarly, N-(3-Amino-1-methylpropyl)-N-ethyl-N-methylamine can be envisioned to react with analogous electrophilic precursors to generate novel bioactive candidates.

Proposed Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of N-(3-Amino-1-methylpropyl)-N-ethyl-N-methylamine in the synthesis of a target bioactive molecule via nucleophilic substitution.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reagents Electrophilic Precursor (R-X) N-(3-Amino-1-methylpropyl)-N-ethyl-N-methylamine Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heating Heat to Reflux (e.g., 80°C) Reagents->Heating Stir Quenching Cool to RT Add Water Heating->Quenching Monitor by TLC Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Final Product Final Product Chromatography->Final Product Characterize (NMR, MS, etc.)

Caption: Generalized workflow for nucleophilic substitution.

Detailed Experimental Protocol: Synthesis of a Hypothetical Bioactive Naphthalene Derivative

This section provides a detailed, step-by-step protocol for a hypothetical synthesis of a novel bioactive molecule, demonstrating the practical application of N-(3-Amino-1-methylpropyl)-N-ethyl-N-methylamine. The chosen target is structurally analogous to known bioactive compounds.

Reaction: Synthesis of (S)-1-(3-((ethyl(methyl)amino)methyl)phenyl)-N,N-dimethyl-3-(naphthalen-1-yl)propan-1-amine.

Materials and Reagents
  • (S)-1-(3-(bromomethyl)phenyl)-N,N-dimethyl-3-(naphthalen-1-yl)propan-1-amine (Electrophilic Precursor)

  • N-(3-Amino-1-methylpropyl)-N-ethyl-N-methylamine (CAS 1033693-03-6)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Deionized Water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, combine (S)-1-(3-(bromomethyl)phenyl)-N,N-dimethyl-3-(naphthalen-1-yl)propan-1-amine (1.0 eq), N-(3-Amino-1-methylpropyl)-N-ethyl-N-methylamine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add deionized water (50 mL) to quench the reaction and dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient elution (e.g., 0-15% methanol in dichloromethane) to afford the desired product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanistic Considerations

The core of this synthetic transformation is an Sₙ2 reaction. The primary amine of N-(3-Amino-1-methylpropyl)-N-ethyl-N-methylamine acts as the nucleophile, attacking the electrophilic benzylic carbon of the precursor. The bromide ion serves as the leaving group. The presence of a non-nucleophilic base, such as potassium carbonate, is crucial to neutralize the hydrobromic acid generated during the reaction, thus preventing the protonation of the amine nucleophile and driving the reaction to completion.

G Reactants R-CH2-Br + H2N-(CH2)2-CH(CH3)-N(CH3)Et Transition_State [H2N---CH2(R)---Br]‡ Reactants->Transition_State Sₙ2 Attack Products R-CH2-NH-(CH2)2-CH(CH3)-N(CH3)Et + HBr Transition_State->Products Leaving Group Departure

Caption: Simplified Sₙ2 reaction mechanism.

Conclusion

N-(3-Amino-1-methylpropyl)-N-ethyl-N-methylamine (CAS 1033693-03-6) is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its differential reactivity, stemming from the presence of both primary and tertiary amine functionalities, allows for its strategic incorporation into a variety of molecular scaffolds. The protocol outlined in this application note provides a robust framework for the utilization of this diamine in nucleophilic substitution reactions, a cornerstone of modern drug discovery and development. The principles and techniques described herein can be readily adapted by researchers to synthesize diverse libraries of amine derivatives for biological screening, ultimately accelerating the discovery of new therapeutic agents.

References

  • PubChem. N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. [Link][1]

  • PubChemLite. N-(3-amino-1-methylpropyl)-n-ethyl-n-methylamine. [Link]

  • Google Patents. WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof. [2]

  • Valverde, M., et al. (2013). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Orbital: The Electronic Journal of Chemistry, 5(1), 38-42.
  • PubChem. N-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine. [Link]

  • Mol-Instincts. Synthesis of N-methyl-N-(1-methylpropyl)-3-phenylnaphthalene-1-carboxamide. [Link]

  • Valverde, M., et al. (2013). Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. Oriental Journal of Chemistry, 29(1), 17-22.
  • Li, G., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of medicinal chemistry, 56(17), 6845–6858.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the HPLC analysis of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. This document is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges with this and similar basic compounds. As a diamine, this analyte is particularly susceptible to poor peak shape, most commonly observed as peak tailing. This guide provides in-depth, cause-and-effect troubleshooting strategies to help you achieve symmetric, reproducible peaks.

Quick Troubleshooting FAQs

Q1: My peak for N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is tailing badly. What is the most common cause?

The most frequent cause of peak tailing for basic compounds like this diamine is secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based HPLC columns (e.g., C18).[1][2][3] At typical mobile phase pH values (between 3 and 8), your basic analyte is protonated (carries a positive charge), while some surface silanols are deprotonated (carry a negative charge), leading to strong, unwanted ionic attraction that delays a portion of the analyte molecules and causes a tailed peak.[2][4]

Q2: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor that controls the ionization state of both your analyte and the column's silica surface.[5][6][7]

  • At Low pH (e.g., pH < 3): Most silanol groups are protonated (neutral, Si-OH), which minimizes the unwanted ionic interaction and significantly improves peak shape for basic compounds.[2][8] Your diamine will be fully protonated and positively charged.

  • At Mid-range pH (e.g., pH 4-7): A significant portion of surface silanols become deprotonated (SiO⁻), creating active sites for strong ionic interactions that cause peak tailing.[2][4]

  • At High pH (e.g., pH > 9): Your basic analyte will be in its neutral (free base) form, which can dramatically improve peak shape.[6] However, this requires a pH-stable column, as traditional silica dissolves above pH 8.[9]

Q3: What is a simple first step I can take to try and reduce peak tailing?

A straightforward initial step is to lower the mobile phase pH.[2][3] Prepare your aqueous mobile phase with a buffer adjusted to a pH of approximately 2.5-3.0 using an acid like formic acid or phosphoric acid. This ensures most silanol groups are protonated and neutral, thus preventing the secondary ionic interactions that cause tailing.[2][8] If this doesn't resolve the issue, further optimization of the column and mobile phase is necessary.

In-Depth Troubleshooting Guides

Section 1: Mobile Phase Optimization

Q: I've lowered the pH, but my peak is still tailing. How do I further optimize the mobile phase?

If lowering the pH alone is insufficient, the next step is to evaluate your buffer system and consider mobile phase additives.

  • Increase Buffer Concentration: A low buffer concentration may not be sufficient to control the pH at the silica surface. Increasing the buffer concentration (e.g., to 25-50 mM) can help maintain the desired low pH environment across the column and improve peak shape.[8]

  • Use a Competing Base Additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase is a classic strategy.[10] The protonated TEA preferentially interacts with the active silanol sites, effectively "masking" them from your analyte.[11][12][13] A typical starting concentration is 0.1% TEA in the aqueous portion of the mobile phase.

ParameterRecommendationRationale
Mobile Phase pH Adjust to pH 2.5 - 3.0Suppresses silanol ionization (Si-OH), minimizing secondary interactions.[2][8]
Buffer Concentration 25 - 50 mMEnsures robust pH control at the stationary phase surface.[8]
Mobile Phase Additive 0.1% - 0.5% Triethylamine (TEA)Acts as a competing base to block active silanol sites.[10][11][14]
Section 2: Stationary Phase (Column) Selection

Q: Why is my standard C18 column performing so poorly for this diamine?

Standard C18 columns, especially older "Type A" silica columns, have a high population of accessible, acidic silanol groups.[15][16] Even after the C18 chains are bonded to the silica, many unreacted silanols remain.[17][18] These residual silanols are the primary cause of the strong secondary interactions that lead to peak tailing with basic compounds.[1][2]

Q: What type of HPLC column is recommended for analyzing basic compounds like N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine?

To achieve good peak shape for basic analytes, you need a column specifically designed to minimize silanol interactions.

  • High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with fewer metal contaminants and undergo a process called end-capping .[3][8][17] End-capping uses a small silylating agent, like trimethylsilyl chloride, to react with and cover many of the remaining silanol groups after the primary C18 bonding.[17][19][20] Double end-capping provides even better shielding.[19]

  • Hybrid Particle Columns: These columns incorporate organic (organosiloxane) and inorganic (silica) components in their structure.[21][22] This technology reduces the number of surface silanols and increases stability over a wider pH range (often pH 1-12), allowing you to analyze basic compounds in their neutral state at high pH for excellent peak shape.[9][21][23]

  • Columns with Embedded Polar Groups (EPG): These columns have a polar functional group (e.g., amide or carbamate) embedded within the C18 chain. This polar group helps to shield the residual silanols from basic analytes, leading to improved peak symmetry.

Column TechnologyKey FeatureAdvantage for Basic Amines
Modern End-Capped Silica High-purity silica with extensive silanol deactivation.[17][19]Significantly reduces peak tailing by minimizing secondary ionic interactions.[2][19]
Hybrid Particle Technology Organic/inorganic particle structure.[21]Inherently fewer silanol groups and stable at high pH for superior peak shape.[9][21]
Embedded Polar Group (EPG) Polar group integrated into the alkyl chain.Shields residual silanols, improving peak symmetry.[24]
Section 3: System and Sample Considerations

Q: I'm using the right column and mobile phase, but still see some tailing. Could my HPLC system be the cause?

Yes, the HPLC system itself can contribute to peak tailing through two main mechanisms: extra-column dispersion and metal contamination.

  • Extra-Column Dispersion (Physical Problem): This refers to peak broadening and tailing caused by excessive volume in the system's tubing, fittings, or detector flow cell.[1][4] Ensure you are using tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005") and that all connections are made properly with no gaps.[4] A simple diagnostic test is to inject a neutral, well-behaved compound; if it also tails, a physical problem in the system is likely.[1]

  • Metal Contamination (Chemical Problem): Stainless steel components in the HPLC flow path (e.g., frits, tubing, pump heads) can leach metal ions (like Fe²⁺, Ni²⁺).[25][26] Your diamine analyte can chelate with these metal ions, creating another secondary interaction that causes peak tailing.[8][27][28]

Q: How can I address metal contamination in my HPLC system?

If metal chelation is suspected, system passivation is recommended. Passivation involves treating the system with an acid to remove free iron and create a uniform, inert oxide layer on the stainless steel surfaces.[29][30][31]

Protocol: Basic HPLC System Passivation

Warning: Always remove the HPLC column before passivating the system.[29][31] Wear appropriate personal protective equipment (gloves, safety glasses).

  • Disconnect Column: Remove the column and replace it with a union or a piece of PEEK tubing.

  • Water Flush: Flush the entire system with high-purity water for 15-20 minutes.

  • Passivation Step: Flush the system with 6M Nitric Acid (HNO₃) at a low flow rate (e.g., 0.5-1 mL/min) for 30-60 minutes.[29][32]

  • Rinse to Neutral: Replace the acid with high-purity water and flush the system until the eluent exiting to waste is neutral (check with pH paper). This may take 30-60 minutes.

  • Final Flush: Flush the system with your mobile phase or a storage solvent like methanol or acetonitrile.

Alternatively, adding a weak chelating agent like EDTA at a very low concentration (5-10 µM) to the mobile phase can help by binding to free metal ions and preventing them from interacting with your analyte.[8]

Visual Diagrams and Workflows

G start Peak Tailing Observed for Diamine ph_check ph_check start->ph_check end_good Peak Shape Acceptable end_bad Problem Persists (Consult Manufacturer) ph_check->end_good Yes, Fixed buffer_check buffer_check ph_check->buffer_check If No/Partial Improvement buffer_check->end_good Yes, Fixed additive_check additive_check buffer_check->additive_check If No/Partial Improvement additive_check->end_good Yes, Fixed column_type column_type additive_check->column_type column_type->end_good Yes, Fixed column_age column_age column_type->column_age If No/Partial Improvement column_age->end_good Yes, Fixed physical_check physical_check column_age->physical_check physical_check->end_good Yes, Fixed chemical_check chemical_check physical_check->chemical_check If No Tailing with Neutral Std. chemical_check->end_good Yes, Fixed chemical_check->end_bad

G Silanol Silanol Peak Peak

References
  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Welch Materials. (2024). Cleaning and Passivation of Liquid Chromatography. Retrieved from [Link]

  • Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments. Retrieved from [Link]

  • Grokipedia. (n.d.). Endcapping. Retrieved from [Link]

  • SilcoTek. (2017). How To Passivate HPLC Stainless Steel For Corrosion Resistance. Retrieved from [Link]

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  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Is Endcapping in HPLC Columns. Retrieved from [Link]

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  • Chromatography Forum. (2008). Which column for basic analytes. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

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  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Wikipedia. (n.d.). Endcapping. Retrieved from [Link]

  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Deacon, M. (n.d.). Metal Chelation in Separation Science. DORAS | DCU Research Repository. Retrieved from [Link]

  • Scientist Live. (2013). Hybrid particle technologyand its use in HPLC. Retrieved from [Link]

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  • HPLC-Today. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HALO® Elevate versus Hybrid Silica Particles. Retrieved from [Link]

  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

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Technical Support Center: Enhancing Mass Spectrometry Sensitivity for N-Alkylated Polyamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-alkylated polyamines by mass spectrometry. This resource, developed by our senior application scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the sensitivity and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low signal intensity for my N-alkylated polyamines?

Low signal intensity for N-alkylated polyamines is a common issue that can stem from several factors. Due to their inherent polarity and positive charge at physiological pH, these molecules are prone to poor retention on standard reversed-phase columns and can suffer from significant ion suppression in the mass spectrometer source.[1][2][3][4] Key areas to investigate include your sample preparation, chromatographic method, and mass spectrometer settings. Inefficient extraction, matrix effects from complex biological samples, and suboptimal ionization conditions can all contribute to a reduced signal.

Q2: What is the best chromatographic approach for analyzing N-alkylated polyamines?

The ideal chromatographic approach depends on your specific analytical needs and sample matrix. Here’s a comparison of common strategies:

Chromatographic MethodAdvantagesDisadvantagesBest For
Reversed-Phase LC with Derivatization Excellent retention and peak shape.[1] Increased hydrophobicity enhances ionization.[5]Requires an additional sample preparation step.Achieving high sensitivity for low-concentration samples.
Reversed-Phase LC with Ion-Pairing Good retention of underivatized polyamines.[2][6]Can cause significant ion suppression and MS source contamination.[1][2][3][7]Analysis of underivatived polyamines when derivatization is not feasible.
Hydrophilic Interaction Liquid Chromatography (HILIC) Good retention for polar compounds without derivatization.[1] Uses volatile organic mobile phases that can boost ESI-MS sensitivity.[1]May not be sensitive enough for trace-level analysis in complex matrices like serum.[1]Analysis of underivatized polyamines in relatively clean samples or when high concentrations are expected.
Q3: Is derivatization necessary for analyzing N-alkylated polyamines?

While not strictly necessary, derivatization is a highly effective strategy for improving the sensitivity and chromatographic performance of N-alkylated polyamines.[1] Derivatization increases the hydrophobicity of these polar molecules, leading to better retention on reversed-phase columns and sharper peaks.[1][5] Common derivatizing agents include isobutyl chloroformate and dansyl chloride.[8][9][10] The choice of derivatization reagent will depend on the specific polyamines being analyzed and the desired analytical outcome.

Q4: How can I minimize ion suppression in my analysis?

Ion suppression is a major challenge in the analysis of N-alkylated polyamines, particularly in complex biological matrices.[4] Here are some effective strategies to mitigate it:

  • Effective Sample Preparation: Employ rigorous sample cleanup procedures like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[1][4][9][10]

  • Chromatographic Separation: Optimize your chromatography to separate your analytes from co-eluting matrix components that can cause suppression.

  • Use of Stable Isotope-Labeled Internal Standards: These are crucial for compensating for matrix effects and variability in ionization efficiency.[1]

  • Dilution: If the concentration of your analyte is high enough, diluting the sample can reduce the concentration of interfering matrix components.

  • Judicious Use of Mobile Phase Additives: While ion-pairing reagents can improve retention, they are also a common cause of ion suppression.[1][2][3] If you must use them, consider adding them directly to your sample instead of the mobile phase to minimize contamination of your LC-MS system.[7]

Troubleshooting Guides

Guide 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Poor peak shape can compromise both the sensitivity and accuracy of your measurements. Here’s a step-by-step guide to troubleshooting this issue.

Symptoms:
  • Broad, asymmetric peaks.

  • Peak tailing or fronting.

  • Inconsistent retention times.

Potential Causes and Solutions:
  • Inadequate Retention on Reversed-Phase Columns:

    • Explanation: N-alkylated polyamines are highly polar and may not be sufficiently retained on traditional C18 columns, leading to poor peak shape and elution near the void volume.[1]

    • Solution:

      • Derivatization: Introduce a hydrophobic tag to your analytes through derivatization with reagents like isobutyl chloroformate.[8][9] This will increase their retention on the column.

      • Ion-Pairing Chromatography: Use an ion-pairing reagent such as heptafluorobutyric acid (HFBA) in your mobile phase to improve retention.[2][6] Be mindful of the potential for ion suppression.[1][2][3][7]

      • HILIC Chromatography: Switch to a HILIC column, which is specifically designed for the retention of polar compounds.[1]

  • Secondary Interactions with the Stationary Phase:

    • Explanation: The free silanol groups on the surface of silica-based columns can interact with the amine groups of polyamines, causing peak tailing.

    • Solution:

      • Use an End-Capped Column: Select a column that has been thoroughly end-capped to minimize the number of accessible silanol groups.

      • Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine, to your mobile phase to block the active silanol sites.

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the positively charged polyamines.

  • Column Overload:

    • Explanation: Injecting too much sample onto the column can lead to peak fronting.

    • Solution:

      • Reduce Injection Volume: Decrease the amount of sample you are injecting.

      • Dilute the Sample: If your analyte concentration is high, dilute your sample before injection.

Troubleshooting Workflow:

Caption: Troubleshooting decision tree for poor peak shape.

Guide 2: High Background Noise and Low Signal-to-Noise Ratio

High background noise can obscure your analyte signal, making accurate quantification difficult. This guide will help you identify and eliminate sources of noise.

Symptoms:
  • Elevated baseline in your chromatogram.

  • Numerous interfering peaks.

  • Low signal-to-noise ratio for your analyte of interest.

Potential Causes and Solutions:
  • Contaminated Mobile Phase or Solvents:

    • Explanation: Impurities in your solvents or mobile phase additives can contribute to high background noise.

    • Solution:

      • Use High-Purity Solvents: Always use LC-MS grade solvents and additives.[11]

      • Freshly Prepare Mobile Phases: Prepare your mobile phases fresh daily, as some additives can degrade over time.[12]

      • Filter Mobile Phases: Filter your mobile phases through a 0.22 µm filter before use.

  • Matrix Effects from the Sample:

    • Explanation: Complex biological samples contain numerous endogenous compounds that can create a high chemical background.[2]

    • Solution:

      • Improve Sample Cleanup: Implement a more rigorous sample preparation protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[1][10]

      • Optimize Chromatographic Separation: Adjust your gradient or change your column to better separate your analyte from the matrix background.

  • Contaminated LC-MS System:

    • Explanation: Carryover from previous injections or buildup of contaminants in the LC system or MS source can lead to high background.

    • Solution:

      • System Flush: Flush your entire LC system with a strong solvent, such as isopropanol, to remove contaminants.

      • Clean the MS Source: Follow the manufacturer's instructions for cleaning the ion source.

      • Use a Diverter Valve: If your method involves a high concentration of non-volatile salts, use a diverter valve to direct the flow to waste during the initial and final portions of your run when these salts are eluting.

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general guideline for cleaning up plasma samples to reduce matrix effects.

  • Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and load the entire volume onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elute the Analytes: Elute the N-alkylated polyamines with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in your initial mobile phase for LC-MS analysis.

Guide 3: Inconsistent Results and Poor Reproducibility

Poor reproducibility can undermine the reliability of your data. This guide addresses common causes of inconsistent results.

Symptoms:
  • Variable peak areas or heights between replicate injections.

  • Shifting retention times.

  • Inconsistent calibration curves.

Potential Causes and Solutions:
  • Inconsistent Sample Preparation:

    • Explanation: Manual sample preparation steps can introduce variability.

    • Solution:

      • Automate Where Possible: Use automated liquid handlers for precise and repeatable pipetting.

      • Use Internal Standards: Add a stable isotope-labeled internal standard at the beginning of your sample preparation workflow to account for variability in extraction and recovery.[1]

  • LC System Instability:

    • Explanation: Fluctuations in pump performance or column temperature can lead to shifting retention times and variable peak areas.

    • Solution:

      • Regular Maintenance: Perform regular preventative maintenance on your LC system, including checking pump seals and calibrating the autosampler.

      • Use a Column Oven: Maintain a constant column temperature using a column oven to ensure stable retention times.

  • Degradation of Analytes or Standards:

    • Explanation: N-alkylated polyamines can be susceptible to degradation, especially at room temperature.

    • Solution:

      • Proper Storage: Store your standards and samples at -80°C for long-term stability.

      • Freshly Prepare Working Solutions: Prepare your working standard solutions fresh from a stock solution daily.

      • Use a Cooled Autosampler: If available, keep your samples in a cooled autosampler set to 4°C during the analytical run.

Workflow for Ensuring Reproducibility:

Caption: Workflow to improve analytical reproducibility.

References

  • Liu, R., et al. (2017). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 1061-1062, 319-327. [Link]

  • Sheldon, R. T., et al. (2025). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. Methods in Enzymology, In Press. [Link]

  • Sánchez-López, E., et al. (2009). Underivatized polyamine analysis in plant samples by ion pair LC coupled with electrospray tandem mass spectrometry. Plant Methods, 5(1), 7. [Link]

  • Byun, J. A., et al. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(4), 1145. [Link]

  • Häkkinen, M. R., et al. (2012). Polyamine Analysis by LC-MS. In Mass Spectrometry in Metabolomics. Springer. [Link]

  • Li, Y., et al. (2015). Derivatization reaction and chemical structure of polyamines. ResearchGate. [Link]

  • Zhang, Y., et al. (2014). Rapid and Simultaneous Quantification of Polyamines in Human Plasma by LC–MS/MS After Pre-column Derivatization with N-(9-Fluorenylmethoxycarbonyloxy)succinimide. Chromatographia, 77(1-2), 137-144. [Link]

  • Gallas, M., et al. (2025). Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato. Frontiers in Plant Science, 16, 1636076. [Link]

  • Al-Hashimi, N. (2015). Determination of Underivatized Polyamines: A Review of Analytical Methods and Applications. ResearchGate. [Link]

  • Sadowska, J., et al. (2023). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. Molecules, 28(4), 1667. [Link]

  • Wu, F., et al. (2020). Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato. bioRxiv. [Link]

  • Krasinska, K. M., et al. (n.d.). Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry. [Link]

  • Keinänen, T. A., et al. (2012). METABOLISM OF N-ALKYLATED SPERMINE ANALOGUES BY POLYAMINE AND SPERMINE OXIDASES. Drug Metabolism and Disposition, 40(6), 1167-1174. [Link]

  • Liu, P., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and... ResearchGate. [Link]

  • Gallas, M., et al. (2025). Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato. Frontiers in Plant Science, 16, 1636076. [Link]

  • Waters. (n.d.). Unexpected drop in sensitivity or low sensitivity for particular analytes. WKB230976. [Link]

  • Wu, F., et al. (2025). Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato. bioRxiv. [Link]

  • Kessler, B. M., et al. (2019). Improved profiling of polyamines using two-dimensional gas chromatography mass spectrometry. Talanta, 200, 207-213. [Link]

  • Phenomenex. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • Kessler, B. M., et al. (2019). Improved profiling of polyamines using two-dimensional gas chromatography mass spectrometry. Talanta, 200, 207-213. [Link]

  • Gallas, M., et al. (2025). Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato. ResearchGate. [Link]

  • Gil-Ramírez, A., et al. (2022). Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS. Metabolites, 12(3), 205. [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research, 2(1), 1-3. [Link]

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Asymmetric Diamine Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric diamine purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with purifying these valuable compounds. Asymmetric diamines are critical building blocks in pharmaceuticals, chiral ligands, and advanced materials. However, their dual basic nature, coupled with stereochemical complexity, frequently complicates standard purification protocols.

This resource provides field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions to provide a quick overview of the core challenges.

Q1: What makes asymmetric diamines so fundamentally difficult to purify?

A: The difficulty stems from a combination of chemical properties. Firstly, the presence of two basic nitrogen centers makes these molecules highly polar and prone to strong interactions with acidic stationary phases like silica gel. This leads to significant peak tailing, low recovery, and sometimes, irreversible adsorption.[1][2] Secondly, the "asymmetric" nature implies chirality. If you are working with a racemic or diastereomeric mixture, you must separate stereoisomers that have identical or very similar physical properties, which standard achiral chromatography cannot achieve.

Q2: My diamine is streaking badly on a silica gel column and I'm getting poor yield. What is the primary cause and the quickest fix?

A: This is the most common issue. The basic amine groups are interacting strongly with the acidic silanol (Si-OH) groups on the silica surface.[1][2] This acid-base interaction causes the streaking (also called tailing) and can lead to irreversible binding, hence the low yield.

  • The Quickest Fix: Add a basic modifier to your mobile phase. A small amount of triethylamine (TEA) or ammonium hydroxide (typically 0.1-2%) will compete with your diamine for the acidic sites on the silica, effectively "shielding" your compound and allowing it to elute more cleanly.[2][3]

Q3: What is "chiral resolution," and when do I need to consider it for my asymmetric diamine?

A: Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. You need to consider this whenever the biological activity or final property of your target molecule is dependent on a single enantiomer. Since enantiomers have identical physical properties (boiling point, solubility, Rf in achiral chromatography), they cannot be separated by standard techniques.[4] You must use a chiral method, such as chiral chromatography or diastereomeric salt crystallization.

Q4: Beyond standard silica gel, what other stationary phases should I consider for diamine purification?

A: When basic modifiers are insufficient or undesirable, switching your stationary phase is a powerful strategy.

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds like amines.[5][6]

  • Amine-functionalized Silica: This is silica gel that has been chemically modified with aminopropyl groups. It provides a less acidic surface and is excellent for purifying basic compounds without needing mobile phase modifiers.[1][6]

  • Reversed-Phase (C18) Silica: For highly polar or water-soluble diamines, reversed-phase chromatography can be very effective. It separates compounds based on hydrophobicity.[6][7]

Part 2: Troubleshooting Guide - Specific Issues & Solutions

This section dives deeper into specific problems you may encounter during your experiments.

Scenario 1: Issues in Achiral Chromatography (Separating from reaction impurities)

Q: I've added triethylamine to my eluent, but my diamine still shows significant peak tailing on the silica column. What are my next steps?

A: While TEA is a good first step, its effectiveness can be limited. Here’s a systematic approach to further troubleshooting:

  • Increase Modifier Strength: If you are using 0.5% TEA, try increasing it to 1-2%. For very stubborn amines, switching to a solution of ammonium hydroxide in methanol (e.g., 2-10% of a 10% NH4OH in MeOH solution added to your mobile phase) can be more effective due to ammonia's smaller size and higher basicity.[8]

  • Change the Stationary Phase: As mentioned in the FAQs, this is often the best solution. Basic alumina is an excellent choice. Alternatively, pre-treating your silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample can deactivate the most aggressive acidic sites.[9]

  • Consider a Protecting Group Strategy: If purification remains challenging and your synthesis allows, consider temporarily protecting one or both amine functionalities (e.g., as Boc or Cbz carbamates). These protected intermediates are typically much less polar and behave predictably on silica gel. This "orthogonal protection" strategy allows for selective deprotection later.[10][11][12][13]

Q: My asymmetric diamine seems to be degrading on the column. How can I confirm this and prevent it?

A: Degradation on silica gel is common for acid-sensitive compounds.[8]

  • Confirmation: The easiest way to check for on-column degradation is with a 2D TLC experiment.

    • Spot your crude material on a TLC plate and elute as normal.

    • Dry the plate, rotate it 90 degrees, and elute it again in the same solvent system.

    • If your compound is stable, all spots will lie on the diagonal. If new spots appear "off-diagonal," it indicates that your compound is degrading upon contact with the silica.

  • Prevention:

    • Deactivate the Silica: Use the triethylamine or ammonium hydroxide modifiers discussed previously. This neutralizes the acidic environment causing the degradation.[9][14]

    • Switch to a Neutral Stationary Phase: Florisil or neutral alumina can be effective alternatives for acid-sensitive compounds.[5]

    • Minimize Contact Time: Use flash chromatography with slightly higher pressure to move the compound through the column faster. Avoid letting the compound sit on the column for extended periods.

Scenario 2: Challenges in Chiral Resolution (Separating Enantiomers)

Q: I am trying to separate enantiomers using chiral HPLC/SFC, but they are co-eluting. What parameters can I adjust?

A: Co-elution in chiral chromatography is a common starting point for method development. Supercritical Fluid Chromatography (SFC) is often preferred over HPLC for chiral separations due to its speed and lower solvent consumption.[15][][17] Here’s a hierarchy of parameters to adjust:

  • Column Screening: The chiral stationary phase (CSP) is the single most important factor. There is no universal column. You must screen a variety of CSPs, which are broadly categorized (e.g., polysaccharide-based, Pirkle-type, crown ether-based). For primary amines, crown ether-based phases like Crownpak® can be particularly effective.[18]

  • Mobile Phase Modifier: The alcohol co-solvent (modifier) in SFC (e.g., methanol, ethanol, isopropanol) plays a huge role in selectivity. Screen different alcohols.

  • Additive: The additive (acidic or basic) is critical. Polysaccharide columns often require a basic additive (like diethylamine or ammonium hydroxide), while crown ether columns for primary amines require an acidic one (like trifluoroacetic acid - TFA).[18]

  • Temperature and Backpressure (SFC): Lowering the temperature can sometimes increase the energetic difference between how the two enantiomers interact with the CSP, improving separation. Adjusting the backpressure changes the density of the supercritical CO2, which can also fine-tune selectivity.

Table 1: Troubleshooting Chiral SFC Separations

IssuePrimary CauseRecommended Actions
No Separation Unsuitable Chiral Stationary Phase (CSP)Screen different CSP types (e.g., polysaccharide, crown ether).
Incorrect mobile phase/additiveTry different alcohol modifiers (MeOH, EtOH, IPA). Screen acidic vs. basic additives based on CSP type.[18]
Poor Resolution Sub-optimal conditionsOptimize temperature (try lower temps). Optimize backpressure. Fine-tune modifier percentage.
Broad Peaks Poor solubility or secondary interactionsTry a different alcohol modifier. Ensure sample is fully dissolved in the injection solvent.

Q: I am attempting diastereomeric salt crystallization to resolve my racemic diamine, but I can't get any crystals to form. What should I do?

A: Diastereomeric salt crystallization is a powerful technique for large-scale resolution but can be highly empirical.[19][20] Success hinges on finding a combination of a chiral resolving agent and a solvent system that yields a crystalline salt for one diastereomer while leaving the other in solution.

  • Screen Resolving Agents: The choice of the chiral acid is paramount. For a basic diamine, you need a chiral acid. Common choices include tartaric acid, mandelic acid, and camphorsulfonic acid. You must screen a library of these agents.

  • Screen Solvents: This is equally critical. The ideal solvent should dissolve the diastereomeric salt at an elevated temperature but have low solubility for one of the salts at room temperature or below. Screen a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile).[21]

  • Control Stoichiometry: The ratio of your diamine to the resolving agent can impact the outcome. While a 1:1 ratio is a good starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can facilitate the crystallization of the less soluble diastereomeric salt.[19]

  • Induce Crystallization: If you have a supersaturated solution that won't crystallize, try scratching the inside of the flask with a glass rod, adding a seed crystal (if available), or slowly cooling the solution over a long period.[19][22]

Part 3: Protocols and Visual Workflows

Workflow Diagram: Selecting a Purification Strategy

This diagram outlines a decision-making process for purifying an asymmetric diamine mixture.

G cluster_start Initial State cluster_analysis Analysis cluster_achiral Achiral Purification Path cluster_chiral Chiral Resolution Path start Crude Asymmetric Diamine Mixture q1 Goal: Separate Stereoisomers? start->q1 achiral_path Separate from Reaction Impurities q1->achiral_path No chiral_path Separate Enantiomers q1->chiral_path Yes q2 Sticks to Silica? achiral_path->q2 mod Add Basic Modifier (e.g., TEA, NH4OH) q2->mod Yes alt_sp Use Alternative Stationary Phase (Alumina, Amine-Silica) q2->alt_sp If modifier fails q3 Scale? chiral_path->q3 sfc Analytical / Small Scale: Chiral HPLC/SFC q3->sfc < 1g cryst Preparative / Large Scale: Diastereomeric Salt Crystallization q3->cryst > 1g

Caption: Decision tree for selecting a purification strategy for asymmetric diamines.

Protocol 1: Flash Column Chromatography of a Basic Diamine on Silica Gel

This protocol details a robust method for purifying a basic diamine that exhibits tailing on silica gel.

Objective: To purify an acid-sensitive or highly basic diamine using silica gel chromatography by mitigating unwanted surface interactions.

Materials:

  • Crude diamine mixture

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Dichloromethane, Methanol)

  • Triethylamine (TEA) or Ammonium Hydroxide (28% in water)

  • Glass column, flasks, TLC plates

Procedure:

  • Solvent System Selection:

    • Develop an appropriate mobile phase using TLC. Start with a non-polar solvent (e.g., Hexane, DCM) and a polar solvent (e.g., Ethyl Acetate, Methanol).

    • To a vial of your chosen eluent, add 1% TEA. For example, for 10 mL of 95:5 DCM:MeOH, add 100 µL of TEA.

    • Run a TLC plate of your crude material in this modified solvent system. Adjust the polar solvent ratio until the desired compound has an Rf of ~0.2-0.3.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the least polar solvent of your system (e.g., Dichloromethane with 1% TEA).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Ensure no air bubbles are trapped.

  • Column Equilibration:

    • Elute the packed column with at least 2-3 column volumes of the full mobile phase (e.g., 95:5 DCM:MeOH + 1% TEA). This step is crucial as it deactivates the acidic sites on the silica before the compound is introduced.[3]

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the mobile phase or DCM.

    • Alternative (Dry Loading): If your compound is not very soluble, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin elution using gentle positive pressure.

    • Collect fractions and monitor their contents by TLC.

  • Verification:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Crucial: The TEA will remain with your product. To remove it, re-dissolve the product in a solvent like DCM or Ether, wash with water or brine, dry the organic layer with Na2SO4 or MgSO4, and re-evaporate.

    • Confirm final purity and identity using HPLC-MS and NMR spectroscopy.

References

  • Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. Journal of Combinatorial Chemistry, 10(2), 267–273. [Link]

  • Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. [Link]

  • Farkas, E., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 23(4), 896-907. [Link]

  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. University of Rochester. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. University of Rochester. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?. ResearchGate. [Link]

  • Science Forums. (2011). Amine purification. Science Forums. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

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"minimizing sample degradation of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine during analysis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing sample degradation and troubleshooting common analytical challenges. The information herein is synthesized from established principles of amine analysis and best practices in chromatography and mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine during analysis?

A1: N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine possesses both a primary and a tertiary amine functional group, making it susceptible to several degradation pathways. Key concerns include:

  • Oxidation: Amines are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of various degradation products.

  • pH-Dependent Degradation: The stability of amines can be highly dependent on the pH of the solution. Extreme pH values may catalyze hydrolysis or other degradation reactions. Polyamines, in particular, can exhibit altered stability and biological activity at non-optimal pH levels.[1][2][3][4]

  • Adsorption: Being a basic compound, it is prone to adsorption onto active surfaces like glass vials and silica-based HPLC columns, leading to poor recovery and peak tailing.[5][6]

  • Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates, especially in aqueous solutions.[7]

Q2: What are the ideal short-term and long-term storage conditions for this compound and its solutions?

A2: Proper storage is critical to maintain the integrity of your samples. For N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine, we recommend the following:

ConditionRecommendationRationale
Stock Compound (Solid) Store at 2-8°C in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation, protects from light, and prevents moisture absorption due to the hygroscopic nature of amines.[8]
Stock Solutions Prepare in a non-reactive, anhydrous solvent. Store at -20°C or lower in amber, low-adsorption vials with PTFE-lined caps.[5][6][9][10]Low temperature slows degradation kinetics. Specialized vials minimize loss due to surface adsorption.
Working Solutions (in Autosampler) Maintain autosampler temperature at 4-10°C. Use limited-volume inserts to reduce headspace. Analyze within 24 hours of preparation if possible.Reduces solvent evaporation and slows potential degradation during the analytical sequence.[11][12]

Q3: My HPLC chromatogram shows severe peak tailing for this compound. What is the likely cause and how can I fix it?

A3: Peak tailing for basic compounds like this diamine is a common issue in reversed-phase HPLC.[13][14] The primary cause is the interaction between the positively charged (protonated) amine groups and negatively charged residual silanol groups on the silica-based stationary phase.[15][16]

To resolve this, you can:

  • Lower the Mobile Phase pH: Adjust the mobile phase to a pH of 2.5-3.5 using an additive like formic acid or trifluoroacetic acid (TFA).[13] This protonates the silanol groups, minimizing their interaction with the analyte.[14][15]

  • Use a Modern, End-Capped Column: Employ a high-purity silica column with advanced end-capping to reduce the number of accessible silanol groups.

  • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.[13]

Troubleshooting Guide: Specific Issues

This section addresses specific problems you may encounter during the analysis of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine.

Issue 1: Poor Sensitivity and Inconsistent Results in LC-MS Analysis

Question: I am analyzing N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine in a biological matrix (e.g., plasma) using LC-MS/MS and my results are not reproducible, with low signal intensity. What could be the problem?

Answer: Poor sensitivity and inconsistent results in LC-MS analysis of amines in complex matrices are often due to matrix effects and analyte loss during sample preparation .[17][18][19]

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Post-Column Infusion: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.[20]

    • Post-Extraction Spike: Compare the analyte response in a neat solution versus a post-extraction spiked blank matrix sample to quantify the extent of the matrix effect.[17][20]

  • Optimize Sample Preparation:

    • Sample Dilution: A simple and effective way to reduce matrix effects is to dilute the sample, although this may be limited by the required sensitivity.[20]

    • Solid-Phase Extraction (SPE): Use a suitable SPE sorbent to clean up the sample and remove interfering components like phospholipids and salts. For a basic compound, a cation-exchange or mixed-mode sorbent is often effective.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate the analyte from the matrix. The choice of solvent and pH of the aqueous phase will be critical for efficient extraction.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the gold standard for correcting for matrix effects and variability in sample preparation and instrument response. The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.

Issue 2: Analyte Degradation Over Time in Prepared Samples

Question: I've noticed that the peak area of my analyte decreases when I re-inject the same sample after it has been sitting in the autosampler for several hours. What is causing this degradation?

Answer: The degradation of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine in prepared samples can be attributed to several factors, including oxidation, pH changes, and reaction with components in the sample matrix or mobile phase.

Troubleshooting Steps:

  • Control Autosampler Temperature: As mentioned in the FAQs, keep the autosampler at a low temperature (e.g., 4°C) to slow down chemical reactions.[11][12]

  • Assess Solvent Stability:

    • Ensure the diluent used for your samples is appropriate. For instance, some amines may be less stable in highly aqueous solutions or in the presence of certain organic solvents.

    • If using an aqueous mobile phase, be aware that dissolved CO2 can react with the amine. Freshly prepared and degassed mobile phases are recommended.

  • Consider Pre-column Derivatization:

    • For robust and reproducible analysis, especially at low concentrations, consider derivatizing the primary amine group. Derivatization can improve the stability of the analyte and enhance its chromatographic properties and detectability.[21][22][23][24][25]

    • Common derivatizing agents for primary amines include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.[21][22] The resulting derivative is often more stable and less prone to adsorption.

Visualizing Degradation and Analytical Workflow

To better understand the factors affecting the stability of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine and the recommended analytical approach, the following diagrams are provided.

cluster_analyte N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine cluster_factors Degradation Factors Analyte Analyte in Solution Degradation Degradation Products Analyte->Degradation leads to Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen / Air Oxygen->Degradation pH Extreme pH pH->Degradation Metals Metal Ions Metals->Degradation

Caption: Key factors contributing to the degradation of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Collection Storage Store at ≤ -20°C Sample->Storage Extraction SPE or LLE Storage->Extraction Derivatization Optional: Derivatization Extraction->Derivatization Reconstitution Reconstitute in Mobile Phase Derivatization->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Reversed-Phase HPLC (Low pH Mobile Phase) Injection->Separation Detection Mass Spectrometry Separation->Detection Data Data Analysis Detection->Data

Caption: Recommended workflow for the analysis of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine.

Protocol: Recommended Sample Handling and Preparation for LC-MS/MS

This protocol provides a general framework for handling and preparing N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine from a biological matrix to minimize degradation and matrix effects.

Materials:

  • Low-adsorption microcentrifuge tubes and autosampler vials.[5][6]

  • Calibrated pipettes.

  • Vortex mixer and centrifuge.

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., mixed-mode cation exchange).

  • Nitrogen evaporator.

  • Reagents: HPLC or MS-grade solvents (acetonitrile, methanol, water), formic acid, and stable isotope-labeled internal standard (if available).

Procedure:

  • Sample Thawing and Spiking:

    • Thaw biological samples (e.g., plasma, urine) on ice to prevent degradation.

    • In a low-adsorption microcentrifuge tube, add an aliquot of the sample.

    • Spike with the internal standard solution.

  • Protein Precipitation (if applicable):

    • Add 3 volumes of cold acetonitrile to the sample to precipitate proteins.

    • Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with a suitable solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase. This ensures compatibility with the LC system and good peak shape for early eluting compounds.

  • Analysis:

    • Transfer the reconstituted sample to a low-adsorption autosampler vial.

    • Place the vial in a cooled autosampler (4-10°C) and proceed with LC-MS/MS analysis.

References

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1). Retrieved from [Link]

  • ResearchGate. (n.d.). 1. Reaction of primary amine with OPA. Retrieved from [Link]

  • ResearchGate. (2018). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 23(10). Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Scribd. (n.d.). SOP: Handling Analytical Standards. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43). Retrieved from [Link]

  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

  • ACS Publications. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(11). Retrieved from [Link]

  • Oxford Academic. (2020). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved from [Link]

  • ACS Publications. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 68(11). Retrieved from [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Fiveable. (n.d.). 3.3 Sample storage and preservation - Analytical Chemistry. Retrieved from [Link]

  • ACS Publications. (1980). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 45(1). Retrieved from [Link]

  • Chromatography Today. (n.d.). Low Adsorption Autosampler Vials. Retrieved from [Link]

  • Mastelf. (n.d.). Say Goodbye to Disappearing Peaks: Use Low Adsorption Vials. Retrieved from [Link]

  • Bloom Tech. (n.d.). What PH Level Maintains Spermidine Powder Stability?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(11). Retrieved from [Link]

  • YouTube. (2023). How Does pH Affect Chromatography?. Retrieved from [Link]

  • ACS Publications. (2021). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance L. ACS Omega, 6(51). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). pH regulates hematopoietic stem cell potential via polyamines. The EMBO Journal, 40(6). Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • PubMed. (2005). Polyamine stress at high pH in Escherichia coli K-12. Retrieved from [Link]

  • Hawach Scientific. (n.d.). How to Minimize Adsorption in GC Headspace Vials Effectively. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Polyamine stress at high pH in Escherichia coli K-12. BMC Microbiology, 5. Retrieved from [Link]

  • ResearchGate. (2011). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Retrieved from [Link]

  • ResearchGate. (2019). How can sample temperature affect retention time on HPLC?. Retrieved from [Link]

  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • ACS Publications. (2001). Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. Analytical Chemistry, 73(13). Retrieved from [Link]

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Technical Support Center: Synthesis of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers, scientists, and drug development professionals improve the yield and purity of this unsymmetrical diamine. The guidance is structured around the most chemically sound and controllable synthetic strategy: a two-step approach involving reductive amination followed by deprotection.

Proposed Synthetic Strategy Overview

Directly synthesizing the target molecule via alkylation of a primary amine is notoriously difficult to control and often results in a mixture of over-alkylated products, leading to low yields and complex purification. A more robust and reliable method involves a two-step sequence:

  • Reductive Amination: Reaction of a protected amino-ketone, tert-butyl (3-oxobutyl)carbamate (N-Boc-4-aminobutan-2-one), with a secondary amine, N-ethyl-N-methylamine. This reaction selectively forms the tertiary amine center.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to reveal the primary amine, yielding the final product.

This strategy prevents unwanted side reactions at the primary amine site and allows for a more controlled synthesis.

Synthetic_Pathway cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection A N-Boc-4-aminobutan-2-one Intermediate Boc-Protected Diamine Intermediate A->Intermediate Formation of Iminium Ion & Reduction B N-Ethyl-N-methylamine B->Intermediate Formation of Iminium Ion & Reduction C NaBH(OAc)3 C->Intermediate Formation of Iminium Ion & Reduction D Acid (TFA or HCl) Product N-(3-amino-1-methylpropyl)- N-ethyl-N-methylamine Intermediate->Product Acid-catalyzed hydrolysis

Caption: Proposed two-step synthesis of the target diamine.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Frequently Asked Questions: Reductive Amination (Step 1)

Q1: My reductive amination reaction is slow or stalls completely. What are the likely causes?

A1: Several factors can impede the rate of reductive amination. The most common culprits are:

  • Insufficiently Acidic Conditions: The formation of the key iminium ion intermediate is acid-catalyzed.[1] Without a weak acid catalyst (like acetic acid), the initial condensation between the ketone and secondary amine is often very slow.

  • Inactive Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is hygroscopic and can be deactivated by moisture. Ensure it is handled under anhydrous conditions and use a freshly opened bottle if possible.

  • Steric Hindrance: While not extreme in this case, steric bulk around the ketone or amine can slow the reaction.[2]

  • Low Temperature: While the reaction is often run at room temperature, gentle heating (e.g., 30-40 °C) can sometimes be beneficial, especially if the reaction is sluggish.[3]

Troubleshooting Steps:

  • Verify pH: If not already included, add 1-2 equivalents of glacial acetic acid to the reaction mixture.

  • Check Reagents: Use a fresh bottle of NaBH(OAc)₃. Ensure your solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) is anhydrous.

  • Monitor by TLC/LC-MS: Track the disappearance of the starting ketone. If the iminium ion forms but is not reduced, the issue lies with the reducing agent. If no intermediate forms, the problem is with the initial condensation step.

Q2: I am observing significant amounts of a side-product corresponding to the alcohol of my starting ketone. Why is this happening?

A2: This indicates that the reducing agent is reducing the starting ketone faster than the iminium ion intermediate is being formed and reduced.

  • Cause: This is common when using stronger reducing agents like sodium borohydride (NaBH₄) which can readily reduce ketones. Sodium triacetoxyborohydride is specifically chosen for its mildness and selectivity for iminium ions over ketones.[4][5]

  • Solution: Ensure you are using NaBH(OAc)₃ and not NaBH₄. If you are using NaBH(OAc)₃, this side reaction suggests the iminium ion formation is unusually slow. Allowing the ketone and amine to stir together with acetic acid for a period (e.g., 30-60 minutes) before adding the reducing agent can favor imine formation first.[6]

Q3: The reaction work-up is forming a persistent emulsion. How can I resolve this?

A3: Emulsions are common during the aqueous work-up of reactions containing amines.

  • Cause: The amine product can act as a surfactant, stabilizing the interface between the organic and aqueous layers.

  • Solutions:

    • Add Brine: Add a saturated solution of NaCl. This increases the ionic strength of the aqueous phase, helping to break the emulsion.

    • Filter through Celite: Pass the entire mixture through a pad of Celite to break up the emulsion.

    • Change Solvent: If the issue persists, consider using a different work-up solvent. For example, if you used DCM, try extracting with ethyl acetate.

Frequently Asked Questions: Boc Deprotection (Step 2)

Q4: My Boc deprotection is incomplete, even after extended reaction times. What should I do?

A4: Incomplete deprotection is usually due to insufficiently strong acidic conditions or the presence of acid-scavenging impurities.

  • Cause: The Boc group is cleaved by acid, generating a tert-butyl cation.[7][8] If the acid concentration is too low or is neutralized, the reaction will stop.

  • Solutions:

    • Increase Acid Stoichiometry: Instead of catalytic acid, use a stoichiometric excess. A common and effective method is using a 1:1 mixture of trifluoroacetic acid (TFA) and DCM, or a 4M solution of HCl in dioxane.[9][10]

    • Remove Basic Impurities: Ensure the Boc-protected intermediate from Step 1 is thoroughly purified to remove any residual basic amines that would quench the acid.

    • Monitor Progress: Track the reaction by TLC, staining for the free amine with a ninhydrin solution. The reaction is typically complete within 1-2 hours at room temperature.[9]

Q5: After deprotection, I am seeing an unexpected side product with a higher molecular weight. What could it be?

A5: This is likely due to alkylation of the product by the tert-butyl cation generated during deprotection.[7][11]

  • Cause: The highly reactive tert-butyl cation can alkylate nucleophilic sites on your molecule, such as the primary or tertiary amine.

  • Solutions:

    • Use a Scavenger: Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES) or anisole. These molecules are more reactive towards the tert-butyl cation and will trap it before it can react with your product.

    • Use Milder Conditions: If side reactions are severe, consider alternative deprotection methods that avoid strong acids, although these are less common for Boc groups.

Part 2: Optimized Experimental Protocols

Protocol 1: Synthesis of Boc-Protected Diamine Intermediate via Reductive Amination

Materials:

  • tert-butyl (3-oxobutyl)carbamate (1.0 eq)

  • N-ethyl-N-methylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add tert-butyl (3-oxobutyl)carbamate and anhydrous DCM.

  • Add N-ethyl-N-methylamine, followed by glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • In portions, carefully add sodium triacetoxyborohydride. The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 4-6 hours, or until the starting ketone is consumed as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure Boc-protected diamine intermediate.

Protocol 2: Deprotection to Yield Final Product

Materials:

  • Boc-Protected Diamine Intermediate (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected diamine in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the solution (e.g., 5 mL of DCM and 5 mL of TFA).

  • Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its trifluoroacetate salt.

  • To obtain the free base, dissolve the crude salt in water, basify with 2M NaOH until pH > 12, and extract with DCM (3x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine.

Part 3: Data & Visualization

Troubleshooting Logic Flow

Troubleshooting_Yield Start Low Overall Yield CheckStep1 Analyze Step 1: Reductive Amination Start->CheckStep1 CheckStep2 Analyze Step 2: Deprotection Start->CheckStep2 IncompleteStep1 Incomplete Reaction? (Ketone remains) CheckStep1->IncompleteStep1 Check Purity of Intermediate SideProductStep1 Side Products? (e.g., Alcohol) CheckStep1->SideProductStep1 Check Purity of Intermediate IncompleteStep2 Incomplete Reaction? (Boc-SM remains) CheckStep2->IncompleteStep2 Check Purity of Final Product SideProductStep2 Side Products? (t-Bu adduct) CheckStep2->SideProductStep2 Check Purity of Final Product Solution1A Add Acetic Acid Use Fresh NaBH(OAc)3 IncompleteStep1->Solution1A Yes Solution1B Check Reducing Agent (Use NaBH(OAc)3) Pre-stir Amine/Ketone SideProductStep1->Solution1B Yes Solution2A Increase Acid Conc. (TFA or 4M HCl/Dioxane) IncompleteStep2->Solution2A Yes Solution2B Add Scavenger (e.g., Anisole, TES) SideProductStep2->Solution2B Yes End Yield Improved Solution1A->End Solution1B->End Solution2A->End Solution2B->End

Caption: Decision tree for troubleshooting low yield issues.

Table 1: Key Reaction Parameter Optimization
ParameterDefault ConditionIssue ObservedRecommended ChangeRationale
Acid Catalyst (Step 1) NoneSlow/No ReactionAdd 1.1 eq Acetic AcidCatalyzes the formation of the essential iminium ion intermediate.[1]
Reducing Agent (Step 1) NaBH₄Ketone reductionUse NaBH(OAc)₃NaBH(OAc)₃ is selective for iminium ions over ketones, preventing side reactions.[5]
Reagent Stoichiometry 1:1:1 (Ketone:Amine:Reducer)Incomplete reaction1:1.2:1.5A slight excess of the amine and reducing agent drives the reaction to completion.[3]
Deprotection Acid (Step 2) Catalytic HClIncomplete deprotection1:1 TFA/DCM or 4M HCl/DioxaneA large excess of strong acid ensures complete and rapid cleavage of the Boc group.[8]
Cation Scavenger (Step 2) Nonet-Butyl side productsAdd Anisole (5-10 eq)Traps the reactive tert-butyl cation, preventing it from alkylating the product.[7]

References

  • Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange. [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Research On A New Process Of Reductive Amination Based On NaBH(OAC) 3 And Its Application In Organic Synthesis. (2014). Globe Thesis. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive amination of aldehydes and ketones is a versatile metho... Study Prep in Pearson+. [Link]

  • Reductive amination of carbohydrates using NaBH(OAc)3. (2010). ResearchGate. [Link]

  • Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. (2022). PMC - NIH. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]

  • TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. (2007). ResearchGate. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. PubChem. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Synthesis of N-BOC amines by various routes. (2017). ResearchGate. [Link]

  • An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. (2021). ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. [Link]

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"strategies to reduce adduct formation in ESI-MS of (3-amino-1-methylpropyl)ethyl(methyl)amine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the electrospray ionization mass spectrometry (ESI-MS) analysis of (3-amino-1-methylpropyl)ethyl(methyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the analysis of this diamine. Our focus is to move beyond generic advice and offer scientifically grounded explanations and actionable protocols to minimize adduct formation and ensure high-quality, reproducible data.

Understanding the Analyte: (3-amino-1-methylpropyl)ethyl(methyl)amine

(3-amino-1-methylpropyl)ethyl(methyl)amine is a small diamine with a molecular weight of 130.23 g/mol and the molecular formula C7H18N2.[1][2][3] Its two basic nitrogen atoms make it highly susceptible to protonation in the ESI source, typically forming a protonated molecule ([M+H]⁺) at m/z 131.2. However, the presence of two potential protonation sites also increases the likelihood of forming doubly charged ions ([M+2H]²⁺) at m/z 65.6, especially under acidic conditions.[4] Furthermore, its basic nature can lead to strong interactions with various cations present in the sample matrix, solvents, or from the instrument itself, resulting in the formation of adduct ions.

Frequently Asked Questions (FAQs)

Q1: I am observing significant sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts in my mass spectrum. What are the primary sources and how can I minimize them?

A1: Sodium and potassium adducts are the most common contaminants in ESI-MS.[5] Their presence can significantly reduce the intensity of your target protonated molecule, leading to decreased sensitivity and complicating data interpretation.

Primary Sources:

  • Glassware: Borosilicate glass can leach sodium and potassium ions into your solvents and sample solutions.[3][6][7]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of alkali metal salts.[6] Water, in particular, can be a significant source if not of sufficient quality.

  • Sample Handling: Contamination from gloves, pipette tips, and other laboratory consumables can introduce these ions.

  • LC System: The HPLC/UHPLC system, including tubing and fittings, can be a source of metal ion contamination over time.[6]

Troubleshooting Protocol:

  • Switch to Plasticware: Whenever possible, use polypropylene or other suitable plastic vials, tubes, and solvent reservoirs to prepare and store your samples and mobile phases.[6][7]

  • Use High-Purity Solvents and Fresh Reagents: Utilize LC-MS grade solvents and freshly prepared mobile phases.

  • Incorporate Acidic Mobile Phase Additives: The addition of a proton source, such as formic acid, will increase the concentration of H⁺ ions, which can outcompete Na⁺ and K⁺ for the analyte's basic sites, thereby promoting the formation of the desired [M+H]⁺ ion.[3] A typical starting concentration is 0.1% formic acid.[5][6][8]

  • Add Ammonium Salts: Introducing a volatile salt like ammonium formate or ammonium acetate can also help suppress alkali metal adducts.[9] The ammonium ions can displace sodium and potassium ions. Start with a concentration of 1-10 mM.

Q2: My primary ion is the protonated molecule ([M+H]⁺), but I see a significant peak at half the m/z value. What is this, and is it a problem?

A2: The peak at half the m/z of the protonated molecule is likely the doubly charged ion, [M+2H]²⁺. For (3-amino-1-methylpropyl)ethyl(methyl)amine, this would appear at approximately m/z 65.6. The presence of two basic amine groups makes the formation of this species favorable, particularly in highly acidic mobile phases.

Is it a problem?

  • For Quantification: It can be. If the formation of the doubly charged ion is not consistent across your samples and standards, it will lead to poor quantitative accuracy and precision. The distribution of charge between the singly and doubly charged species can be sensitive to small changes in mobile phase pH and composition.

  • For Identification: It can be a useful confirmation of the identity of your analyte, as it provides an additional, related mass-to-charge ratio.

Strategies to Control Charge State:

  • Optimize Mobile Phase pH: Carefully controlling the pH of your mobile phase is crucial. A slightly less acidic mobile phase may favor the formation of the singly charged ion. You can experiment with reducing the concentration of formic acid (e.g., from 0.1% to 0.05%).

  • Adjust Cone/Fragmentor Voltage: Lowering the cone or fragmentor voltage can sometimes reduce the formation of multiply charged ions.[10]

Q3: Besides sodium and potassium, what other adducts should I be aware of for this analyte?

A3: While less common, other adducts can form depending on your experimental conditions:

  • Ammonium Adducts ([M+NH₄]⁺): If you are using ammonium formate or ammonium acetate in your mobile phase, you may observe this adduct.[11][12] While often used to suppress sodium adducts, at higher concentrations, the ammonium adduct itself can become significant.

  • Solvent Adducts: Adducts with mobile phase components like acetonitrile ([M+ACN+H]⁺) can occur, though they are generally less intense.

  • Doubly Charged Adducts: You might also observe adducts of the doubly charged species, such as [M+H+Na]²⁺, which will appear at m/z values slightly higher than the [M+2H]²⁺ ion.[1][13]

Identification of Adducts: A table of common adducts and their corresponding mass shifts is provided below for easy identification.

Troubleshooting Guides

Guide 1: Systematic Reduction of Alkali Metal Adducts

This guide provides a step-by-step workflow to diagnose and mitigate sodium and potassium adducts.

Caption: Workflow for troubleshooting alkali metal adducts.

Guide 2: Optimizing Ion Source Parameters to Minimize Adducts and In-Source Fragmentation

In-source fragmentation can sometimes be mistaken for or co-occur with adducts. Optimizing the ion source parameters is key to producing a clean spectrum dominated by the desired precursor ion.

ParameterTypical Starting ValueOptimization StrategyRationale
Capillary Voltage 3.0 - 4.0 kVTitrate in 0.5 kV increments to find the value that maximizes the [M+H]⁺ signal without increasing in-source fragmentation.Too low a voltage results in poor ionization efficiency, while too high a voltage can cause in-source fragmentation.[8]
Cone/Fragmentor Voltage 20 - 40 VStart at a low value and gradually increase. Lower voltages generally favor the formation of the intact protonated molecule over fragments or multiply charged species.[10][14][15]This voltage influences the energy of ions as they enter the mass spectrometer. Higher energies can lead to fragmentation.[16][17][18]
Nebulizer Gas Pressure 30 - 50 psiAdjust to achieve a stable spray. The optimal pressure is often dependent on the mobile phase flow rate.This parameter controls the formation of droplets at the ESI probe.[8]
Desolvation Gas Flow 600 - 800 L/hrIncrease to improve desolvation, but be aware that excessively high flow can reduce sensitivity.Aids in the evaporation of solvent from the ESI droplets.
Desolvation Temperature 350 - 450 °COptimize for efficient desolvation without causing thermal degradation of the analyte.Higher temperatures promote solvent evaporation but can be detrimental to thermally labile compounds.[8]

Quantitative Data Summary

Mobile Phase AdditiveRecommended ConcentrationPurpose
Formic Acid 0.1% (v/v)Promotes protonation to form [M+H]⁺ and suppresses sodium/potassium adducts.[5][6][8]
Ammonium Formate 1 - 10 mMCompetitively displaces alkali metal ions to reduce [M+Na]⁺ and [M+K]⁺ adducts.[9]
Ammonium Acetate 1 - 10 mMSimilar to ammonium formate, can be used to suppress alkali metal adducts.[7][19]

Visualizing the Chemistry of Adduct Reduction

The following diagram illustrates the competitive ionization processes at play in the ESI source and how mobile phase additives can shift the equilibrium towards the desired protonated molecule.

G cluster_0 Analyte in Solution cluster_1 ESI Droplet cluster_2 Gas Phase Ions Analyte (3-amino-1-methylpropyl)ethyl(methyl)amine Proton H⁺ Analyte->Proton Protonation Sodium Na⁺ Analyte->Sodium Adduction Potassium K⁺ Analyte->Potassium Adduction Protonated [M+H]⁺ (Desired) Proton->Protonated Dominant with Formic Acid Sodiated [M+Na]⁺ (Adduct) Sodium->Sodiated Potassiated [M+K]⁺ (Adduct) Potassium->Potassiated Ammonium NH₄⁺ Ammonium->Sodium Displacement Ammonium->Potassium Displacement

Caption: Competitive ionization in the ESI source.

References

  • What is the source of Na+ responsible for the presence of (M+Na)+ contamination peaks in positive ESI LC-MS/MS? (2021). ResearchGate. Retrieved from [Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Chromatography Forum. Retrieved from [Link]

  • Controlling Na and K Adducts in LC-MS. (n.d.). CHROMacademy. Retrieved from [Link]

  • Optimizing the Agilent Multimode Source. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Sodium adducts in MS dats.. Does autoclaving remove sodium aadducts from my sample? (2016). ResearchGate. Retrieved from [Link]

  • Gómez-Pérez, M. L., et al. (2015). Determination of putrescine, cadaverine, spermidine and spermine in different chemical matrices by high performance liquid chromatography-electrospray ionization-ion trap tandem mass spectrometry (HPLC-ESI-ITMS/MS). Journal of Chromatography B, 998-999, 84-91. Retrieved from [Link]

  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. (2023). ResearchGate. Retrieved from [Link]

  • Klíma, P., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123. Retrieved from [Link]

  • Effect of cone voltage on major ion peak intensity of analytes. (n.d.). ResearchGate. Retrieved from [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Sterling, H. J., et al. (2011). Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(7), 1177–1184. Retrieved from [Link]

  • (3-Amino-1-methylpropyl)ethyl(methyl)amine. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. (n.d.). PubChem. Retrieved from [Link]

  • Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894. Retrieved from [Link]

  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020). LCGC International. Retrieved from [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn. Retrieved from [Link]

  • Formation and fragmentation of doubly and triply charged ions in the negative ion spectra of neutral N-glycans from viral and other glycoproteins. (2021). National Institutes of Health. Retrieved from [Link]

  • McIndoe, J. S., & Dyson, P. J. (2001). Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry. Journal of the Chemical Society, Dalton Transactions, (16), 2444-2448. Retrieved from [Link]

  • Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. (2022). PubMed. Retrieved from [Link]

  • Interpreting Electrospray Mass Spectra. (2005). IonSource. Retrieved from [Link]

  • ESI Spectometry Adducts Questions. (2022). Reddit. Retrieved from [Link]

  • How to recognize a doubly charged ion on a Mass spectrum? (2008). ACD/Labs. Retrieved from [Link]

  • Sterling, H. J., et al. (2011). Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(7), 1177–1184. Retrieved from [Link]

  • Adduits ESI MS. (n.d.). Scribd. Retrieved from [Link]

  • Making LC Methods MS Friendly. (2013). Agilent. Retrieved from [Link]

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Technical Support Center: Optimizing HPLC Separation of Short-Chain Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of short-chain diamines by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these challenging analytes. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

The Challenge of Short-Chain Diamines

Short-chain diamines (e.g., putrescine, cadaverine, ethylenediamine) are highly polar, basic compounds. These properties present two primary challenges for traditional reversed-phase HPLC:

  • Poor Retention: They have very little affinity for non-polar stationary phases like C18 and C8, often eluting in the solvent front.[1][2][3]

  • Difficult Detection: Most short-chain diamines lack a native chromophore or fluorophore, making them invisible to standard UV-Vis or fluorescence detectors.[4][5]

This guide will walk you through the primary strategies to overcome these issues: derivatization with reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), and ion-pair chromatography.

Troubleshooting & Frequently Asked Questions (FAQs)

Section 1: Poor Retention & Peak Shape
Q1: My short-chain diamines are eluting at the void volume on my C18 column. What's happening?

This is the most common issue when analyzing short-chain diamines. A C18 column has a non-polar, hydrophobic stationary phase.[6][7] Your highly polar diamines are more attracted to the polar mobile phase (typically water and acetonitrile/methanol) than the stationary phase, so they travel through the column with the mobile phase front and are not retained.[1][2] This is a fundamental mismatch between analyte polarity and stationary phase chemistry.

Q2: I see some retention, but my peaks are broad and tailing significantly. Why?

Peak tailing for basic compounds like diamines on silica-based columns is often caused by secondary interactions with residual silanol groups on the stationary phase surface.[8] These silanols are acidic and can interact strongly with the basic amine groups, leading to a non-ideal chromatographic process where a portion of the analyte is delayed, resulting in a tailed peak.[8][9] Using a modern, high-purity, end-capped C18 column can minimize these interactions, but may not eliminate them for very basic analytes.

Section 2: HPLC Column & Method Selection

To address the challenges of poor retention and detection, three primary strategies are employed. The choice depends on your sample matrix, available equipment, and analytical goals.

Decision Workflow for Method Selection

The following diagram outlines a logical workflow for choosing the appropriate analytical strategy.

MethodSelection start Start: Analyze Short-Chain Diamines detector_check Is a Mass Spectrometer (MS) detector available? start->detector_check derivatization_q Is derivatization a viable option for your workflow? detector_check->derivatization_q No (UV/FLD only) hilic Strategy 1: HILIC (Hydrophilic Interaction Liquid Chromatography) detector_check->hilic Yes rp_deriv Strategy 2: Reversed-Phase (RP) with Pre- or Post-Column Derivatization derivatization_q->rp_deriv Yes ion_pair Strategy 3: Ion-Pair Chromatography (IPC) derivatization_q->ion_pair No hilic_details Use a polar stationary phase (Silica, Amide, Diol). Good for complex matrices & MS. hilic->hilic_details rp_deriv_details Use a standard C18 or C8 column. Improves retention and enables UV/Fluorescence detection. rp_deriv->rp_deriv_details ion_pair_details Use a standard C18 column. Adds an ion-pairing reagent to the mobile phase to retain analytes. ion_pair->ion_pair_details

Caption: Decision tree for selecting an HPLC method for short-chain diamines.

Q3: What is HILIC and which column should I choose?

HILIC is a chromatographic technique that uses a polar stationary phase (like bare silica, amide, or diol) with a partially aqueous, high-organic mobile phase (typically >70% acetonitrile).[1][10] It retains polar compounds that are not retained by reversed-phase chromatography.[2] For short-chain diamines, HILIC is an excellent choice, especially when using an MS detector, as it avoids the need for derivatization.[11]

  • Bare Silica Columns: Offer strong retention for basic compounds.

  • Amide or Diol Phases: Can offer different selectivity and sometimes better peak shape compared to bare silica.[10][11]

Q4: How does derivatization help, and which reagent should I use?

Derivatization is a chemical reaction that converts the analyte into a derivative with more favorable properties.[12] For diamines, this achieves two goals:

  • Adds a UV-absorbing or fluorescent tag: This allows for highly sensitive detection using standard UV or Fluorescence (FLD) detectors.[4][13]

  • Increases hydrophobicity: The resulting derivative is less polar and will be well-retained on a standard C18 column.[5][13]

Derivatization ReagentTargetDetectionKey Advantages
o-Phthalaldehyde (OPA) Primary aminesFLDFast reaction, automated pre-column derivatization.[13]
Dansyl Chloride (DNS-Cl) Primary & Secondary aminesFLD, UVForms stable, highly fluorescent derivatives.[12][13]
FMOC-Cl Primary & Secondary aminesFLDReacts quickly under mild conditions.[13]
NBD-Cl Primary & Secondary aminesFLDReliable for generating fluorescent derivatives.[5]
Q5: What is Ion-Pair Chromatography (IPC) and when should I use it?

IPC is a technique used with reversed-phase columns to analyze ionic compounds. An "ion-pairing reagent" is added to the mobile phase.[14][15] This reagent is a molecule with a charge opposite to the analyte and a hydrophobic "tail". It pairs with the charged analyte, neutralizing its charge and adding hydrophobicity, thereby promoting retention on the C18 column.[16] For positively charged diamines, an anionic reagent like an alkyl sulfonate is used. IPC can be effective but has drawbacks, such as long column equilibration times and potential for MS signal suppression.[16] It is often considered when derivatization is not possible and HILIC is unavailable.

Section 3: Method Development & Troubleshooting
Q6: I'm using HILIC, but my retention times are shifting. What should I do?

Retention in HILIC is highly sensitive to the water content in the mobile phase.[10]

  • Mobile Phase Preparation: Precisely measure your organic and aqueous components. Small variations in the high-organic mobile phase can cause significant shifts.

  • Column Equilibration: HILIC columns require longer equilibration times than reversed-phase columns. Ensure at least 10-20 column volumes of the initial mobile phase are passed through the column before the first injection.[9]

  • Sample Solvent: The sample should be dissolved in a solvent similar to or weaker than the mobile phase (i.e., high organic content). Injecting in a highly aqueous solvent can cause poor peak shape.[17]

Q7: My derivatization reaction seems incomplete or inconsistent. How can I troubleshoot this?
  • pH Control: Most derivatization reactions are pH-dependent. Ensure your reaction buffer is at the optimal pH as specified by the reagent's protocol.[12]

  • Reagent Stability: Prepare derivatization reagents fresh, as many can degrade over time.[18]

  • Stoichiometry: Ensure there is a sufficient molar excess of the derivatization reagent compared to the analyte to drive the reaction to completion.

  • Reaction Time & Temperature: Follow the recommended reaction time and temperature precisely. Some reactions may need to be heated or cooled to proceed optimally.[5]

Troubleshooting Workflow for Poor Peak Shape

If you are experiencing issues like peak tailing, fronting, or splitting, use this workflow to diagnose the cause.

PeakShapeTroubleshooting start Problem: Poor Peak Shape check_overload Is the peak fronting? start->check_overload check_tailing Is the peak tailing? check_overload->check_tailing No overload_sol Solution: Sample Overload. Reduce injection volume or sample concentration. check_overload->overload_sol Yes check_split Is the peak split or shouldered? check_tailing->check_split No tailing_cause Possible Causes: 1. Secondary Interactions (Silanols) 2. Column Contamination/Age 3. Mismatched Sample Solvent check_tailing->tailing_cause Yes split_cause Possible Causes: 1. Column Void / Clogged Frit 2. Sample Solvent Effect 3. Co-eluting Impurity check_split->split_cause Yes

Caption: A diagnostic workflow for common HPLC peak shape problems.

Experimental Protocols

Protocol 1: General Pre-Column Derivatization (Example with Dansyl Chloride)

This protocol provides a general framework. Always optimize concentrations, reaction times, and pH for your specific application.

  • Reagent Preparation: Prepare a Dansyl Chloride solution (e.g., 1.5 mg/mL) in acetonitrile. Prepare a reaction buffer (e.g., 100 mM sodium bicarbonate, pH 9.5).

  • Reaction: In a microvial, mix 50 µL of your sample/standard, 100 µL of the reaction buffer, and 100 µL of the Dansyl Chloride solution.

  • Incubation: Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 45 minutes) in the dark.

  • Quenching: Add a small amount of a quenching reagent (e.g., 2% methylamine solution) to react with excess Dansyl Chloride.

  • Analysis: The sample is now ready for injection onto a C18 HPLC column.

Protocol 2: Basic HILIC Method Setup
  • Column Selection: Choose a HILIC column (e.g., bare silica, 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-12 min: Gradient from 95% B to 60% B

    • 12-15 min: Hold at 60% B

    • 15-16 min: Return to 95% B

    • 16-25 min: Re-equilibration at 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD).

References

  • Derivatization. (2023). Chemistry LibreTexts. [Link]

  • What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). Tosoh Bioscience. [Link]

  • HILIC HPLC Column. (n.d.). Phenomenex. [Link]

  • Derivatives in HPLC Analysis Techniques. (n.d.). Scribd. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Mitrea, S. M., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5001. [Link]

  • Agilent HPLC Column Selection guide. (n.d.). Agilent. [Link]

  • Reversed-phase chromatography. (n.d.). In Wikipedia. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. [Link]

  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. [Link]

  • Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]

  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. (n.d.). Chromatography Online. [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]

  • Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection. (2000). PubMed. [Link]

  • Choosing HPLC Columns for Faster Analysis Smaller and Faster. (n.d.). Agilent. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB. [Link]

  • Dolan, J. W. (2008). Ion Pairing — Blessing or Curse? LCGC International. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). Chromatography Online. [Link]

  • HPLC Pain Points. (2022). Cytiva. [Link]

  • What Is Ion Pair Chromatography? (2025). YouTube. [Link]

  • Solving Common Errors in HPLC. (n.d.). Chromatography Today. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

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Technical Support Center: Overcoming Poor Solubility of Derivatized Diamines in Mobile Phase

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for a common challenge in analytical chemistry: the poor solubility of derivatized diamines in HPLC and UHPLC mobile phases. This guide moves beyond simple protocols to explain the underlying scientific principles, ensuring you can not only solve immediate issues but also build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the analysis of derivatized diamines.

Q1: Why do my derivatized diamine peaks show severe tailing or fronting?

Poor peak shape, such as tailing or fronting, is a frequent indicator of issues related to analyte solubility and interactions within the chromatographic system.[1][2]

  • Peak Tailing in the context of derivatized diamines often points to secondary interactions between the analyte and the stationary phase.[1] Many derivatized diamines retain basic nitrogen groups that can interact with residual silanol groups on silica-based C18 columns, causing the asymmetrical peak shape.[1][3] Another cause can be a mismatch between the sample solvent and the mobile phase, where the analyte precipitates at the column head.[1]

  • Peak Fronting is commonly a symptom of column overload, where too much sample is injected for the column's capacity.[1][2] It can also be caused by dissolving the sample in a solvent that is significantly stronger than the initial mobile phase, causing the analyte to move too quickly at the start of the separation.[1]

Q2: I'm observing broad or split peaks. What are the likely causes?

Broad or split peaks can significantly compromise resolution and quantification.[4]

  • Broad Peaks can stem from several factors including extra-column volume (excessive tubing length), slow gradient elution, or a mobile phase composition that is too weak to properly elute the analyte.[1][4] It can also be a sign of column degradation.[2]

  • Split Peaks often suggest a problem at the column inlet, such as a partially blocked frit that causes uneven sample distribution.[1] Incompatibility between the sample solvent and the mobile phase is another major cause, leading to phase separation or precipitation of the analyte upon injection.[1]

Q3: What is the purpose of derivatization and how does it affect solubility?

Derivatization is a chemical modification technique used to enhance the analytical properties of compounds.[5][6] For diamines, which often lack a UV chromophore or fluorophore, derivatization is crucial for detection.[5] Common reagents like dansyl chloride, dabsyl chloride, or 9-fluorenylmethyl chloroformate (FMOC) attach a light-absorbing or fluorescent group to the amine.[5][7]

This process significantly alters the molecule's physicochemical properties:

  • Increased Hydrophobicity: Many derivatizing agents are large, nonpolar molecules. Attaching them to a polar diamine increases its overall hydrophobicity. This can improve retention on reversed-phase columns but may lead to solubility issues in highly aqueous mobile phases.

  • Altered Polarity: The goal of derivatization is to modify the compound's characteristics to be suitable for a specific chromatographic technique, such as decreasing polarity for GC or adding a detectable tag for HPLC.[5]

Q4: Can the derivatization reaction itself cause solubility problems?

Yes, the conditions of the derivatization reaction can directly impact the final sample solution. Derivatization of amines is often conducted under basic pH conditions to ensure the amine is deprotonated and nucleophilic.[7][8] If the final sample solution is highly basic and the initial mobile phase is acidic, the sudden pH shift upon injection can cause the derivatized analyte to precipitate. It is crucial that the final sample diluent is compatible with the mobile phase.[9]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve specific problems encountered during the analysis of derivatized diamines.

Guide 1: Diagnosing and Solving Poor Peak Shape

Poor peak shape is a critical issue that affects data quality. This guide provides a workflow for troubleshooting.

Workflow for Diagnosing Peak Shape Issues

G start Observe Poor Peak Shape (Tailing, Fronting, Splitting) q1 Is the issue affecting all peaks or just the derivatized diamine? start->q1 all_peaks System-wide issue likely. Check for extra-column volume, leaks, or column failure. q1->all_peaks All Peaks one_peak Analyte-specific issue. q1->one_peak Specific Peak(s) q2 Is the sample dissolved in the initial mobile phase? one_peak->q2 solvent_mismatch High potential for precipitation. ACTION: Prepare sample in a weaker solvent or in the initial mobile phase. q2->solvent_mismatch No solvent_ok Solvent is compatible. Proceed to mobile phase optimization. q2->solvent_ok Yes mp_opt Systematic Mobile Phase Optimization (See Guide 2) solvent_ok->mp_opt

Caption: Systematic workflow for troubleshooting poor peak shape.

Step-by-Step Protocol: Resolving Peak Tailing
  • Assess Sample Solvent:

    • Problem: The sample is dissolved in a solvent much stronger (e.g., 100% acetonitrile) than the initial mobile phase (e.g., 95% water). This can cause the analyte to precipitate upon injection.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[1] If solubility is poor, use the weakest solvent possible that still dissolves the sample. A 50:50 mix of mobile phase components is often a good starting point.[9]

  • Modify Mobile Phase pH:

    • Problem: Secondary interactions with residual silanols on the column packing material cause tailing, especially for basic compounds.[1]

    • Solution: Adjust the mobile phase pH. For basic amines, lowering the pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) protonates the residual silanols, minimizing these interactions.[1][8] Conversely, at a high pH (e.g., pH 9.5), the amines are forced into their unionized state, which can increase retention and sometimes improve peak shape on pH-stable columns.[10]

  • Introduce Mobile Phase Additives:

    • Problem: Even with pH adjustment, subtle interactions can persist.

    • Solution: Add a low concentration of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like triethylamine (TEA).[11] These act as silanol blockers or compete with the analyte for active sites. Caution: TFA can cause ion suppression in LC-MS applications.

Guide 2: Mobile Phase Optimization for Poorly Soluble Derivatives

When the derivatized diamine has inherently low solubility in typical reversed-phase mobile phases, a systematic optimization is required.

Systematic Approach to Mobile Phase Optimization

G start Analyte Solubility Issue Identified step1 Step 1: Adjust Organic Modifier Concentration & Type start->step1 step2 Step 2: Modify Aqueous Phase pH step1->step2 If solubility is still poor sub1 Try different gradients. Switch from Acetonitrile to Methanol or vice-versa. step1->sub1 step3 Step 3: Introduce Additives (Ion-Pairing Agents) step2->step3 If peak shape/retention is poor sub2 Test pH 3, 7, and 10 (on appropriate column). Use buffers (phosphate, acetate). step2->sub2 step4 Step 4: Consider Alternative Chromatography Mode (HILIC) step3->step4 If still unresolved sub3 Use alkyl sulfonates for basic analytes. Use tetraalkylammonium salts for acidic analytes. step3->sub3 sub4 For highly polar derivatives. Use high organic mobile phase. step4->sub4

Caption: A multi-step strategy for mobile phase optimization.

Data Summary: Impact of Mobile Phase Modifications
ParameterModificationRationale & Expected OutcomeKey Considerations
Organic Modifier Change from Acetonitrile (ACN) to Methanol (MeOH) or Tetrahydrofuran (THF)Modifiers have different abilities to engage in dipole-dipole and hydrogen bonding interactions, altering selectivity.[12] MeOH is more polar and a better hydrogen bond donor, which may improve solubility for certain derivatives.THF can generate high backpressure and is prone to peroxide formation.[13]
Aqueous Phase pH Adjust pH relative to analyte pKaControls the ionization state of the analyte.[14] For basic amines, pH < pKa-2 ensures the analyte is fully protonated, which can improve solubility in the aqueous phase but might reduce retention. At pH > pKa+2, the analyte is neutral, increasing retention but potentially decreasing aqueous solubility.[10]Use pH-stable columns (e.g., hybrid silica) when working outside the typical pH 2-8 range.[10]
Additives Add Ion-Pairing (IP) Reagents (e.g., Heptanesulfonate)Anionic IP reagents form a neutral complex with protonated basic analytes.[15][16] This increases the hydrophobicity of the complex, enhancing retention on a C18 column.IP reagents are often non-volatile and can contaminate LC-MS systems.[15] They may also be difficult to remove from the column.[17]
Alternative Mode Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)HILIC uses a polar stationary phase and a high-organic mobile phase to retain polar compounds.[18][19] This is ideal for derivatives that remain highly polar and are poorly retained in reversed-phase.Sample diluent must have high organic content to be compatible with the mobile phase.[17] Column equilibration can be slow.
Experimental Protocol: Screening for Optimal Mobile Phase pH
  • Prepare Buffers: Prepare three mobile phase A buffers at 10 mM concentration:

    • A1: Formic acid in water, pH ~2.8

    • A2: Ammonium acetate in water, pH ~7.0

    • A3: Ammonium bicarbonate in water, pH ~9.5 (ensure your column is stable at high pH).

  • Prepare Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

  • Column: Use a robust, wide-pH range C18 column (e.g., a hybrid particle column).

  • Gradient Program: Run a generic scouting gradient (e.g., 5% to 95% B over 10 minutes) with each of the three buffer systems.

  • Injection: Inject the derivatized diamine standard dissolved in a weak solvent (e.g., 50:50 water:acetonitrile).

  • Evaluation: Compare the peak shape, retention time, and signal intensity across the three pH conditions to identify the most promising starting point for further method development.

By systematically evaluating these parameters, you can effectively troubleshoot and overcome the solubility challenges posed by derivatized diamines, leading to robust and reproducible analytical methods.

References
  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). In Books.
  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. (n.d.). MicroSolv.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). NIH.
  • Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
  • Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Catalpol Derivatives. (n.d.). Benchchem.
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.). Element Lab Solutions.
  • Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
  • Derivatization and Separation of Aliphatic Amines. (n.d.). Sigma-Aldrich.
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). MDPI.
  • HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions.
  • What You Need to Know About HILIC. (n.d.). LCGC International.
  • Mastering HILIC-Z Separation for Polar Analytes. (2023). Agilent.
  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf.
  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. (n.d.). Tosoh Bioscience.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International.
  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2025).
  • Derivatization. (2023). Chemistry LibreTexts.
  • Optimization of an Online Post-Column Derivatization System for Ultra High-Performance Liquid Chromatography (UHPLC) and Its App. (2013). Journal of the Chinese Chemical Society.
  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent.
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. (n.d.). Sigma-Aldrich.
  • A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. (n.d.). PubMed Central.
  • The effect of organic modifiers and additives on the selectivity of separation of Sudan dyes. (A) ethanol. (n.d.). ResearchGate.
  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020).
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (n.d.). LCGC International.
  • Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. (2025). ResearchGate.
  • HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. (2013).
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC International.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024).
  • Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis. (2013). ResearchGate.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
  • OPTIMIZATION AND VALIDATION OF A DERIVATIZATION METHOD FOR ANALYSIS OF BIOGENIC AMINES IN WINES USING RP-HPLC-DAD. (2016).
  • Diamines as switchable-hydrophilicity solvents with improved phase behaviour. (2018).
  • Effect of pH and mobile phase additives on the chromatographic behaviour of an amide-embedded stationary phase: Cyanocobalamin and its diaminemonochloro-platinum(II) conjugate as a case study. (2019). PubMed.
  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
  • Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. (n.d.). ResearchGate.
  • Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. (n.d.). ResearchGate.
  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (n.d.). PubMed Central.

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. The principles and protocols described herein are rooted in the harmonized guidelines of the International Council for Harmonisation (ICH)[1][2][3], with additional context from the U.S. Food and Drug Administration (FDA)[4][5][6] and the European Medicines Agency (EMA)[7][8][9].

The validation process is not merely a checklist of experiments; it is a systematic demonstration that the analytical procedure is suitable for its intended purpose[3][9][10]. For a compound like N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine, a small aliphatic amine, specific challenges such as the lack of a strong chromophore necessitate a carefully designed analytical approach, often involving derivatization to enhance detectability[11][12].

This guide will compare the performance of a proposed HPLC method against the rigorous acceptance criteria stipulated by these regulatory bodies, providing supporting experimental designs and illustrative data.

The Analytical Challenge: Quantifying Aliphatic Amines

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is a primary and a tertiary amine within the same molecule[13][14]. Such aliphatic amines are notoriously difficult to detect using standard UV-Vis detectors due to their lack of a significant chromophore. Therefore, a common and effective strategy is pre-column derivatization to attach a fluorescent or UV-absorbing tag to the primary amine group. This guide will focus on a method employing o-phthalaldehyde (OPA) as the derivatizing agent, which reacts with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative[12][15][16].

Proposed HPLC Method for Analysis

ParameterProposed ConditionRationale
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µmProvides excellent separation for a wide range of analytes and is a common starting point for method development.
Mobile Phase Gradient elution with A: 0.1% Trifluoroacetic acid in Water and B: AcetonitrileOffers good peak shape and resolution for the derivatized amine.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp 30 °CEnsures reproducible retention times.
Detector Fluorescence Detector (FLD)Provides high sensitivity and selectivity for the OPA-derivatized analyte.[15]
Excitation λ 340 nmStandard excitation wavelength for OPA derivatives.
Emission λ 455 nmStandard emission wavelength for OPA derivatives.
Derivatization Pre-column with o-phthalaldehyde (OPA) and 3-mercaptopropionic acidA well-established and rapid reaction to create a fluorescent derivative.[12]

Part 1: The Validation Master Plan: A Systematic Approach

A validation protocol is a critical document that outlines the procedures and acceptance criteria for the validation of an analytical method[10][17][18]. The following sections detail the experimental design for each validation parameter.


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// Edges Start -> Protocol; Protocol -> Specificity; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> Limits; Limits -> Robustness; Robustness -> Report; Report -> End; }

Figure 1: Overall HPLC Method Validation Workflow.

Part 2: Core Validation Parameters and Experimental Designs

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[1][2].

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: Analyze a placebo formulation (containing all excipients except the active pharmaceutical ingredient) to assess for interference.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is resolved from any degradant peaks.

Acceptance Criteria vs. Performance:

Acceptance CriterionExpected Performance of the Proposed Method
No significant interference at the analyte's retention time from blank or placebo injections.The high selectivity of fluorescence detection should minimize interference. Baseline should be clean at the retention time of the derivatized analyte.
The analyte peak should be pure and resolved from all degradation products in stressed samples (Peak Purity > 0.995).The gradient elution is designed to separate compounds with different polarities, ensuring good resolution.
Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range[2]. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise[3].

Experimental Protocol:

  • Prepare a series of at least five concentrations of the analyte reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria vs. Performance:

Acceptance CriterionIllustrative Data for the Proposed Method
Correlation coefficient (r²) ≥ 0.995r² = 0.9998
Y-intercept should be close to zero.Y-intercept = 1.23 (not statistically significant)
Residuals should be randomly distributed around the x-axis.Visual inspection of the residual plot shows no discernible pattern.
Range: 80% - 120% of the nominal concentration.The method is linear, accurate, and precise within this range.
Accuracy

Accuracy is the closeness of the test results to the true value[1]. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria vs. Performance:

Acceptance CriterionIllustrative Data for the Proposed Method
The mean percent recovery should be within 98.0% to 102.0%.80% level: 99.5% recovery; 100% level: 100.2% recovery; 120% level: 99.8% recovery.
The Relative Standard Deviation (RSD) for each level should be ≤ 2.0%.RSDs at all levels were < 1.5%.
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision[2].

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria vs. Performance:

Acceptance CriterionIllustrative Data for the Proposed Method
Repeatability: RSD ≤ 2.0%RSD = 0.8%
Intermediate Precision: RSD ≤ 2.0%RSD = 1.2%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria vs. Performance:

Acceptance CriterionIllustrative Data for the Proposed Method
The LOQ must be demonstrated with acceptable precision and accuracy.LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL. Precision at LOQ: RSD = 4.5%; Accuracy at LOQ: 95.0% - 105.0% recovery.
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[3].

Experimental Protocol:

  • Systematically vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution.

Acceptance Criteria vs. Performance:

Acceptance CriterionExpected Performance of the Proposed Method
System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.Minor variations in flow rate, temperature, and mobile phase composition did not significantly impact the system suitability results. All parameters remained within the pre-defined limits.
The RSD of the results under all varied conditions should be within acceptable limits.The overall RSD of the assay results across all robustness conditions was < 3.0%.

// Nodes Method [label="Validated HPLC Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Variation1 [label="Flow Rate\n(± 0.1 mL/min)", fillcolor="#FBBC05", fontcolor="#202124"]; Variation2 [label="Column Temp\n(± 2 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Variation3 [label="Mobile Phase\n(± 2% Organic)", fillcolor="#FBBC05", fontcolor="#202124"]; Result [label="System Suitability\n& Assay Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Method -> Variation1; Method -> Variation2; Method -> Variation3; Variation1 -> Result; Variation2 -> Result; Variation3 -> Result; }

Figure 2: Robustness Testing Parameters.

Conclusion

The proposed reversed-phase HPLC method with pre-column derivatization and fluorescence detection presents a highly sensitive, specific, and robust approach for the quantification of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. The validation strategy outlined in this guide, when executed, will produce a comprehensive data package that demonstrates the method's suitability for its intended purpose, in full compliance with international regulatory expectations[1][4][7]. The comparison of expected performance against the stringent acceptance criteria of these guidelines confirms the reliability and trustworthiness of the analytical procedure.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • EBF. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ECA Academy. (1994). FDA Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2011). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods. Retrieved from [Link]

  • PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChem. (n.d.). N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical HPLC determination of methylamine (CH 3-NH 2 ) coming from the.... Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Diamine Crosslinkers: A Comparative Analysis Featuring N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a suitable crosslinking agent is a critical decision that profoundly influences the properties and performance of a wide range of materials, from hydrogels for drug delivery to high-performance polymers. This guide provides an in-depth comparative analysis of diamine crosslinkers, with a special focus on the unique structural characteristics of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine and its predicted performance relative to more conventional diamines. While direct experimental data for this specific compound is limited, this guide will leverage established principles of polymer chemistry and structure-property relationships to provide a robust theoretical comparison.

Introduction to Diamine Crosslinkers

Diamine crosslinkers are a class of molecules containing two amine functional groups that are widely employed to form three-dimensional networks in polymers.[1][2] This process, known as crosslinking or curing, transforms linear polymer chains into a more rigid, insoluble, and often more durable material. The choice of diamine can significantly impact the final properties of the crosslinked material, including its mechanical strength, thermal stability, and biocompatibility.[2]

The fundamental crosslinking reaction involves the nucleophilic attack of the amine groups on electrophilic sites within the polymer backbone, such as epoxy or ester groups. The structure of the diamine—specifically the nature of the groups attached to the nitrogen atoms and the length and flexibility of the chain connecting them—plays a pivotal role in the kinetics of this reaction and the architecture of the resulting polymer network.

The Subject of Analysis: N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is a structurally interesting diamine with the molecular formula C7H18N2 and a molecular weight of 130.23 g/mol .[3] A key feature of this molecule is its asymmetry. It possesses a primary amine at one end and a tertiary amine at the other, with a methyl group attached to the propyl backbone. This unique structure suggests a nuanced reactivity profile compared to more symmetrical diamines.

Comparative Diamine Crosslinkers

To provide a comprehensive analysis, we will compare N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine with two other diamines representing different structural classes:

  • N,N'-Dimethyl-1,3-propanediamine: A symmetrical, secondary diamine that serves as a baseline for comparison due to its structural simplicity.[4]

  • N,N'-Diethyl-1,3-propanediamine: Another symmetrical secondary diamine with slightly more steric hindrance than its dimethyl counterpart, allowing for an examination of the effect of alkyl group size.[5]

Below is a table summarizing the key structural and physical properties of these three diamines.

PropertyN-(3-amino-1-methylpropyl)-N-ethyl-N-methylamineN,N'-Dimethyl-1,3-propanediamineN,N'-Diethyl-1,3-propanediamine
CAS Number 1033693-03-6[3]110-95-210061-68-4
Molecular Formula C7H18N2[3]C5H14N2C7H18N2
Molecular Weight 130.23 g/mol [3]102.18 g/mol 130.23 g/mol
Boiling Point Not available145-146 °C185-188 °C
Amine Type Primary and TertiarySecondarySecondary
Symmetry AsymmetricalSymmetricalSymmetrical
Steric Hindrance Moderate to HighLowModerate

Predicted Performance and Mechanistic Insights

The structural differences between these diamines are expected to translate into significant variations in their crosslinking performance.

Reaction Kinetics

The primary amine of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is expected to be more reactive than the secondary amines of the other two diamines due to lower steric hindrance. However, the tertiary amine is non-reactive in typical crosslinking reactions involving addition to epoxides or acrylates. This differential reactivity could be advantageous in a two-stage curing process. The methyl group on the propyl backbone may also introduce some steric hindrance, potentially slowing the reaction rate compared to a linear diamine.

Crosslink Density

Due to the presence of a non-reactive tertiary amine, N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine can only form one covalent bond with the polymer matrix per molecule. This will result in a lower crosslink density compared to the other two diamines, which can each form two bonds. A lower crosslink density generally leads to a more flexible and less rigid material.

Mechanical Properties

The lower crosslink density imparted by N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is predicted to result in a lower tensile strength and modulus but a higher elongation at break compared to materials crosslinked with the other two diamines. The dangling ethyl and methyl groups on the tertiary amine may also act as plasticizers, further increasing flexibility.

Thermal Stability

The thermal stability of a crosslinked polymer is influenced by the stability of the crosslinks themselves. While the C-N bonds formed will be similar for all three diamines, the overall network structure plays a role. The less dense network formed by N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine might exhibit a lower glass transition temperature (Tg).

Experimental Protocols for Comparative Analysis

To empirically validate these predictions, a series of experiments should be conducted. The following protocols provide a framework for such a comparative study, using an epoxy resin as the model polymer.

Sample Preparation
  • Prepare three separate formulations of a diglycidyl ether of bisphenol A (DGEBA) epoxy resin.

  • To each formulation, add a stoichiometric amount of one of the three diamine crosslinkers. The stoichiometry should be calculated based on the amine hydrogen equivalent weight (AHEW) of each diamine.

  • Thoroughly mix each formulation at a controlled temperature (e.g., 50 °C) to ensure homogeneity.

  • Pour the mixtures into molds of appropriate dimensions for the subsequent characterization techniques.

  • Cure the samples in an oven following a defined temperature profile (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).

Characterization Techniques
  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the extent of the curing reaction.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the cured polymers.

  • Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta as a function of temperature, providing insights into the viscoelastic properties and crosslink density.

  • Tensile Testing: To determine the ultimate tensile strength, Young's modulus, and elongation at break.

Visualizing the Comparison

Chemical Structures

cluster_0 N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine cluster_1 N,N'-Dimethyl-1,3-propanediamine cluster_2 N,N'-Diethyl-1,3-propanediamine a C7H18N2 b C5H14N2 c C7H18N2

Caption: Molecular formulas of the compared diamine crosslinkers.

Hypothetical Experimental Workflow

A Epoxy Resin Formulation B Addition of Diamine Crosslinker A->B C Mixing and Degassing B->C D Casting into Molds C->D E Curing D->E F Characterization (DSC, TGA, DMA, Tensile) E->F

Caption: A typical experimental workflow for comparing diamine crosslinkers.

Conclusion

While N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is not a commonly used diamine crosslinker, its unique asymmetrical structure presents intriguing possibilities for creating polymers with tailored properties. Based on established principles, it is predicted to act as a mono-functional crosslinker, leading to a more flexible, less densely crosslinked network compared to its symmetrical, difunctional counterparts, N,N'-dimethyl-1,3-propanediamine and N,N'-diethyl-1,3-propanediamine.

This guide provides a theoretical framework for understanding how the nuanced structural features of a diamine can be rationally leveraged to control polymer properties. The outlined experimental protocols offer a clear path for researchers to validate these predictions and explore the potential of novel crosslinking agents in their specific applications. The careful selection of a diamine crosslinker, informed by an understanding of its structure-property relationships, is paramount to achieving the desired performance in advanced materials.

References

  • PubMed Central. (2021). Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]

  • FlavScents. (n.d.). N,N,N-trimethyl-1,3-propane diamine. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). N, N, N'-Trimethyl-1, 3-propanediamine, min 96%. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties. Retrieved from [Link]

  • MDPI. (2022). Diamine-Crosslinked and Blended Polyimide Membranes: An Emerging Strategy in Enhancing H2/CO2 Separation. Retrieved from [Link]

  • ACS Publications. (2023). Structure–Property Relationship of Diamine Cross-Linked Acrylate-Modified Natural Rubber: Improving Mechanical Properties, Shape Memory Behavior, and Thermal Stability of the Vulcanizates. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-N-methylpropane-1,3-diamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of diamino cross-linking in different polyimide solutions and membranes by precipitation observation and gas transport. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethyl-1,3-propanediamine. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Propanediamine, N,N-diethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of the chemical structure of the diamine crosslinking.... Retrieved from [Link]

  • PubChem. (n.d.). N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Molecular structure of the epoxy and of polyether diamine cross-linkers. (b). Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethyl-N'-methyl-1,3-propanediamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of functional monomers and crosslinkers. (a).... Retrieved from [Link]

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  • Google Patents. (n.d.). CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
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A Comparative Guide to the Reproducible Synthesis of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel diamines is a critical step in the discovery of new chemical entities. The compound N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine, an asymmetrically substituted butane-1,3-diamine, presents a unique synthetic challenge. Achieving a reproducible, high-yield, and high-purity synthesis is paramount for ensuring consistent results in downstream applications, from initial screening to preclinical development.

This guide provides an in-depth comparison of the primary synthetic strategies for N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. We will dissect the mechanistic underpinnings, reproducibility, and scalability of two core methods: Reductive Amination and Stepwise N-Alkylation . By examining the causality behind experimental choices and potential pitfalls, this document serves as a practical resource for selecting and optimizing a synthetic route tailored to your laboratory's specific needs and capabilities.

Overview of Synthetic Strategies

The synthesis of an asymmetrically substituted diamine like N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine requires precise control over reactivity to avoid the formation of undesired side products. The two logical retrosynthetic disconnections point towards either forming the tertiary amine via reductive amination or constructing the molecule through sequential alkylation steps.

cluster_0 Retrosynthetic Analysis cluster_1 Synthetic Pathways Target N-(3-amino-1-methylpropyl)- N-ethyl-N-methylamine RA Protocol 1: Reductive Amination Target->RA C-N bond formation (tertiary amine) SA Protocol 2: Stepwise Alkylation Target->SA Sequential C-N bond formation

Caption: Retrosynthetic approaches to the target diamine.

Protocol 1: One-Pot Reductive Amination

Reductive amination is a highly efficient and widely used method for forming C-N bonds, valued for its operational simplicity as a one-pot reaction.[1][2] This strategy involves the reaction of a ketone with a primary amine to form an intermediate imine, which is then reduced in situ to the desired amine. For our target molecule, this translates to the reaction of 4-(ethyl(methyl)amino)butan-2-one with ammonia.

Mechanistic Considerations & Causality

The reaction proceeds in two main stages within the same pot:

  • Imine Formation: The primary amine (ammonia) attacks the carbonyl carbon of the ketone. This is followed by dehydration to form a transient imine intermediate. This step is typically acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.[3]

  • In Situ Reduction: A reducing agent, chosen specifically for its ability to reduce the imine C=N bond while being less reactive towards the starting ketone, reduces the imine to the final amine product.[4]

The choice of reducing agent is critical for reproducibility. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are less reactive towards protonated carbonyls at the slightly acidic pH required for imine formation, thus minimizing the reduction of the starting ketone.[1][4]

G Start 4-(ethyl(methyl)amino)butan-2-one + Ammonia (NH3) Step1 Imine Formation (Acid Catalyst, e.g., AcOH) Start->Step1 Intermediate Intermediate Imine Step1->Intermediate SideReaction Reduction of Ketone (Side Product) Step1->SideReaction If reductant is too strong (e.g., NaBH4) Step2 In Situ Reduction (e.g., NaBH3CN) Intermediate->Step2 Product Target Diamine Step2->Product

Caption: Workflow for the Reductive Amination protocol.

Detailed Experimental Protocol (Hypothetical)
  • To a solution of 4-(ethyl(methyl)amino)butan-2-one (1.0 eq) in methanol (MeOH), add ammonium acetate (NH₄OAc, 3-5 eq) as the ammonia source and weak acid catalyst.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The use of NaBH₃CN is crucial as it selectively reduces the iminium ion in the presence of the ketone.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Quench the reaction by carefully adding aqueous HCl (2M) until the evolution of gas ceases.

  • Basify the solution with aqueous NaOH (e.g., 6M) to pH > 12 and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel, using a gradient elution of DCM/MeOH with 1% triethylamine (TEA) to prevent product streaking.

Reproducibility & Challenges

The primary challenge in this protocol is controlling the reaction to favor the formation of the primary amine without side reactions.

  • Over-Alkylation: The newly formed primary amine can potentially react with another molecule of the ketone, leading to a secondary amine impurity. Using a large excess of the ammonia source (ammonium acetate) can statistically favor the desired reaction and suppress this side reaction.

  • Reductant Stability and Selectivity: The pH of the reaction is a critical parameter. It must be acidic enough to promote imine formation but not so acidic as to degrade the borohydride reductant. A pH range of 6-7 is generally optimal.

  • Purification: The polar nature of the diamine product can make purification challenging. The use of a basic modifier (like triethylamine) in the chromatography eluent is often necessary to obtain a pure product with good recovery.

Protocol 2: Stepwise N-Alkylation

A more controlled, albeit longer, approach is the stepwise alkylation of a suitable precursor. This method offers greater control over selectivity, which can lead to higher purity and potentially better overall reproducibility, at the cost of atom economy and an increased number of synthetic steps. A logical route involves the mono-alkylation of a protected 3-aminobutane derivative.

Mechanistic Considerations & Causality

This strategy hinges on the use of protecting groups to control which nitrogen atom reacts. Direct alkylation of an unprotected diamine is notoriously difficult to control because the nucleophilicity of the amine often increases after the first alkylation, leading to overalkylation.[5]

A robust approach would be:

  • Start with 4-amino-2-butanol.

  • Protect the primary amine, for example, as a phthalimide or a carbamate (e.g., Boc).

  • Oxidize the secondary alcohol to a ketone.

  • Perform reductive amination with N-ethyl-N-methylamine to form the tertiary amine.

  • Deprotect the primary amine to yield the final product.

This multi-step process isolates each reactive site, ensuring that reactions occur only where intended, which is a cornerstone of achieving high reproducibility.

G cluster_0 Stepwise Synthesis Workflow A 4-Amino-2-butanol B Protect Primary Amine (e.g., Boc2O) A->B C Protected Amino Alcohol B->C D Oxidize Alcohol (e.g., PCC, Swern) C->D E Protected Amino Ketone D->E F Reductive Amination (Et(Me)NH, NaBH(OAc)3) E->F G Fully Protected Diamine F->G H Deprotect (e.g., TFA, HCl) G->H I Final Product H->I

Caption: Workflow for the Stepwise N-Alkylation protocol.

Detailed Experimental Protocol (Hypothetical)
  • Step 2a: Protection: React 4-amino-2-butanol (1.0 eq) with Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a solvent like THF or DCM with a base such as triethylamine (1.2 eq) to yield tert-butyl (3-hydroxybutan-1-yl)carbamate.

  • Step 2b: Oxidation: Oxidize the secondary alcohol of the protected intermediate using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation to yield tert-butyl (3-oxobutan-1-yl)carbamate.

  • Step 2c: Reductive Amination: Dissolve the protected amino ketone (1.0 eq) and N-ethyl-N-methylamine (1.2 eq) in a solvent like 1,2-dichloroethane (DCE). Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and stir at room temperature until the reaction is complete. This reductant is particularly effective for reductive aminations with secondary amines.[4]

  • Step 2d: Deprotection: Dissolve the resulting fully protected diamine in DCM and add an excess of trifluoroacetic acid (TFA) or bubble HCl gas through the solution. Stir until the deprotection is complete, then remove the volatiles under reduced pressure to yield the product as a salt.

Reproducibility & Challenges

While offering superior control, this method's reproducibility depends on the efficiency of each individual step.

  • Protection/Deprotection: The selection of the protecting group is crucial. It must be stable to the conditions of the oxidation and reductive amination steps but easily removable at the end. The Boc group is an excellent candidate due to its stability and ease of removal under acidic conditions.

  • Intermediate Purification: Each step requires a full workup and purification, which increases the overall time and potential for material loss. However, it also ensures that high-purity material is carried forward, simplifying the final purification.

  • Scalability: Multi-step syntheses can be more challenging to scale up compared to one-pot procedures. Each step must be individually optimized for the larger scale.

Performance Comparison

ParameterProtocol 1: One-Pot Reductive AminationProtocol 2: Stepwise N-AlkylationRationale & Justification
Number of Steps 1 (One-Pot)4Stepwise synthesis requires protection, oxidation, amination, and deprotection.
Control & Selectivity ModerateHighProtecting groups in Protocol 2 ensure site-specific reactions, preventing side products common in one-pot syntheses with polyfunctional molecules.[5]
Potential Yield Moderate to GoodGood to ExcellentWhile Protocol 1 is more atom-economical, losses from side reactions and difficult purification can lower the isolated yield. Protocol 2 has higher potential for loss at each step, but high-yielding individual reactions can lead to a better overall yield.
Reproducibility ModerateHighThe high selectivity and purification of intermediates in Protocol 2 lead to a more robust and reproducible process, less sensitive to minor variations in reaction conditions.
Purification Difficulty HighLow (Final Step)Protocol 1 generates a mixture that can be difficult to separate. The final deprotection in Protocol 2 often yields a clean salt that may only require recrystallization.
Time & Labor LowHighOne-pot procedures are inherently faster and require less hands-on time than multi-step syntheses.
Scalability GoodModerateOne-pot reactions are often easier to scale. Multi-step processes require scale-up optimization for each distinct reaction.

Conclusion and Recommendation

The choice between these two protocols depends heavily on the specific goals and constraints of the research.

For rapid synthesis and initial screening , where speed is more critical than absolute purity and yield, Protocol 1 (One-Pot Reductive Amination) is the superior choice. Its primary advantage is efficiency. However, researchers must be prepared to invest significant effort in optimizing the reaction conditions (especially the stoichiometry of the ammonia source) and developing a robust purification method to ensure batch-to-batch consistency.

For the synthesis of material for late-stage development, GMP campaigns, or when high purity and robust reproducibility are non-negotiable , Protocol 2 (Stepwise N-Alkylation) is highly recommended. Despite the higher number of steps, the explicit control offered by the protect-react-deprotect strategy minimizes the formation of impurities, simplifies purification, and ultimately provides a more reliable and scalable process. The investment in time and reagents at the outset is justified by the consistency and quality of the final product.

References

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Available at: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]

  • Nature. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing amines from aldehydes and ketones by biocatalysis.
  • National Institutes of Health. (n.d.). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Available at: [Link]

  • Semantic Scholar. (2000). Asymmetric Synthesis of 1,2-Diamines by the Addition of Allylic Zinc and Magnesium Reagents to N,N′-Bis[(S)-1-phenylethyl)]ethanediimine. Available at: [Link]

  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Available at: [Link]

  • Greener Education Materials for Chemists. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Available at: [Link]

  • National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Available at: [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Available at: [Link]

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"inter-laboratory comparison of (3-amino-1-methylpropyl)ethyl(methyl)amine analysis"

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison Guide to the Analysis of (3-amino-1-methylpropyl)ethyl(methyl)amine

Introduction: The Rationale for Inter-Laboratory Comparison

(3-amino-1-methylpropyl)ethyl(methyl)amine is a diamine that may be encountered as a pharmaceutical intermediate, a building block in chemical synthesis, or a potential impurity. Accurate and precise quantification is critical for quality control, process optimization, and regulatory compliance. An inter-laboratory comparison, or proficiency test, is the ultimate measure of an analytical method's robustness and reproducibility.[1][2][3][4] It provides an objective assessment of how a method performs in the hands of different analysts, using different equipment, in various laboratory environments.[1][2][3][4] The primary goals of such a study are to:

  • Evaluate the performance of participating laboratories.

  • Determine the precision (repeatability and reproducibility) of the analytical method.[4]

  • Identify potential biases in the measurement process.

  • Establish a consensus value for the concentration of the analyte in a given material.

This guide will detail a suitable analytical methodology, outline the design of a proficiency testing scheme, and provide a framework for the statistical analysis of the resulting data, in line with international standards such as ISO 13528.[5][6][7][8]

Analytical Methodology: A Comparative Approach

The selection of an appropriate analytical technique is paramount. For a compound like (3-amino-1-methylpropyl)ethyl(methyl)amine, which contains both a primary and a tertiary amine functional group, several chromatographic techniques are viable.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many amines.[9][10][11]

Causality of Method Choice: Direct analysis of simple amines by HPLC-UV is often challenging due to their lack of a strong chromophore.[9][10] To overcome this, a pre-column derivatization step is employed. This involves reacting the amine with a reagent that attaches a UV-active or fluorescent tag to the molecule, significantly enhancing detection sensitivity.[12][13][14][15] For this guide, we propose derivatization with Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) , a widely used reagent for primary and secondary amines that yields stable, highly fluorescent derivatives detectable by both UV and fluorescence detectors.[14]

Experimental Protocol: HPLC-UV with Pre-Column Derivatization

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 25 mg of (3-amino-1-methylpropyl)ethyl(methyl)amine reference standard and dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.

    • Perform serial dilutions to create a series of calibration standards ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Sample Preparation and Derivatization:

    • Accurately weigh the test sample containing (3-amino-1-methylpropyl)ethyl(methyl)amine and dissolve it in the same solvent as the standards to achieve a concentration within the calibration range.

    • To 100 µL of each standard solution and sample solution in separate vials, add 200 µL of a borate buffer solution (pH ~9.5).

    • Add 200 µL of a Dansyl Chloride solution (e.g., 1.5 mg/mL in acetonitrile).

    • Vortex the vials and heat at 60 °C for 45 minutes in a water bath or heating block.

    • After cooling to room temperature, add a small amount of a primary amine solution (e.g., methylamine) to quench the excess Dansyl Chloride.

    • Filter the solutions through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended. For example:

      • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

      • Solvent B: Acetonitrile with 0.1% TFA.

      • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Approximately 254 nm.

    • Injection Volume: 10 µL.

Diagram of the HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weighing of Sample & Standard Dissolution Dissolution in Solvent Weighing->Dissolution Buffering Addition of Borate Buffer Dissolution->Buffering Derivatization Addition of Dansyl Chloride Buffering->Derivatization Reaction Heating (60°C) Derivatization->Reaction Quenching Quenching Excess Reagent Reaction->Quenching Filtering Filtering (0.45 µm) Quenching->Filtering Injection Injection onto C18 Column Filtering->Injection Separation Gradient Elution Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HPLC analysis of (3-amino-1-methylpropyl)ethyl(methyl)amine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique, particularly for volatile and semi-volatile compounds.[16][17][18]

Causality of Method Choice: Due to their polarity and basic nature, amines can exhibit poor peak shape (tailing) on standard GC columns.[16][19] This is caused by interactions with active sites in the GC system.[16][19] Therefore, a specialized base-deactivated column is essential for good chromatography.[18] GC-MS offers high selectivity and sensitivity, and provides structural information, which is beneficial for impurity profiling.

Brief Protocol Outline:

  • Sample Preparation: Dissolution in a suitable organic solvent (e.g., dichloromethane). Derivatization is generally not required if a base-deactivated column is used.

  • GC Column: A base-deactivated, mid-polarity column (e.g., Rtx-Volatile Amine or similar).[16]

  • Injection: Split or splitless injection depending on the concentration.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure elution of the analyte.

  • Detection: Mass Spectrometry (MS) in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Comparison of HPLC and GC-MS

FeatureHPLC-UV (with Derivatization)GC-MS
Applicability Excellent for non-volatile, polar, and thermally unstable compounds.Best for volatile and thermally stable compounds.
Sample Prep More complex due to the derivatization step.Simpler, often just "dilute and shoot".
Sensitivity High, especially with fluorescence detection.Very high, especially in SIM mode.
Selectivity Good, based on chromatographic separation.Excellent, based on both retention time and mass-to-charge ratio.
Instrumentation Widely available in QC labs.Common, but perhaps less so than HPLC in some QC environments.

For this guide, we will proceed with the HPLC-UV method as it is highly robust, widely accessible, and the derivatization step helps to normalize the chemical properties of the analyte for more consistent chromatography across different systems.

Inter-Laboratory Study Design

A well-designed study is crucial for obtaining meaningful results.[2] The following steps are based on established proficiency testing guidelines.

Diagram of the Inter-Laboratory Study Workflow

ILC_Design A 1. Define Study Objectives & Scope B 2. Recruit Participating Laboratories A->B C 3. Prepare & Validate Test Material B->C D 4. Distribute Samples & Provide Protocol C->D E 5. Laboratories Perform Analysis D->E F 6. Data Submission by Laboratories E->F G 7. Statistical Analysis of Results F->G H 8. Issue Final Report & Performance Scores G->H Stats_Workflow Data Receive Data from All Laboratories Screening Screen for Outliers (e.g., Cochran's & Grubbs' Tests) Data->Screening Consensus Calculate Assigned Value (p*) (Robust Mean of Valid Data) Screening->Consensus SD Calculate Standard Deviation for Proficiency Assessment (σpt) Consensus->SD Precision Calculate Repeatability & Reproducibility SDs Consensus->Precision ZScore Calculate Z-Scores for Each Laboratory SD->ZScore Report Generate Final Report with Performance Evaluation ZScore->Report Precision->Report

Caption: Statistical analysis workflow for inter-laboratory comparison data.

Step-by-Step Statistical Evaluation

  • Outlier Detection: Before calculating summary statistics, the data should be checked for outliers.

    • Cochran's Test: Can be used to identify laboratories with significantly larger variance than others (within-laboratory precision).

    • Grubbs' Test: Can be used to identify laboratories whose mean values are significantly different from the others (between-laboratory bias).

    • In our hypothetical data, Lab 9 appears to be a potential outlier. A statistical test would confirm if its results should be excluded from the calculation of the consensus value.

  • Calculation of the Assigned Value (p*): After removing any statistical outliers, the assigned value (the best estimate of the true concentration) is calculated. A robust statistical method, such as the algorithm described in ISO 13528, is recommended as it minimizes the influence of extreme values. [6]For simplicity, we can consider it as the robust mean of the laboratory averages.

  • Calculation of the Standard Deviation for Proficiency Assessment (σpt): This value represents the expected spread of results and is used to set performance criteria. It can be determined from the current study's data, from a previous study, or based on a fitness-for-purpose goal.

  • Performance Evaluation (Z-Scores): The performance of each laboratory is commonly evaluated using a Z-score, calculated as:

    Z = (x - p*) / σpt

    Where:

    • x is the result reported by the laboratory.

    • p* is the assigned value.

    • σpt is the standard deviation for proficiency assessment.

    Interpretation of Z-Scores:

    • |Z| ≤ 2.0: Satisfactory performance.

    • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

    • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

  • Estimation of Precision:

    • Repeatability Standard Deviation (s_r): This measures the variability of results within a single laboratory under the same conditions. [4]It is calculated from the differences between the results for Sample A and Sample B for each laboratory.

    • Reproducibility Standard Deviation (s_R): This measures the variability of results between different laboratories. [4]It is calculated from the overall variance of the results from all participating laboratories and incorporates both within- and between-laboratory variability.

Conclusion and Recommendations

The successful completion of an inter-laboratory comparison provides invaluable data. For the hypothetical analysis of (3-amino-1-methylpropyl)ethyl(methyl)amine, this guide outlines a robust HPLC-UV method and a comprehensive framework for study design and data interpretation. The results of such a study would allow participating laboratories to benchmark their performance and provide confidence in the analytical method's reliability for its intended purpose. Any laboratories identified with unsatisfactory performance should conduct a thorough root cause analysis and implement corrective actions. The calculated reproducibility standard deviation can be used as a component in the estimation of measurement uncertainty for the analytical method.

References

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Restek Corporation. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column.
  • Graffius, G. C., et al. (2018, July 16). Generic GC–FID for Volatile Amine Quantitation in Pharma.
  • Agilent Technologies. (2010, October 8). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column.
  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Volatile Amines.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • Moorchilot, V. S., Aravind, U. K., & Aravindakumar, C. T. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
  • iTeh Standards. (n.d.). SIST ISO 13528:2023 - Statistical methods for use in proficiency testing by interlaboratory comparison.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Inamuddin, Asiri, A. M., & Ali, I. (Eds.). (2019, November 12).
  • Springer. (2023, February 20). Statistical Method for Proficiency Testing. Lecture Notes in Medical Technology.
  • You, C., Ho, T., Rucker, V., Yeh, J., & Wang, L. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing.
  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
  • Springer. (2025, August 10).
  • iTeh Standards. (n.d.). INTERNATIONAL STANDARD ISO 13528 iTeh STANDARD PREVIEW.
  • QUALITAT. (2014, January 20). ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison.
  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • PubMed. (n.d.). A simple methodology to analyze inter-laboratory data: a simulation study.
  • ResearchGate. (2025, August 5). Inter-laboratory studies in analytical chemistry | Request PDF.
  • Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • Analytical Methods (RSC Publishing). (n.d.). On the validation by inter-laboratory study of 'procedures' in chemical measurement.
  • ACS Publications. (n.d.). Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography | Analytical Chemistry.
  • National Institute of Standards and Technology. (2022, September 13). Interlaboratory Studies | NIST.
  • Chromatography Forum. (2009, October 22). trimethylamine and other tertiary amines by HPLC-UV?.
  • Wikipedia. (n.d.). Reproducibility.

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"quantification of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine in complex matrices"

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Quantification of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine in Complex Matrices

Introduction: The Analytical Challenge of Polar Amines

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is a diamine characterized by its low molecular weight, high polarity, and basic nature. The quantification of such compounds in complex biological and environmental matrices presents a significant analytical challenge. Their inherent properties lead to poor retention on traditional reversed-phase chromatography columns, potential for ion suppression in mass spectrometry, and a general lack of a native chromophore for UV-Vis or fluorescence detection. Consequently, developing a robust, sensitive, and specific analytical method is critical for applications ranging from pharmacokinetic studies in drug development to monitoring in environmental and toxicological screening.

This guide provides a comparative analysis of the primary analytical methodologies for the quantification of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine and similar aliphatic amines. We will delve into the technical nuances of sample preparation, chromatographic separation, and detection, offering field-proven insights to guide researchers in selecting and implementing the most appropriate strategy for their specific application.

Core Analytical Strategies: A Comparative Overview

The choice of analytical technique is fundamentally dictated by the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The three predominant methodologies for the quantification of polar amines are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

For trace-level quantification in complex matrices like plasma, urine, or tissue homogenates, LC-MS/MS is unequivocally the method of choice. Its unparalleled sensitivity and selectivity, derived from the ability to isolate a specific precursor ion and monitor its characteristic product ions, allows for confident identification and quantification even in the presence of significant background interference.

Causality Behind Experimental Choices:

  • Chromatography: Due to the polar nature of the analyte, traditional C18 columns often provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently the superior choice, as it utilizes a polar stationary phase and a high organic content mobile phase to effectively retain and separate polar compounds.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is typically employed, as the amine functional groups are readily protonated to form [M+H]⁺ or [M+2H]²⁺ ions.

  • Sample Preparation: The primary goal is to remove proteins and phospholipids, which can interfere with ionization and contaminate the analytical system. While simple protein precipitation (PPT) is fast, Solid-Phase Extraction (SPE) often provides a cleaner extract, leading to reduced matrix effects and improved long-term instrument performance. Mixed-mode cation exchange SPE cartridges are particularly effective for basic compounds like diamines.

  • Internal Standard (IS) Spiking: Fortify 100 µL of the matrix sample (e.g., plasma) with an appropriate internal standard (ideally a stable isotope-labeled version of the analyte).

  • Protein Precipitation & Dilution: Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile:10% water with 10 mM ammonium formate).

  • HILIC-MS/MS Analysis:

    • Column: HILIC column (e.g., silica, amide, or zwitterionic phase).

    • Mobile Phase A: 10 mM ammonium formate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 minute, then decrease to 40% B over 3 minutes.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: ESI positive mode. Monitor at least two MRM (Multiple Reaction Monitoring) transitions for the analyte and one for the IS to ensure specificity.

LCMS_Workflow Sample Plasma Sample (100 µL) Spike Spike with Internal Standard Sample->Spike 1. PPT Protein Precipitation (Acetonitrile) Spike->PPT 2. Centrifuge Centrifugation PPT->Centrifuge 3. SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Centrifuge->SPE 4. Load Supernatant Evap Evaporation & Reconstitution SPE->Evap 5. Elute Analysis HILIC-MS/MS Analysis Evap->Analysis 6. Inject

Fig 1. LC-MS/MS sample preparation and analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Powerhouse

GC-MS is another powerful technique for the quantification of volatile and semi-volatile compounds. However, for polar, non-volatile amines like N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine, direct analysis is not feasible. A critical prerequisite is a chemical derivatization step to increase the analyte's volatility and thermal stability while improving its chromatographic properties.

Causality Behind Experimental Choices:

  • Derivatization: The primary and secondary amine groups are targeted for derivatization. Acylating agents (e.g., trifluoroacetic anhydride - TFAA), silylating agents (e.g., BSTFA), or chloroformates (e.g., isobutyl chloroformate) are commonly used. The choice of reagent impacts the stability of the derivative and the potential for background interference in the mass spectrometer.

  • Extraction: Liquid-Liquid Extraction (LLE) is a common sample preparation technique used prior to derivatization to isolate the analyte from the aqueous biological matrix into an organic solvent.

  • Ionization: Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns that are useful for structural confirmation.

  • pH Adjustment & LLE:

    • To 200 µL of sample (e.g., urine), add an internal standard and adjust the pH to >11 with NaOH to ensure the amines are in their free base form.

    • Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).

    • Vortex vigorously for 2 minutes and centrifuge to separate the phases.

  • Derivatization:

    • Transfer the organic layer to a clean vial.

    • Add 50 µL of a derivatizing agent (e.g., trifluoroacetic anhydride).

    • Cap the vial and heat at 70°C for 30 minutes.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under nitrogen and reconstitute in 100 µL of a suitable solvent like ethyl acetate.

  • GC-MS Analysis:

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Inlet: Splitless injection at 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

    • Mass Spectrometry: EI mode (70 eV). Use Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized analyte and IS.

GCMS_Workflow Sample Urine Sample (200 µL) pH_Adjust pH Adjustment (pH > 11) Sample->pH_Adjust 1. Add IS LLE Liquid-Liquid Extraction (MTBE) pH_Adjust->LLE 2. Deriv Derivatization (e.g., TFAA, 70°C) LLE->Deriv 3. Transfer Organic Layer Evap Evaporation & Reconstitution Deriv->Evap 4. Analysis GC-MS Analysis (SIM) Evap->Analysis 5. Inject

Fig 2. GC-MS workflow including LLE and derivatization.
HPLC with UV or Fluorescence Detection: A Cost-Effective Alternative

When mass spectrometry is unavailable, HPLC with optical detection can be a viable alternative, provided the analyte is derivatized with a tag that possesses a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection). This approach is often less sensitive than MS-based methods but can be sufficient for applications where analyte concentrations are higher.

Causality Behind Experimental Choices:

  • Derivatization: The key step is the introduction of a detectable moiety. Common derivatizing agents include Dansyl Chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl), which react with primary and secondary amines to yield highly fluorescent derivatives.

  • Chromatography: Following derivatization, the analyte becomes much less polar, making it well-suited for separation on standard reversed-phase C18 columns.

Quantitative Performance Comparison

The choice of methodology directly impacts key performance characteristics. The following table summarizes typical performance data gleaned from literature for the analysis of similar short-chain amines in biological fluids.

Parameter LC-MS/MS (HILIC) GC-MS (with Derivatization) HPLC-Fluorescence (with Derivatization)
Limit of Quantification (LOQ) 0.1 - 5 ng/mL1 - 20 ng/mL10 - 100 ng/mL
Linearity (r²) > 0.995> 0.99> 0.99
Specificity / Selectivity Very HighHighModerate to High
Matrix Effects Potential for ion suppression/enhancement; requires careful evaluation.Lower, as interferences are often removed during LLE and derivatization.Can be significant; requires effective sample cleanup.
Throughput High (2-5 min run times)Low to Moderate (derivatization is time-consuming)Moderate
"Fitness-for-Purpose" Bioanalysis, Pharmacokinetics, Trace-level detectionToxicology, ScreeningQuality Control, Higher concentration monitoring

Trustworthiness: The Imperative of Method Validation

Regardless of the chosen technique, every protocol described must be part of a self-validating system. A robust method validation is essential to ensure the trustworthiness of the generated data. According to guidelines from regulatory bodies like the FDA, this validation should assess:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: How close the measured values are to the true value, and the reproducibility of the measurements.

  • Calibration Curve: The relationship between instrument response and known concentrations of the analyte.

  • Recovery: The efficiency of the sample preparation process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the matrix under various storage and handling conditions.

Conclusion and Expert Recommendation

For the quantification of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine in complex matrices, LC-MS/MS, particularly with a HILIC-based separation, stands out as the most powerful and reliable methodology. It offers the superior sensitivity and specificity required for demanding applications like bioanalysis and pharmacokinetic studies. While GC-MS is a viable and potent alternative, the mandatory and often complex derivatization step can reduce throughput and introduce variability. HPLC with fluorescence detection is a cost-effective option but generally lacks the sensitivity needed for trace-level analysis.

The ultimate choice should be guided by a "fitness-for-purpose" principle, balancing the required analytical performance with the available instrumentation and the specific goals of the research. In all cases, a thorough method validation is non-negotiable to ensure the generation of accurate and defensible scientific data.

References

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A Senior Application Scientist's Guide to Derivatization Reagents for the Analysis of Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of secondary amines is a critical analytical challenge. Direct analysis of these compounds by chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) is often hindered by their inherent polarity, low volatility, and poor ionization efficiency. Chemical derivatization offers a robust solution by chemically modifying the secondary amine to create a derivative with more favorable analytical properties. This guide provides an in-depth comparison of common derivatization reagents, offering insights into their reaction mechanisms, experimental protocols, and performance to aid in the selection of the most appropriate reagent for your analytical needs.

The Imperative of Derivatization for Secondary Amine Analysis

Secondary amines are prevalent in a wide range of molecules, including pharmaceuticals, illicit drugs, environmental contaminants, and endogenous metabolites. Their analysis is crucial for drug metabolism studies, toxicological screening, and biomarker discovery. However, the lone pair of electrons on the nitrogen atom makes secondary amines prone to adsorption on active sites within the chromatographic system, leading to poor peak shape and reduced sensitivity. Derivatization addresses these challenges by:

  • Increasing Volatility for GC Analysis: By replacing the active hydrogen on the nitrogen, derivatization reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte for GC analysis.[1][2]

  • Improving Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better retention and separation on both GC and LC columns.[1]

  • Enhancing Detection Sensitivity: Many derivatizing agents introduce a chromophore, fluorophore, or an easily ionizable group, significantly enhancing the response of UV, fluorescence, or mass spectrometry detectors.[3][4]

  • Improving Derivative Stability: The resulting derivatives are often more stable than the parent amine, preventing degradation during analysis.[1]

The choice of derivatization reagent is a critical decision that depends on the specific analytical goal, the nature of the sample matrix, the analyte's structure, and the available instrumentation.

A Comparative Overview of Common Derivatization Reagents

The following sections delve into the most frequently employed classes of derivatization reagents for secondary amines, providing a comparative analysis of their performance characteristics.

Acylating Reagents: Versatile and Widely Adopted

Acylation is a common derivatization strategy that involves the introduction of an acyl group onto the secondary amine. This is typically achieved using acid anhydrides or acyl chlorides.

Trifluoroacetic anhydride (TFAA) is a powerful and highly reactive acylating agent, particularly favored for GC analysis.[2] It readily reacts with secondary amines to form stable and volatile trifluoroacetyl derivatives.[1]

Reaction Mechanism:

The reaction is a nucleophilic acyl substitution where the lone pair of the secondary amine attacks one of the carbonyl carbons of TFAA, leading to the formation of a trifluoroacetamide and trifluoroacetic acid as a byproduct.

TFAA_Reaction cluster_reactants Reactants cluster_products Products R2NH R₂NH (Secondary Amine) Derivative R₂N-COCF₃ (Trifluoroacetyl Derivative) R2NH->Derivative + TFAA TFAA (CF₃CO)₂O (TFAA) Byproduct CF₃COOH (Trifluoroacetic Acid) Dansyl_Reaction cluster_reactants Reactants cluster_products Products R2NH R₂NH (Secondary Amine) Derivative Dansyl-NR₂ (Dansyl Derivative) R2NH->Derivative + Dansyl-Cl (pH 9.5-10.5) DansylCl Dansyl-Cl Byproduct HCl

Caption: Dansylation of a secondary amine.

Experimental Protocol (General):

  • Sample Preparation: Prepare the amine-containing sample in a suitable buffer, such as a carbonate-bicarbonate buffer (pH 9.8). [5]2. Reagent Addition: Add a solution of dansyl chloride in acetone or acetonitrile to the sample solution. [6]3. Reaction: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes) in the dark. [5]4. Quenching: Add a quenching solution, such as a primary amine (e.g., methylamine or ammonia), to consume the excess dansyl chloride. [4]5. Analysis: The reaction mixture can be directly injected for LC analysis or further processed.

Causality Behind Experimental Choices:

  • Alkaline pH: The alkaline environment ensures that the secondary amine is in its deprotonated, nucleophilic state, which is essential for the reaction to proceed efficiently. [4]* Reaction in the Dark: Dansyl derivatives can be light-sensitive, so conducting the reaction in the dark helps prevent photodegradation.

  • Quenching: Excess dansyl chloride can hydrolyze to dansyl sulfonic acid, which can interfere with the chromatography. A quenching step removes the excess reagent.

9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is another popular reagent for derivatizing primary and secondary amines, yielding highly fluorescent and stable derivatives suitable for HPLC with fluorescence detection and LC-MS. [7][8] Reaction Mechanism:

FMOC-Cl reacts with secondary amines in a basic medium to form a stable carbamate linkage.

FMOC_Reaction cluster_reactants Reactants cluster_products Products R2NH R₂NH (Secondary Amine) Derivative FMOC-NR₂ (FMOC Derivative) R2NH->Derivative + FMOC-Cl (Borate Buffer) FMOC_Cl FMOC-Cl Byproduct HCl

Caption: Derivatization of a secondary amine with FMOC-Cl.

Experimental Protocol (General):

  • Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.

  • Buffering: Add a borate buffer (pH ~9-10) to the sample solution. [6][9]3. Reagent Addition: Add a solution of FMOC-Cl in acetonitrile. [6]4. Reaction: Allow the reaction to proceed at room temperature for a short period (e.g., 1-5 minutes). [9]5. Quenching: The reaction can be stopped by adding an acid or a primary amine like glycine to react with the excess FMOC-Cl. [7]6. Analysis: The reaction mixture is then ready for HPLC analysis.

Causality Behind Experimental Choices:

  • Borate Buffer: A borate buffer is commonly used to maintain the necessary alkaline pH for the reaction to occur efficiently. [9]* Rapid Reaction: The reaction with FMOC-Cl is typically fast, which is advantageous for high-throughput analysis. [7]* Interference Removal: The unreacted FMOC-Cl and its hydrolysis product, FMOC-OH, can interfere with the analysis. A quenching step or a subsequent extraction is often necessary to remove these interferences. [7]

Silylating Reagents: The Gold Standard for GC

Silylation is the most widely used derivatization technique for GC analysis. It involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group, which significantly increases volatility and thermal stability. [10]

MSTFA is a powerful and versatile silylating reagent that readily derivatizes a wide range of functional groups, including secondary amines. [11][12]The byproducts of the reaction, N-methyltrifluoroacetamide and trimethylsilyl fluoride, are volatile and generally do not interfere with the chromatography.

Reaction Mechanism:

MSTFA reacts with the active hydrogen of the secondary amine to form a trimethylsilyl derivative.

MSTFA_Reaction cluster_reactants Reactants cluster_products Products R2NH R₂NH (Secondary Amine) Derivative R₂N-Si(CH₃)₃ (TMS Derivative) R2NH->Derivative + MSTFA MSTFA MSTFA Byproducts CF₃CONHCH₃ + (CH₃)₃SiF

Caption: Silylation of a secondary amine with MSTFA.

Experimental Protocol (General):

  • Sample Preparation: Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.

  • Reagent Addition: Add MSTFA, often with a catalyst like trimethylchlorosilane (TMCS) to enhance reactivity, especially for hindered amines. [13]3. Reaction: Heat the mixture at 60-100°C for 15-60 minutes.

  • Analysis: The reaction mixture can be directly injected into the GC-MS system.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Moisture will preferentially react with the silylating reagent, reducing the yield of the desired derivative.

  • Catalyst: TMCS acts as a catalyst, increasing the silylating power of MSTFA, which is beneficial for less reactive or sterically hindered secondary amines. [13]* Direct Injection: A significant advantage of MSTFA is that the byproducts are volatile and generally do not require removal before analysis.

Chiral Derivatization Reagents: Resolving Enantiomers

For the analysis of chiral secondary amines, chiral derivatization reagents are employed. These reagents are enantiomerically pure and react with the racemic amine to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral column. [14]

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), or Marfey's reagent, is a widely used chiral derivatizing agent for primary and secondary amines. [14]The reaction occurs under mild alkaline conditions, and the resulting diastereomeric derivatives can be separated by reversed-phase LC and detected by UV-Vis. [14] Reaction Mechanism:

The L-amino acid in Marfey's reagent provides the chiral center for the formation of diastereomers upon reaction with the chiral secondary amine.

Marfey_Reaction cluster_reactants Reactants cluster_products Products Racemic_Amine (R/S)-R₂NH (Racemic Amine) Diastereomers Diastereomeric Derivatives (L-R, L-S) Racemic_Amine->Diastereomers + Marfey's Reagent Marfeys Marfey's Reagent (L)

Caption: Formation of diastereomers using Marfey's Reagent.

Experimental Protocol (General):

  • Sample Preparation: Dissolve the racemic amine in a suitable solvent.

  • Reaction: Add Marfey's reagent and a weak base (e.g., sodium bicarbonate) and heat at a moderate temperature (e.g., 40°C).

  • Quenching: Stop the reaction by adding acid.

  • Analysis: Analyze the resulting diastereomers by LC-UV.

Causality Behind Experimental Choices:

  • Mild Conditions: The reaction is performed under mild conditions to prevent racemization of the analyte or the reagent.

  • Stoichiometry: The molar ratio of the derivatizing reagent to the analyte is crucial for achieving complete derivatization.

Performance Comparison of Derivatization Reagents

The selection of an optimal derivatization reagent requires a careful consideration of several performance metrics. The following table summarizes the key characteristics of the discussed reagents.

ReagentTarget AminesAnalytical TechniqueKey AdvantagesKey Disadvantages
TFAA Primary & SecondaryGC-MSHighly reactive, forms volatile and stable derivatives. [1][2]Moisture sensitive, acidic byproducts can damage GC columns if not removed. [1][2]
Dansyl Chloride Primary & SecondaryHPLC-UV/FLD, LC-MSVersatile, enhances fluorescence and ionization efficiency, stable derivatives. [3]Reaction can be slow, excess reagent and byproducts may interfere.
FMOC-Cl Primary & SecondaryHPLC-UV/FLD, LC-MSRapid reaction, highly fluorescent derivatives. [7]Derivatives can be unstable, excess reagent and byproducts interfere. [7]
MSTFA Primary & SecondaryGC-MSPowerful silylating agent, volatile and non-interfering byproducts. [10][11]Highly moisture sensitive. [10]
Marfey's Reagent Primary & SecondaryLC-UVEnables chiral separation on achiral columns. [14]Can be suboptimal for general sensitivity enhancement compared to other reagents. [15]

Conclusion: A Strategic Approach to Derivatization

The derivatization of secondary amines is an indispensable tool in the analytical chemist's arsenal. There is no single "best" reagent; the optimal choice is dictated by the specific requirements of the analysis. For GC-MS applications, silylation with MSTFA remains a dominant and highly effective strategy. For LC-based methods, acylating agents like Dansyl Chloride and FMOC-Cl offer excellent sensitivity, particularly with fluorescence detection. When enantiomeric separation is the goal, chiral derivatizing agents such as Marfey's reagent are essential.

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A Comparative Guide to the Structural Elucidation of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, comparative analysis of spectroscopic and chromatographic techniques for the structural elucidation of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine (Compound 1 ). To provide a clear framework for differentiation, we will compare its predicted spectral data with that of its structural isomer, N',N'-diethyl-N-methylpropane-1,3-diamine (Compound 2 ).

This guide is structured to not only present analytical methods but to also delve into the causal reasoning behind the selection of experimental parameters and the interpretation of the resulting data.

Introduction to the Analytical Challenge

Compound 1 is a chiral diamine featuring a primary amine, a tertiary amine, and a stereocenter. Its structural confirmation requires a multi-faceted analytical approach to ascertain its constitution, connectivity, and, if necessary, its enantiomeric purity. The presence of a closely related structural isomer, Compound 2 , which differs in the placement of the alkyl groups on the nitrogen atoms, highlights the necessity for meticulous spectroscopic analysis to avoid misidentification.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides information on the number of different types of protons and their neighboring protons. The chemical shift (δ) is influenced by the electron density around the proton, and the splitting pattern (multiplicity) is determined by the number of adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; CDCl₃ will show the N-H protons, while D₂O will cause them to exchange with deuterium, leading to their disappearance from the spectrum, which can be a useful diagnostic tool.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (adjust for concentration)

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and integrate the signals.

A Senior Application Scientist's Guide to Performance Evaluation of Chromatographic Columns for Diamine Separation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of diamines are critical in numerous fields, from pharmaceutical development, where they can be synthetic intermediates or impurities, to food science and biomedical research, where they serve as important biological markers. The inherent polarity and basicity of diamines, however, present unique challenges for chromatographic separation. This guide provides an in-depth, objective comparison of the performance of different chromatographic columns for diamine separation, supported by experimental data and field-proven insights to empower you in selecting the optimal analytical strategy.

The Challenge of Diamine Separation: Why Column Selection is Paramount

Diamines are organic compounds containing two amino groups. Their high polarity makes them poorly retained on traditional reversed-phase columns, while their basic nature can lead to poor peak shapes due to interactions with residual silanols on silica-based stationary phases. The choice of chromatographic column and the corresponding analytical technique is therefore not merely a matter of preference but a critical decision that dictates the success of the separation. This guide will navigate the four primary strategies for diamine analysis:

  • Ion-Exchange Chromatography (IEC): Capitalizing on the positive charge of protonated diamines.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful technique for retaining and separating highly polar compounds without derivatization.

  • Gas Chromatography (GC): A classic approach, often for volatile diamines, with specific columns designed to handle their basicity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Derivatization: A widely used method that chemically modifies diamines to enhance their retention and detectability.

We will dissect each of these approaches, focusing on the performance of specific columns and the rationale behind their selection.

Ion-Exchange Chromatography (IEC): A Charge-Based Approach

Ion-exchange chromatography separates molecules based on their net charge. For diamines, which are protonated in acidic mobile phases, cation-exchange chromatography is the method of choice. The stationary phase consists of negatively charged functional groups that interact with the positively charged diamine molecules.

The Mechanism of Cation-Exchange Chromatography for Diamines

The fundamental principle of cation-exchange chromatography lies in the reversible electrostatic interaction between the positively charged analyte and the negatively charged stationary phase. By manipulating the ionic strength and/or pH of the mobile phase, the bound analytes can be selectively eluted.

IEC_Mechanism cluster_column Cation-Exchange Column cluster_mobile_phase Mobile Phase StationaryPhase Stationary Phase (-SO3-) Diamine Protonated Diamine (H3N+-(CH2)n-NH3+) Diamine->StationaryPhase Binding Salt Eluent Cation (e.g., Na+) Salt->StationaryPhase Elution (Competition)

Caption: Mechanism of cation-exchange chromatography for diamine separation.

Column Comparison: Strong vs. Weak Cation Exchangers

Cation exchangers are broadly classified as strong or weak, based on the pKa of their functional groups.[1]

  • Strong Cation Exchangers (SCX): These possess functional groups like sulfonate (-SO3-) that remain ionized over a wide pH range.[2]

  • Weak Cation Exchangers (WCX): These have functional groups like carboxylate (-COO-) that are ionized at higher pH values.[3]

For many diamine applications, strong cation exchangers are preferred due to their robust performance across a broader pH range.

Table 1: Performance Comparison of Cation-Exchange Columns for Diamine Separation

ColumnStationary Phase ChemistryKey Performance CharacteristicsIdeal Applications
Thermo Scientific™ Dionex™ IonPac™ CS19 High-capacity, carboxylate/sulfonate functionalizedExcellent resolution of polar amines, including alkanolamines and biogenic amines.[4] Compatible with high ionic strength matrices.Analysis of diamines in complex samples like food and beverages.[4][5]
Thermo Scientific™ Dionex™ IonPac™ CS17 Moderate-capacity, carboxylatedDesigned for hydrophobic and polyvalent amines.[6] Can be used with simple acidic eluents.Separation of a wide range of amines, including alkyl diamines.
Amberlite IRC-50 / Sephadex C-50 Weak cation exchangers (carboxylate)Demonstrate pH-dependent binding of biogenic amines.[3]Research applications studying the binding mechanisms of amines.[3]

Expert Insight: The choice between a high-capacity column like the IonPac CS19 and a moderate-capacity one like the CS17 depends on the sample matrix and the specific diamines of interest. The higher capacity of the CS19 provides better resolution for complex mixtures and samples with high salt concentrations.[4][7]

Experimental Protocol: IEC of Diamines

This protocol provides a general framework for the separation of diamines using a cation-exchange column.

Workflow Diagram:

IEC_Workflow Start Start SamplePrep Sample Preparation (Dilution & Filtration) Start->SamplePrep ColumnEquilibration Column Equilibration (with initial mobile phase) SamplePrep->ColumnEquilibration Injection Sample Injection ColumnEquilibration->Injection GradientElution Gradient Elution (Increasing ionic strength) Injection->GradientElution Detection Conductivity or Amperometric Detection GradientElution->Detection DataAnalysis Data Analysis Detection->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for IEC analysis of diamines.

Step-by-Step Methodology:

  • Column: Thermo Scientific™ Dionex™ IonPac™ CS19 (4 x 250 mm)

  • Mobile Phase A: Deionized water

  • Mobile Phase B: 100 mM Methanesulfonic Acid (MSA)

  • Gradient:

    • 0-5 min: 10% B

    • 5-15 min: 10-50% B (linear gradient)

    • 15-20 min: 50% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Suppressed Conductivity

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the sample in deionized water and filter through a 0.22 µm syringe filter.

Hydrophilic Interaction Liquid Chromatography (HILIC): A Modern Approach for Polar Analytes

HILIC has emerged as a powerful technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[8] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[9]

The HILIC Separation Mechanism

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes, like diamines, partition into this aqueous layer and are retained. The elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[10]

HILIC_Mechanism cluster_column HILIC Column cluster_mobile_phase Mobile Phase (High Organic) StationaryPhase Polar Stationary Phase (e.g., Amide, Zwitterionic) WaterLayer Aqueous Layer Diamine Diamine Diamine->WaterLayer Partitioning & Retention HILIC_Workflow Start Start SamplePrep Sample Preparation (Dissolve in high organic) Start->SamplePrep ColumnEquilibration Column Equilibration (with initial mobile phase) SamplePrep->ColumnEquilibration Injection Sample Injection ColumnEquilibration->Injection GradientElution Gradient Elution (Increasing water content) Injection->GradientElution Detection MS or ELSD GradientElution->Detection DataAnalysis Data Analysis Detection->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for HILIC analysis of diamines.

Step-by-Step Methodology:

  • Column: MilliporeSigma SeQuant® ZIC®-HILIC (2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 with Ammonium Hydroxide

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 90% B

    • 2-12 min: 90-60% B (linear gradient)

    • 12-15 min: 60% B

    • 15.1-20 min: 90% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 90:10 v/v) to match the initial mobile phase conditions.

Gas Chromatography (GC): The Volatility-Based Separation

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. For diamines, especially the shorter-chain ones, GC can be an effective method. However, the basicity of amines can cause peak tailing on standard GC columns. Therefore, columns specifically designed for amine analysis are crucial.

The Principle of GC Separation for Diamines

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analytes between an inert carrier gas (mobile phase) and a liquid or solid stationary phase coated on the column wall.

Column Comparison: Wax vs. Low-Bleed MS Columns

The choice of GC column is critical for successful amine analysis.

  • Wax-based Columns (e.g., Agilent J&W CP-Wax for Amines): These columns have a polyethylene glycol (PEG) stationary phase that is base-deactivated to minimize interactions with basic analytes, resulting in symmetrical peaks.

  • Low-Bleed MS Columns (e.g., Agilent J&W DB-5ms): These are general-purpose columns with a low-polarity (5% phenyl)-methylpolysiloxane stationary phase. While not specifically designed for amines, their inertness can sometimes provide acceptable results, especially when coupled with mass spectrometry.

Table 3: Performance Comparison of GC Columns for Diamine Separation

ColumnStationary Phase ChemistryKey Performance CharacteristicsIdeal Applications
Agilent J&W CP-Wax 51 for Amines Polyethylene Glycol (PEG), base-deactivatedSpecifically designed for the analysis of C4-C10 amines and diamines. Provides symmetrical peaks for basic compounds.Routine analysis of volatile and semi-volatile amines and diamines.
Agilent J&W DB-5ms Ultra Inert (5%-Phenyl)-methylpolysiloxaneLow bleed, making it ideal for GC-MS applications. [11]Good general-purpose column with high inertness.GC-MS analysis where low background noise is critical. May require derivatization for some diamines.
Restek Rxi-5ms Silarylene phase with 5% phenyl equivalentSimilar to DB-5ms but with enhanced thermal stability. Also suitable for GC-MS.High-temperature GC-MS analysis of a broad range of compounds.

Expert Insight: For routine GC analysis of underivatized diamines with Flame Ionization Detection (FID), a base-deactivated wax column is the superior choice for achieving symmetrical peak shapes. For GC-MS applications where sensitivity is paramount, a low-bleed 5ms-type column is often preferred to minimize column bleed and ensure clean mass spectra. [12]

Experimental Protocol: GC-FID of Diamines

This protocol provides a general method for the GC analysis of short-chain aliphatic diamines.

Workflow Diagram:

GC_Workflow Start Start SamplePrep Sample Preparation (Dissolve in suitable solvent) Start->SamplePrep GC_Setup GC Setup (Install column, set temperatures) SamplePrep->GC_Setup Injection Split/Splitless Injection GC_Setup->Injection TempProgram Oven Temperature Program Injection->TempProgram Detection FID or MS Detection TempProgram->Detection DataAnalysis Data Analysis Detection->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for GC analysis of diamines.

Step-by-Step Methodology:

  • Column: Agilent J&W CP-Wax 51 for Amines (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector: Split/Splitless, 250 °C

  • Injection Mode: Split (split ratio 20:1) or Splitless for trace analysis. [13]The choice of injection mode depends on the sample concentration. [14]5. Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 min at 220 °C

  • Detector: Flame Ionization Detector (FID), 250 °C

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane.

Reversed-Phase HPLC with Derivatization: Enhancing Retention and Detectability

For non-volatile diamines or when GC or HILIC are not available, RP-HPLC with pre-column derivatization is a widely used and robust technique. Derivatization serves two primary purposes: it increases the hydrophobicity of the polar diamines, leading to better retention on reversed-phase columns, and it introduces a chromophore or fluorophore, enabling sensitive detection by UV or fluorescence detectors. [15]

The Principle of Derivatization and RP-HPLC Separation

The derivatization reaction involves covalently bonding a labeling agent to the amino groups of the diamines. The resulting derivatives are less polar and can be effectively separated on a C18 or C8 column using a mobile phase gradient of increasing organic solvent.

Common Derivatizing Reagents

Several reagents are available for the derivatization of amines.

  • Dansyl Chloride (Dns-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives. [16][17]This is one of the most common derivatizing agents for amines. [18]* o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Another popular reagent that forms fluorescent derivatives with primary and secondary amines.

Table 4: Comparison of Common Derivatizing Reagents for Diamine Analysis

Derivatizing ReagentTarget AminesDetection MethodAdvantagesDisadvantages
Dansyl Chloride (Dns-Cl) Primary & SecondaryFluorescence, UVHighly fluorescent and stable derivatives. [2]Well-established methodology. [17]Reaction can be slow and may produce multiple derivatives for polyamines.
o-Phthalaldehyde (OPA) Primary onlyFluorescenceFast reaction at room temperature.Derivatives can be unstable. Does not react with secondary amines.
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary & SecondaryFluorescenceForms stable and highly fluorescent derivatives.Reagent itself is fluorescent and can interfere if not completely removed.

Expert Insight: Dansyl chloride is often the reagent of choice for a broad screening of diamines due to its reactivity with both primary and secondary amines and the high stability of its derivatives. [16][17]For applications requiring very fast analysis of primary diamines, OPA can be a suitable alternative.

Experimental Protocol: Dansylation and RP-HPLC-FLD of Diamines

This protocol details the derivatization of diamines with dansyl chloride followed by HPLC analysis with fluorescence detection. [15] Workflow Diagram:

Derivatization_Workflow Start Start SamplePrep Sample Preparation (Extraction/Dilution) Start->SamplePrep Derivatization Derivatization with Dansyl Chloride (Alkaline pH, elevated temperature) SamplePrep->Derivatization Quenching Quench Excess Reagent Derivatization->Quenching Injection HPLC Injection Quenching->Injection RP_Separation Reversed-Phase Separation (C18 column) Injection->RP_Separation Detection Fluorescence Detection RP_Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis End End DataAnalysis->End

Sources

A Researcher's Guide to Cross-Reactivity of Antibodies Raised Against Polyamine-Protein Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies and critical considerations for evaluating the cross-reactivity of antibodies developed against polyamine-protein conjugates. Polyamines such as spermine, spermidine, and their precursor putrescine are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Their dysregulation is frequently implicated in diseases like cancer, making them critical biomarkers and therapeutic targets.[2][3]

However, their small size and high structural similarity present a significant immunological challenge. As haptens, polyamines are not immunogenic on their own and must be covalently linked to larger carrier proteins to elicit an antibody response.[4] This very process of conjugation, along with the inherent similarities between polyamines, makes antibody cross-reactivity a primary hurdle for developing specific and reliable immunoassays. This guide will dissect the experimental choices, from immunogen synthesis to assay validation, that are critical for accurately characterizing antibody performance.

The Foundation of Specificity: Immunogen Synthesis

The journey to a specific anti-polyamine antibody begins with the immunogen. The method used to conjugate the polyamine to a carrier protein (e.g., Bovine Serum Albumin (BSA) or Ovalbumin) fundamentally influences which epitopes are presented to the immune system. Different cross-linkers, such as glutaraldehyde or N-(γ-maleimidobutyryloxy)succinimide (GMBS), create unique chemical bonds and spatial orientations.[5][6] This initial step can dictate the resulting antibody's ability to distinguish between, for example, the terminal amino groups of spermidine and spermine. A well-designed immunogen strategy is the first line of defense against generating broadly cross-reactive antibodies.

Immunogen_Synthesis cluster_start Reactants cluster_process Process cluster_end Product Polyamine Polyamine Hapten Activation Linker Activation & Hapten Modification Polyamine->Activation Carrier Carrier Protein (e.g., BSA) Conjugation Conjugation Reaction Carrier->Conjugation Linker Cross-linker Linker->Activation Activation->Conjugation Purification Purification (Dialysis / Chromatography) Conjugation->Purification Immunogen Polyamine-Protein Conjugate (Immunogen) Purification->Immunogen Competitive_ELISA cluster_steps Experimental Workflow cluster_principle Principle of Competition (Step 3 & 4) cluster_low Low Free Polyamine cluster_high High Free Polyamine s1 1. Coat Plate with Polyamine-Protein Conjugate s2 2. Block with BSA or other blocking agent s1->s2 s3 3. Add Antibody + Competitor (Free Polyamine Standards or Test Samples) s2->s3 s4 4. Incubate (Competition Occurs) s3->s4 s5 5. Wash (Remove unbound reagents) s4->s5 s6 6. Add Enzyme-conjugated Secondary Antibody s5->s6 s7 7. Wash s6->s7 s8 8. Add Substrate (e.g., TMB) s7->s8 s9 9. Stop Reaction & Read Absorbance s8->s9 L_Ab Antibody L_Plate Plate-Bound Conjugate L_Ab->L_Plate Binds Plate Result1 High Signal H_Ab Antibody H_Free Free Polyamine H_Ab->H_Free Binds Free Analyte H_Plate Plate-Bound Conjugate Result2 Low Signal

Caption: Workflow and principle of the competitive ELISA for antibody cross-reactivity.

Interpreting the Data: A Quantitative Comparison

The output of a competitive ELISA is a series of dose-response curves, one for each compound tested. From these curves, we determine the concentration of each competitor that inhibits 50% of the antibody binding (IC50). The percent cross-reactivity is then calculated relative to the target analyte.

Formula: % Cross-Reactivity = (IC50 of Target Polyamine / IC50 of Competitor Polyamine) x 100

Below is a comparison of hypothetical data for two different antibodies: a highly specific monoclonal antibody (mAb) raised against spermidine and a less specific polyclonal antibody (pAb) raised against spermine.

AntibodyTarget AnalyteCompetitorIC50 (nM)% Cross-ReactivityInterpretation
Anti-Spermidine mAb SpermidineSpermidine 15 100% High affinity for target
Spermine3754% [7][8]Low cross-reactivity with spermine
Putrescine> 10,000< 0.15%Negligible cross-reactivity
Cadaverine> 10,000< 0.15%Negligible cross-reactivity
Anti-Spermine pAb SpermineSpermine 25 100% High affinity for target
Spermidine2888% [5]Very high cross-reactivity with spermidine
Putrescine19,2300.13% [5]Low cross-reactivity with putrescine
1,3-diaminopropane31,2500.08% [5]Very low cross-reactivity

These data illustrate a critical point:

  • Monoclonal antibodies can achieve remarkable specificity, such as the anti-spermidine mAb that shows only 4% cross-reactivity with the highly similar spermine molecule. [7]This makes it a reliable tool for specifically measuring spermidine.

  • Polyclonal antibodies , while effective, often exhibit significant cross-reactivity. The hypothetical anti-spermine pAb cross-reacts almost equally with spermidine (88%), making it unsuitable for distinguishing between the two. [5]Some commercial polyclonal anti-spermine antibodies report 100% cross-reactivity with spermidine.

Protocols for the Practicing Scientist

A trustworthy protocol is a self-validating one. The following detailed methodology for a competitive ELISA includes the necessary controls to ensure data integrity.

Detailed Protocol: Competitive ELISA for Polyamine Antibody Cross-Reactivity

1. Plate Coating

  • Dilute a polyamine-protein conjugate (e.g., Spermidine-BSA) to 1-5 µg/mL in a coating buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6). Note: To avoid detecting antibodies against the carrier, it is best practice to use a conjugate with a different carrier protein than the one used for immunization (e.g., coat with Spermidine-Ovalbumin if the antibody was raised against Spermidine-BSA).

  • Add 100 µL of the coating solution to each well of a 96-well high-binding ELISA plate.

  • Incubate overnight at 4°C.

2. Blocking

  • Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T).

  • Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS-T).

  • Incubate for 1-2 hours at room temperature (RT).

3. Competition Reaction

  • Prepare serial dilutions of your competitor standards (spermidine, spermine, putrescine, etc.) in Assay Buffer (e.g., 0.1% BSA in PBS-T). Include a zero-competitor control (Assay Buffer only).

  • Dilute the primary anti-polyamine antibody in Assay Buffer to a concentration that gives approximately 70-80% of the maximum signal (determined from a prior antibody titration experiment).

  • Wash the blocked plate 3 times with Wash Buffer.

  • Add 50 µL of each competitor standard dilution to the appropriate wells.

  • Immediately add 50 µL of the diluted primary antibody to all wells. The final volume is 100 µL.

  • Incubate for 2 hours at RT with gentle shaking.

4. Detection

  • Wash the plate 5 times with Wash Buffer.

  • Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG), diluted in Assay Buffer according to the manufacturer's recommendation.

  • Incubate for 1 hour at RT.

  • Wash the plate 5 times with Wash Buffer.

5. Signal Development

  • Add 100 µL of HRP substrate (e.g., TMB) to each well.

  • Incubate in the dark at RT for 10-30 minutes, monitoring color development.

  • Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

  • Read the absorbance on a microplate reader at 450 nm.

6. Data Analysis

  • Plot the absorbance values against the log of the competitor concentration.

  • Fit a four-parameter logistic (4-PL) curve to the data to determine the IC50 for each competitor.

  • Calculate the % cross-reactivity using the formula provided previously.

Conclusion and Final Recommendations

The development of specific immunoassays for polyamines is a formidable but achievable task. The evidence clearly shows that while polyclonal antibodies can be generated, monoclonal antibodies typically offer superior specificity, which is essential for distinguishing between spermine and spermidine. [4][7][9] For any researcher or drug development professional working with these antibodies, the core requirements for ensuring data integrity are:

  • Rigorous Validation: Never assume specificity. Every new antibody, and indeed every new lot, must be thoroughly validated for cross-reactivity against a panel of structurally related compounds.

  • Methodical Comparison: The competitive ELISA is the industry standard for quantifying cross-reactivity for haptens like polyamines.

  • Orthogonal Confirmation: For critical applications, validating immunoassay results against a reference method like HPLC or LC-MS provides the highest level of confidence in the data. [3][10] By adhering to these principles, researchers can confidently select and utilize antibodies that provide accurate and specific measurements of polyamines, advancing our understanding of their role in health and disease.

References

  • Garthwaite, I., Stead, A. D., & Rider, C. C. (1993). Production and characterization of a monoclonal antibody specific for the polyamine spermidine and its application in ELISA. Journal of Immunological Methods, 162(2), 175–8. [Link]

  • Fujiwara, K., Asada, H., Kitagawa, T., et al. (1983). Preparation of polyamine antibody and its use in enzyme immunoassay of spermine and spermidine with beta-D-galactosidase as a label. Journal of Immunological Methods, 61(2), 217–26. [Link]

  • Garthwaite, I., Stead, A. D., & Rider, C. C. (1993). Assay of the polyamine spermine by a monoclonal antibody-based ELISA. Journal of Immunological Methods, 162(2), 175-8. [Link]

  • Immusmol. (2023). Assessing the polyamine pathway through immunoassays! Immusmol. [Link]

  • Semantic Scholar. (n.d.). Production and Characterization of a Monoclonal Antibody Specific for the Polyamine Spermidine and Its Application in ELISA. Semantic Scholar. [Link]

  • Auvinen, M., Hölttä, E., & Andersson, L. C. (1990). A new enzyme-linked immunosorbent assay (ELISA) for studying immunocytochemical procedures using an antiserum produced against spermidine as a model. Journal of Immunological Methods, 129(1), 39-47. [Link]

  • Schipper, R. G., Jonis, J. A., Rutten, R. G., Tesser, G. I., & Verhofstad, A. A. (1991). Preparation and characterization of polyclonal and monoclonal antibodies to polyamines. Journal of Immunological Methods, 136(1), 23–30. [Link]

  • van Liempd, S., et al. (2023). Development and validation of a precise and accurate method to determine polyamine levels in cultured cells. bioRxiv. [Link]

  • ELISAkit.com. (n.d.). Antibody Cross Reactivity And How To Avoid It? ELISAkit.com. [Link]

  • Abyntek Biopharma. (2024). Challenges And Limitations in Monoclonal Antibodies production. Abyntek Biopharma. [Link]

  • KBI Biopharma. (2023). The Challenges and Opportunities of Antibody Therapies. KBI Biopharma. [Link]

  • Chen, Y., et al. (2023). Polyamine metabolism and anti-tumor immunity. Frontiers in Immunology, 14, 1288633. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine, ensuring the safety of laboratory personnel, adherence to regulatory compliance, and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste management.

Immediate Safety and Hazard Assessment

Known Hazards:

  • Acute Oral Toxicity: N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is classified as "Acute Toxicity 4, Oral" with the hazard statement H302: Harmful if swallowed.

  • General Amine Hazards: Aliphatic amines as a class can exhibit a range of hazardous properties, including:

    • Corrosivity: Many amines are corrosive and can cause severe skin burns and eye damage.[1][2][3]

    • Flammability: Depending on the specific structure and volatility, some aliphatic amines are flammable liquids.[1][3]

    • Toxicity: Besides oral toxicity, some amines can be toxic upon skin contact or inhalation.[1][3]

Personal Protective Equipment (PPE):

Given these potential hazards, the following PPE is mandatory when handling N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine and its waste:

  • Eye Protection: Chemical safety goggles are essential. For splash hazards, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: All handling of this substance and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Chemical Waste Profile

For proper disposal, a clear profile of the chemical waste is necessary. This information is critical for your institution's Environmental Health and Safety (EHS) department and for the licensed waste disposal contractor.

Property Value Source
Chemical Name N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamineN/A
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
GHS Hazard Class Acute Toxicity 4, Oral
Physical Form Solid[4]
Step-by-Step Disposal Protocol

The guiding principle for the disposal of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine is that it must be treated as hazardous chemical waste . Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[5]

Step 1: Waste Segregation

Proper segregation of chemical waste is fundamental to preventing dangerous reactions. N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine waste must be kept separate from incompatible materials.

  • Incompatible Materials:

    • Inorganic Acids (e.g., Hydrochloric Acid, Sulfuric Acid)

    • Organic Acids (e.g., Acetic Acid, Formic Acid)

    • Oxidizing Agents

    • Acid Anhydrides

    • Acid Chlorides

A chemical compatibility chart should be consulted to ensure safe segregation from other waste streams in the laboratory.[6]

Step 2: Waste Containerization

  • Container Selection: Use a dedicated and clearly labeled waste container for all waste containing N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.

  • Container Condition: Ensure the container is in good condition, free from cracks or damage.

  • Liquid Waste: If the waste is in a liquid form (e.g., dissolved in a solvent), collect it in a sealable container. Do not mix with other waste streams unless they are known to be compatible.

  • Solid Waste: Solid waste, such as contaminated gloves, weigh boats, and absorbent paper, should be collected separately in a designated, labeled container.

Step 3: Labeling

Accurate and clear labeling of hazardous waste is a regulatory requirement.

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine"

    • List all components of the waste, including any solvents and their approximate concentrations.

    • The date accumulation of waste began.

Step 4: Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]

  • The SAA should be under the direct control of laboratory personnel.

  • Ensure the storage area is cool, well-ventilated, and away from sources of ignition if the waste is mixed with flammable solvents.

  • Secondary containment should be used for liquid waste containers to prevent spills.

Step 5: Disposal

  • Once the waste container is full (no more than 90% capacity) or has reached the storage time limit set by your institution (typically 90 days), arrange for its collection.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Do not transport hazardous waste outside of the laboratory yourself.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generation assess_hazards Assess Hazards (Acute Oral Toxicity) start->assess_hazards Step 1 don_ppe Don Appropriate PPE assess_hazards->don_ppe segregate Segregate from Incompatible Wastes don_ppe->segregate containerize Use Labeled, Compatible Waste Container segregate->containerize Step 2 store Store in Designated Satellite Accumulation Area containerize->store Step 3 & 4 schedule_pickup Schedule Pickup with EHS/Licensed Contractor store->schedule_pickup Step 5 end Proper Disposal by Licensed Facility schedule_pickup->end

Caption: Disposal workflow for N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine.

Spill and Emergency Procedures

In the event of a spill, the primary concern is to ensure personnel safety and prevent the spread of contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent entry into the affected area.

Causality and Trustworthiness in Protocol

The procedures outlined in this guide are designed as a self-validating system to ensure safety and compliance. The core principle is the isolation of the hazardous material from personnel and the environment.

  • Segregation: The prohibition of mixing with incompatible materials, particularly acids, is to prevent violent exothermic reactions.

  • Containerization: The use of chemically compatible and sealed containers prevents leakage and the release of potentially harmful vapors.

  • Professional Disposal: Transferring the waste to a licensed contractor ensures that the final disposal method (e.g., incineration) is conducted in a controlled and environmentally sound manner, adhering to all federal and local regulations.[7]

By adhering to this structured disposal protocol, you contribute to a culture of safety and environmental responsibility within your research endeavors.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work fundamentally involves the synthesis and handling of novel chemical entities. While this process is exciting, it demands a rigorous and informed approach to safety, especially when dealing with compounds that have limited publicly available data. N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine, a substituted aliphatic diamine, is one such compound.

This guide provides a comprehensive operational plan for its safe handling. The recommendations are grounded in the compound's known toxicological data and supplemented by established best practices for the broader class of aliphatic amines, which are often corrosive and pose significant health risks upon exposure.[1][2]

Hazard Identification and Risk Assessment

The first step in any laboratory protocol is a thorough understanding of the potential hazards. For N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine (MW: 130.23 g/mol ), the available data provides a critical starting point.[3]

  • GHS Classification: The compound is classified under GHS with the pictogram GHS07 (Exclamation Mark).[3][4]

  • Signal Word: Warning.[3][4]

  • Hazard Statement: H302 - Harmful if swallowed.[3][4]

  • Physical Form: Solid.[3]

Expert Analysis: While the official classification indicates acute oral toxicity, the chemical structure—an aliphatic diamine—necessitates a higher level of caution. Aliphatic amines as a class are known to be potent skin and eye irritants, and are often corrosive.[1][2][5][6] They can cause severe chemical burns upon contact and respiratory irritation if inhaled.[1][2][7] Therefore, we must operate under the assumption that this compound is corrosive and a respiratory irritant until proven otherwise. This conservative approach is a cornerstone of laboratory safety.

The Primary Directive: Engineering Controls

Before any personal protective equipment is considered, the primary method for exposure control must be engineering solutions.

Chemical Fume Hood: All handling of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to protect you from inhaling potentially harmful vapors or dust.[8]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical. The selection of PPE must be deliberate and based on the highest potential risk—in this case, corrosivity and skin absorption.

PPE CategorySpecificationRationale
Eye & Face Chemical splash goggles AND a full-face shield.Aliphatic amines can cause severe, permanent eye damage.[1] Standard safety glasses are insufficient. Goggles provide a seal against splashes, while the face shield protects the entire face from splashes during transfers or accidental releases.[5][8][9]
Hand Protection Double-gloving: Inner nitrile glove + Outer butyl rubber or neoprene glove.Standard nitrile gloves offer poor resistance to many amines and should only be considered for incidental splash protection, to be changed immediately upon contact.[10][11] For direct handling, a more robust glove like butyl rubber or neoprene is required. Always consult the glove manufacturer's chemical resistance chart.[12][13]
Body Protection Flame-resistant lab coat worn fully buttoned, supplemented with a chemical-resistant apron.A closed lab coat provides a primary barrier. The addition of a chemical-resistant apron is crucial for protecting against spills of corrosive liquids that could saturate the lab coat.[9][14]
Footwear Closed-toe shoes, preferably made of a non-porous material like leather.Protects feet from spills. Open-toed shoes are never permitted in a laboratory setting.[5]
Respiratory Required only for emergencies (e.g., large spills).An air-purifying respirator with an organic vapor/amine cartridge should be available.[9][15][16] Routine use should not be necessary if all work is conducted in a fume hood.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ready Final Check A Review SDS & Chemical Class Hazards (Aliphatic Amine -> Corrosive Potential) B Confirm Work in Certified Fume Hood A->B Always First C Eye/Face Protection: Splash Goggles + Face Shield B->C Mandatory D Hand Protection: Double-Glove (Nitrile + Butyl/Neoprene) C->D Mandatory E Body Protection: Lab Coat + Chemical Apron D->E Mandatory F Foot Protection: Closed-Toe Shoes E->F Mandatory G Proceed with Experiment F->G Ready

Operational Plan: Step-by-Step Guidance

This protocol details the process of weighing the solid compound and preparing a stock solution.

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood sash is at the appropriate working height.

    • Designate a specific area within the fume hood for this work.

    • Prepare a spill kit and have it readily accessible.

    • Label your destination container before beginning.

  • Weighing the Solid:

    • Place an analytical balance inside the fume hood if possible. If not, tare a sealed container, handle the primary container within the hood, add the approximate amount of solid, seal the tared container, and perform the final weighing outside the hood. This minimizes contamination of the balance.

    • Use a spatula to carefully transfer the solid N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine to the tared container. Avoid creating dust.

    • Securely close the primary stock container immediately after dispensing.

  • Dissolution:

    • Inside the fume hood, slowly add the solid to your chosen solvent.

    • Be aware of potential exothermic reactions when dissolving amines.

    • Use a magnetic stirrer for mixing; do not shake a sealed container, which could build pressure.

  • Cleanup:

    • Wipe down the spatula and any affected surfaces inside the fume hood with an appropriate decontamination solution.

    • Dispose of all contaminated disposables (e.g., weighing paper, pipette tips, gloves) in a designated hazardous waste container.[17]

Emergency and Disposal Plans

Emergency Procedures: Preparedness is paramount. All personnel must be familiar with the location and use of safety showers and eyewash stations.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[18][19] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while under a safety shower.[18][20] Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15][20]

  • Ingestion (Swallowing): Rinse mouth with water. Do NOT induce vomiting.[20][21] Seek immediate medical attention.

  • Minor Spill (inside fume hood):

    • Alert nearby colleagues.

    • Use a spill kit absorbent compatible with amines to contain the spill.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area.

Disposal Plan: Amine waste is considered hazardous chemical waste.[22][23]

  • Segregation: Keep amine waste separate from other waste streams to prevent hazardous reactions.[17]

  • Containers: Use clearly labeled, sealed, and compatible containers for all waste.[17]

  • Regulations: Never dispose of amines or their solutions down the drain.[17] All waste must be disposed of through your institution's environmental health and safety office in accordance with local and national regulations.[14][16]

By adhering to this comprehensive plan—prioritizing engineering controls, selecting appropriate PPE based on a conservative risk assessment, and following rigorous operational and emergency protocols—researchers can handle N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine with confidence and safety.

References

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  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

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  • Evaluation of Amine Reclaimer Operation and Waste Disposal from Post-Combustion CO2 Capture. (2016). Trimeric Corporation. Retrieved from [Link]

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  • 10 Tips Working Safely with corrosives. (2025, October 15). Chemsafe. Retrieved from [Link]

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  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). UPenn EHRS. Retrieved from [Link]

  • Chemical Compatibility Guide for: High Five™ Gloves. (2008, May 19). New Pig. Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved from [Link]

  • Appendix L – What to Do in a Chemical Emergency. (n.d.). EPA. Retrieved from [Link]

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  • PPE for Hazardous Chemicals. (n.d.). Canada Safety Training. Retrieved from [Link]

  • TEST KIT Instructions Aliphatic Amines. (n.d.). SKC Ltd. Retrieved from [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.